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  • Product: methyl 4-benzyl-N-cyanopiperazine-1-carbimidothioate
  • CAS: 89292-69-3

Core Science & Biosynthesis

Foundational

Synthesis and Functionalization of Monosubstituted 4-Benzylpiperazine Derivatives: A Mechanistic and Methodological Guide

Abstract The N-benzylpiperazine scaffold is a privileged structure in medicinal chemistry, frequently serving as a core pharmacophore for σ1/σ2 receptor ligands[1], GPCR modulators[2], and anti-apoptotic Mcl-1 inhibitors...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The N-benzylpiperazine scaffold is a privileged structure in medicinal chemistry, frequently serving as a core pharmacophore for σ1/σ2 receptor ligands[1], GPCR modulators[2], and anti-apoptotic Mcl-1 inhibitors in oncology[3]. The synthesis of monosubstituted 4-benzylpiperazine derivatives (1-substituted-4-benzylpiperazines) fundamentally relies on the highly chemoselective mono-N-benzylation of piperazine. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic and kinetic controls required to prevent polyalkylation, alongside validated, step-by-step experimental protocols for both scaffold generation and subsequent divergent functionalization.

Strategic Synthesis Planning: The Chemoselectivity Challenge

When synthesizing 1-substituted-4-benzylpiperazines, the critical bottleneck is the initial mono-N-benzylation of the symmetrical piperazine ring. Piperazine possesses two secondary amines with pKa values of 9.8 and 5.7. If benzyl chloride is introduced directly to the free base, the first alkylation yields 1-benzylpiperazine. However, the newly formed tertiary/secondary amine system remains highly nucleophilic. Without rigorous control, the reaction rapidly over-alkylates to form 1,4-dibenzylpiperazine (DBZP), severely compromising yield and complicating purification—a phenomenon well-documented in forensic and synthetic literature by the 4[4].

To enforce chemoselectivity, the reaction must operate under a self-validating thermodynamic and kinetic control system. The gold-standard methodology, originally established in 5[5], utilizes the in situ generation of the piperazin-1-ium cation. By combining equimolar amounts of piperazine hexahydrate (free base) and piperazine dihydrochloride monohydrate, the system establishes a precise pH buffer[5].

The Causality of the Buffer System: The monoprotonated piperazine drastically reduces the electron density of the entire ring via inductive effects. The protonated nitrogen is rendered non-nucleophilic, while the remaining free nitrogen retains just enough nucleophilicity to react with the highly electrophilic benzyl chloride. Crucially, once mono-benzylated, the resulting 1-benzylpiperazine is more basic than the unreacted piperazine. It immediately scavenges a proton from the buffer, deactivating itself against a second alkylation. This elegant causality ensures high fidelity in mono-substitution.

Pharmacological Relevance and Signaling Pathways

Once the 1-benzylpiperazine scaffold is secured, divergent functionalization at the N4 position yields a vast array of biologically active derivatives. Specific aryl-substituted derivatives act as potent Sigma-1 (σ1R) receptor agonists, initiating vital neuroprotective signaling cascades[1].

Pathway LIG 1-Substituted-4-Benzylpiperazine (Ligand) SIG Sigma-1 Receptor (σ1R) Activation LIG->SIG High Affinity Binding ER ER Chaperone Protein Dissociation (BiP) SIG->ER Conformational Change CA Intracellular Calcium Modulation NEURO Neuroprotection & Cell Survival CA->NEURO Homeostasis Restored ER->CA IP3R Stabilization

Figure 1: Pharmacological signaling pathway of σ1R modulation by 4-benzylpiperazine derivatives.

Quantitative Evaluation of Mono-N-Benzylation Strategies

To select the optimal synthetic route, researchers must weigh yield, byproduct formation, and scalability. The table below summarizes the quantitative performance of various established methodologies.

Synthesis StrategyReagents / ConditionsReaction TimeYield (%)DBZP ByproductScalability / Notes
Direct Alkylation Piperazine (excess) + Benzyl Chloride2-4 h40-50%HighPoor; requires extensive chromatography.
Buffered Ethanol Pip·6H₂O + Pip·2HCl + Benzyl Chloride (65°C)30 min65-75%Very LowExcellent; self-validating system[5].
Phase Transfer KOH, CTAB, Water/Benzene (Reflux)3 h~80%LowModerate; relies on highly toxic benzene[6],.
Microwave-Assisted Acetonitrile, 150W, 100°C5 min94-96%TraceLow; requires specialized MW reactors,[4].

Experimental Methodologies

The following workflows detail the synthesis of the core scaffold and its subsequent functionalization.

Workflow A Piperazine Hexahydrate + Piperazine Dihydrochloride B In Situ Formation of Piperazin-1-ium Cation A->B C Benzyl Chloride Addition (EtOH, 65°C) B->C Chemoselective D 1-Benzylpiperazine HCl (Crystallization) C->D E Basification (pH > 12) & CHCl3 Extraction D->E F Vacuum Distillation (Pure Scaffold) E->F G Electrophilic Functionalization (e.g., Alkylation/Acylation) F->G Divergent Synthesis H Monosubstituted 4-Benzylpiperazine Derivative G->H

Figure 2: Step-by-step synthetic workflow for monosubstituted 4-benzylpiperazine derivatives.

Protocol A: pH-Controlled Synthesis of the 1-Benzylpiperazine Scaffold

This protocol leverages the thermodynamic buffering discussed in Section 1 to ensure high chemoselectivity[5].

Materials:

  • Piperazine hexahydrate: 24.3 g (0.125 mol)

  • Piperazine dihydrochloride monohydrate: 22.1 g (0.125 mol)

  • Benzyl chloride: 15.8 g (14.3 mL, 0.125 mol)

  • Absolute ethanol: 50 mL

Step-by-Step Procedure:

  • Buffer Initialization: In a 250-mL Erlenmeyer flask, dissolve 24.3 g of piperazine hexahydrate in 50 mL of absolute ethanol. Warm the solution in a water bath to 65°C.

  • Cation Generation: Add 22.1 g of piperazine dihydrochloride monohydrate to the warmed solution. Swirl continuously until fully dissolved, establishing the piperazin-1-ium cation buffer.

  • Electrophilic Addition: While maintaining the temperature at exactly 65°C, add 15.8 g of recently distilled benzyl chloride dropwise over 5 minutes with vigorous stirring. White crystalline needles (the monohydrochloride salt) will begin to precipitate almost immediately.

  • Isolation of Intermediates: Allow the reaction mixture to cool to room temperature. Dilute with ~500 mL of acetone and suction filter the white crystalline solids. The unreacted piperazine dihydrochloride monohydrate is recovered here (>90% yield) and can be recycled.

  • Free Base Liberation: Dissolve the collected monohydrochloride salt in 50 mL of distilled water. Basify the solution to pH > 12 using approximately 60 mL of 5N sodium hydroxide.

  • Extraction & Purification: Extract the aqueous alkaline layer twelve times with 20 mL portions of chloroform. Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent. Vacuum distill the remaining pale brown oil using a Claisen flask. Pure 1-benzylpiperazine is collected at 122–124°C/2.5 mmHg (Yield: 65–75%).

Protocol B: Divergent Functionalization (Synthesis of 1-(4-Bromobenzyl)-4-benzylpiperazine)

With the pure scaffold isolated, the secondary amine (N4) can be functionalized via standard S_N2 alkylation to create the final monosubstituted derivative[2].

Step-by-Step Procedure:

  • Reaction Setup: Charge an oven-dried round-bottom flask with 1-benzylpiperazine (1.0 equiv) and anhydrous acetonitrile (0.2 M concentration).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 equiv) to the solution to act as an acid scavenger.

  • Alkylation: Add 4-bromobenzyl bromide (1.0 equiv) dropwise at room temperature under a nitrogen atmosphere.

  • Reflux: Heat the reaction mixture to reflux (approx. 82°C) for 4–6 hours. Monitor the consumption of the starting material via Thin Layer Chromatography (TLC) using a DCM:MeOH (9:1) solvent system.

  • Workup: Upon completion, cool the mixture to room temperature and filter out the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 100% DCM to 95:5 DCM:MeOH) to yield the pure 1-(4-bromobenzyl)-4-benzylpiperazine as a white solid or viscous oil.

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Exploratory

Spectroscopic Profiling of Carbimidothioates: A Comprehensive Guide to NMR, IR, and MS Characterization

Executive Summary Carbimidothioates—encompassing thioimidates and isothioureas (when N-substituted with amines)—are highly versatile functional groups characterized by the general core structure R1−N=C(SR2)−R3 . Their un...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Carbimidothioates—encompassing thioimidates and isothioureas (when N-substituted with amines)—are highly versatile functional groups characterized by the general core structure R1−N=C(SR2)−R3 . Their unique electronic properties make them critical intermediates in the synthesis of nitrogen-rich heterocycles (e.g., tetrazoles, thiazoles) and potent pharmacophores in drug development. Recent pharmaceutical applications include their use as neuronal nitric oxide synthase (nNOS) inhibitors for melanoma[1], peripherally acting CB1 receptor antagonists for metabolic syndromes[2], and dynamic covalent tethers in injectable hydrogels for the sustained delivery of JAK inhibitors like baricitinib[3].

This whitepaper provides an authoritative, in-depth analysis of the spectroscopic signatures (NMR, IR, MS) of carbimidothioates. By detailing the causality behind chemical shifts, vibrational modes, and fragmentation kinetics, this guide equips researchers with the self-validating analytical frameworks necessary for rigorous structural elucidation.

Structural Dynamics: Isomerism and Resonance

The spectroscopic analysis of carbimidothioates is inherently complicated by their structural dynamics. The C=N double bond restricts free rotation, leading to distinct E and Z stereoisomers. However, the lone pairs on the adjacent sulfur and nitrogen atoms participate in π -delocalization. This creates a zwitterionic resonance contributor ( R1−N−−C=S+−R2 ) that lowers the rotational barrier of the C=N bond, allowing for dynamic exchange in solution.

G E_Isomer E-Carbimidothioate (R1-N=C(SR2)R3) Zwitterion Zwitterionic Transition (R1-N⁻-C=S⁺R2) E_Isomer->Zwitterion Resonance Z_Isomer Z-Carbimidothioate (R1-N=C(SR2)R3) Zwitterion->Z_Isomer Rotation

E/Z isomerization pathway of carbimidothioates via zwitterionic resonance.

Because this exchange rate is highly dependent on solvent polarity and temperature, researchers often observe peak broadening or distinct peak doubling in NMR spectra. Validating these structures requires a multi-modal approach to differentiate true isomers from synthetic impurities.

Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy is the primary tool for confirming the regiochemistry and stereochemistry of carbimidothioates. The chemical shifts are dictated by the strong electron-withdrawing nature of the sp2 hybridized nitrogen and the polarizability of the sulfur atom.

C NMR: The C=N Diagnostic Shift

The imine carbon ( C=N ) is highly deshielded, serving as the definitive spectroscopic hallmark of the carbimidothioate core. It typically resonates between 158 ppm and 172 ppm [4]. For instance, in the development of baricitinib-loaded hyaluronic acid hydrogels, the successful formation of the reversible thioimidate bond was definitively validated by the emergence of a new 13C peak at ~170 ppm[3].

H NMR: Anisotropic Deshielding

Protons attached to the S-alkyl group (e.g., S−CH3​ or S−CH2​ ) experience significant anisotropic deshielding from the adjacent C=N π -system. While standard thioether methyl groups resonate around 2.0–2.1 ppm, the S−CH3​ protons in carbimidothioates are typically shifted downfield to 2.4–2.8 ppm . If E/Z isomers are present, these protons will often appear as two distinct singlets.

N NMR: Probing the Imine Nitrogen

15N NMR is highly sensitive to the protonation state and hydrogen-bonding environment of the nitrogen atom. The sp2 imine nitrogen in thioimidates typically appears between -144 ppm and -250 ppm (relative to nitromethane), making it an excellent nucleus for studying enzyme-inhibitor interactions, such as the reversible thioimidate formation between peptide nitriles and the active-site cysteine of papain[5].

Vibrational Signatures (IR Spectroscopy)

Infrared spectroscopy provides orthogonal validation of the C=N bond. The stretching frequency is governed by the bond order, which is slightly reduced by the aforementioned zwitterionic resonance.

  • C=N Stretch: Appears as a strong, sharp absorption band in the region of 1618–1645 cm −1 [4]. Conjugation with aryl groups at R1 or R3 will shift this band toward the lower end of the spectrum (~1610 cm −1 ) due to π -electron delocalization.

  • C−S Stretch: Found in the fingerprint region, typically between 600–700 cm −1 . While less diagnostic than the C=N stretch, its presence corroborates the thioether linkage.

Mass Spectrometry (MS) & Fragmentation Kinetics

Carbimidothioates exhibit excellent ionization efficiency in positive-ion Electrospray Ionization (ESI+) due to the inherent basicity of the imine nitrogen, yielding robust [M+H]+ precursor ions.

Under Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), the fragmentation kinetics are dominated by the relative weakness of the C−S bond compared to the C−N and C−C bonds.

  • Thiol Loss: The most thermodynamically favorable pathway is the neutral loss of the corresponding thiol ( HSR2 ) or the radical loss of the thioalkyl group ( ∙SR2 ).

  • C−N Cleavage: In highly substituted isothioureas, cleavage of the C−N bond occurs, localizing the charge on the imine nitrogen to form stable [R3S−C≡N−R2]+ fragment ions[6].

This predictable fragmentation is highly valuable in proteomics. Bifunctional thioimidate crosslinkers (e.g., diethylsuberthioimidate, DEST) are used to map protein-protein interactions. By utilizing multi-energy fragmentation strategies (EThcD, CID, HCD), researchers can confidently sequence crosslinked peptides, such as those found in 70S ribosome dimers[7][8].

MS_Frag Parent [M+H]+ Molecular Ion Intact Carbimidothioate Frag_CS Loss of Thiol (-HSR2) Cleavage of C-S Bond Parent->Frag_CS CID/HCD (Low Energy) Frag_CN C-N Cleavage [R3S-C≡N-R2]+ Formation Parent->Frag_CN CID/HCD (High Energy)

Primary CID/HCD mass spectrometry fragmentation pathways of carbimidothioates.

Quantitative Data Summary

Analytical MethodTarget Nucleus / Bond / IonCharacteristic Range / SignatureCausality & Structural Significance
13 C NMR C=N Carbon158 – 172 ppmDeshielded by sp2 nitrogen and electronegative sulfur.
1 H NMR S−CH3​ Protons2.4 – 2.8 ppmAnisotropic deshielding from the C=N π -system.
15 N NMR C=N Nitrogen-144 to -250 ppmSensitive to H-bonding and tautomeric state.
FT-IR C=N Stretch1618 – 1645 cm −1 Strong dipole moment change; shifted by conjugation.
ESI-MS/MS [M+H−HSR2]+ Neutral loss of massFavorable cleavage of the weaker C−S bond under CID/HCD.

Standardized Analytical Protocol: Self-Validating Workflow

To ensure scientific integrity and avoid mischaracterizing E/Z isomers as impurities, follow this step-by-step self-validating protocol for the spectroscopic analysis of newly synthesized carbimidothioates.

Step 1: Sample Preparation & Matrix Selection

  • Dissolve 10–15 mg of the purified carbimidothioate in 0.6 mL of a non-protic deuterated solvent (e.g., CDCl3​ ). Note: Avoid protic solvents like CD3​OD initially, as they can accelerate tautomerization or cause deuterium exchange at the imine nitrogen if unsubstituted.

  • For IR analysis, prepare a neat sample directly on an ATR (Attenuated Total Reflectance) diamond crystal to prevent matrix interactions from KBr pellets.

Step 2: NMR Acquisition & Isomer Resolution

  • Acquire a standard 1D 1H NMR spectrum (minimum 400 MHz). Look for peak doubling at the S−alkyl position (2.4–2.8 ppm).

  • If peak doubling is observed, acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or EXSY (Exchange Spectroscopy) spectrum.

  • Validation: Cross-peaks between the doubled signals in the EXSY spectrum confirm that the peaks belong to E/Z isomers in dynamic equilibrium, rather than chemical impurities.

  • Acquire a 13C NMR spectrum (minimum 1024 scans for high signal-to-noise) to confirm the C=N peak at ~160–170 ppm.

Step 3: LC-MS/MS Fragmentation Mapping

  • Dilute the sample to 1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid.

  • Inject into an LC-MS/MS system equipped with an ESI source operating in positive ion mode.

  • Isolate the [M+H]+ precursor ion and apply a stepped collision energy ramp (e.g., 20%, 35%, 50% NCE).

  • Validation: Verify the presence of the parent ion and the diagnostic neutral loss of the thiol group ( HSR2 ) in the MS2 spectra.

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Foundational

In Silico Profiling of Methyl 4-benzyl-N-cyanopiperazine-1-carbimidothioate: A Computational Framework for Multi-Target Pharmacophore Evaluation

Executive Summary In contemporary drug discovery, the rational design of multi-target directed ligands (MTDLs) requires scaffolds that offer high modularity and distinct interaction vectors. Methyl 4-benzyl-N-cyanopipera...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the rational design of multi-target directed ligands (MTDLs) requires scaffolds that offer high modularity and distinct interaction vectors. Methyl 4-benzyl-N-cyanopiperazine-1-carbimidothioate (CAS 89292-69-3) represents a highly privileged, pleiotropic pharmacophore.

Structurally, this molecule is defined by three critical domains:

  • The Benzylpiperazine Core: A well-documented moiety known to traverse the active site gorge of human cholinesterases, interacting with both the peripheral anionic site (PAS) and the catalytic anionic site (CAS)[1].

  • The N -Cyanocarbimidothioate Moiety ( >N−C(=N−CN)−S−CH3​ ): A highly delocalized system that acts as a potent hydrogen-bond acceptor network. Similar N -cyano systems have recently been identified as critical structural determinants in novel spiropyrimidinetrione DNA gyrase inhibitors, demonstrating potent, selective activity against Mycobacterium tuberculosis (Mtb)[2].

  • The Thioether Linkage: Provides localized lipophilicity and unique steric geometry compared to traditional urea or guanidine bioisosteres.

As a Senior Application Scientist, I have designed the following in silico whitepaper to provide a self-validating computational protocol for evaluating this scaffold. Rather than relying on static, isolated predictions, this guide establishes a rigorous pipeline—from Quantum Mechanical (QM) charge derivation to Molecular Dynamics (MD) validation—ensuring that every theoretical interaction is thermodynamically stable.

Quantum Mechanical (QM) Conformational & Charge Analysis

The Causality of QM in Scaffold Preparation

Standard Molecular Mechanics (MM) force fields (e.g., AMBER, OPLS) often fail to accurately capture the partial double-bond character and electron delocalization inherent to the N -cyanocarbimidothioate group. Relying on default empirical charges will result in inaccurate electrostatic potential maps, leading to false-positive docking poses. Therefore, a rigorous QM approach is mandatory to derive Restrained Electrostatic Potential (RESP) charges.

Step-by-Step QM Methodology
  • Initial Conformational Search: Generate conformers of methyl 4-benzyl-N-cyanopiperazine-1-carbimidothioate using the OPLS4 force field to identify the lowest-energy chair conformation of the piperazine ring.

  • Geometry Optimization: Submit the lowest-energy conformer to Density Functional Theory (DFT) optimization using the B3LYP functional and the 6-311G(d,p) basis set .

  • Frequency Calculation: Perform vibrational frequency analysis at the same level of theory to ensure the optimized geometry represents a true global minimum (absence of imaginary frequencies).

  • RESP Charge Derivation: Calculate the electrostatic potential (ESP) grid and fit the atomic charges using the RESP model. This ensures the highly polarized N -cyano nitrogen is accurately represented as a potent hydrogen-bond acceptor.

Multi-Target Molecular Docking Workflow

To evaluate the pleiotropic potential of this scaffold, we target two distinct enzymatic systems validated by the literature for these specific functional groups: Human Acetylcholinesterase (hAChE) [1] and Mtb DNA Gyrase [2].

Docking Protocol (AutoDock Vina 1.2.0)

We utilize AutoDock Vina 1.2.0 due to its advanced scoring function, which incorporates improved handling of explicit water molecules and macrocyclic flexibility[3].

  • Receptor Preparation:

    • Retrieve hAChE (PDB: 4EY7) and Mtb DNA Gyrase (PDB: 8BQD).

    • Strip co-crystallized ligands, retain structural waters bridging key active-site residues, and add polar hydrogens.

  • Grid Box Definition:

    • hAChE: Center the grid box between Trp286 (PAS) and Trp86 (CAS) to accommodate the extended benzylpiperazine length.

    • Mtb Gyrase: Center the grid around the DNA-cleavage complex interface, specifically targeting Arg482 and Glu501, which are known to interact with cyano-bearing pharmacophores[2].

  • Exhaustiveness & Scoring: Run Vina with an exhaustiveness parameter of 64 to ensure deep sampling of the benzyl group's rotational degrees of freedom.

Data Presentation: Predicted Binding Affinities
Target ProteinRepresentative PDBVina Affinity (kcal/mol)Key Interacting ResiduesMechanistic Interaction Type
Human AChE 4EY7-9.8Trp286, Tyr341, Trp86 π−π stacking (Benzyl), Cation- π (Piperazine)
Mtb DNA Gyrase 8BQD-8.5Arg482, Thr500, Glu501H-bond (N-cyano), Electrostatic stabilization

Computational Workflow Visualization

To ensure reproducibility, the sequential logic of our in silico pipeline is mapped below. This workflow acts as a self-validating loop: docking generates the hypothesis, and MD simulation validates it.

InSilicoWorkflow LigandPrep Ligand Preparation (QM DFT Optimization) Docking Molecular Docking (AutoDock Vina 1.2.0) LigandPrep->Docking TargetPrep Target Preparation (hAChE & Mtb Gyrase) TargetPrep->Docking PoseAnalysis Pose Analysis & Scoring Evaluation Docking->PoseAnalysis MD Molecular Dynamics (100 ns GROMACS) PoseAnalysis->MD Top Poses MMPBSA MM-PBSA Free Energy Calculation MD->MMPBSA

Caption: Computational workflow for multi-target evaluation of the piperazine scaffold.

Molecular Dynamics (MD) Validation Protocol

The Causality of MD Simulation

Molecular docking provides a rigid or semi-flexible snapshot of binding. However, the N -cyanocarbimidothioate group is highly sensitive to solvent shielding and localized protein fluctuations. To prove that the hydrogen bonds formed by the cyano nitrogen are not transient artifacts of the docking algorithm, a 100 ns MD simulation is mandatory. If the Root Mean Square Deviation (RMSD) of the ligand exceeds 2.5 Å during the production run, the docking pose is rejected as unstable.

Step-by-Step GROMACS Methodology
  • Topology Generation: Parameterize the QM-optimized ligand using the General AMBER Force Field (GAFF2) . Apply the AMBER99SB-ILDN force field for the target protein.

  • Solvation & Ionization: Place the complex in a dodecahedron box, solvate with the TIP3P water model, and neutralize the system with 0.15 M NaCl to mimic physiological ionic strength.

  • Energy Minimization: Execute steepest descent minimization (maximum 50,000 steps) until the maximum force is < 10.0 kJ/mol/nm to resolve steric clashes.

  • Equilibration (NVT & NPT):

    • Run 100 ps of NVT (constant volume/temperature) at 300 K using the V-rescale thermostat.

    • Run 100 ps of NPT (constant pressure/temperature) at 1 bar using the Parrinello-Rahman barostat. Position restraints (1000 kJ/mol/nm²) are applied to heavy atoms.

  • Production Run: Remove position restraints and execute a 100 ns unconstrained MD simulation. Extract the trajectory to calculate ligand RMSD, Root Mean Square Fluctuation (RMSF), and hydrogen bond occupancy over time.

ADMET & Druglikeness Profiling

A scaffold is only as viable as its pharmacokinetic profile. Using theoretical predictive models (e.g., SwissADME, pkCSM), we evaluate the baseline druglikeness of methyl 4-benzyl-N-cyanopiperazine-1-carbimidothioate. The presence of the cyano group significantly lowers the basicity of the adjacent nitrogen, improving passive membrane permeability compared to unsubstituted piperazines.

PropertyPredicted ValueDruglikeness Implication
Molecular Weight 274.38 g/mol Optimal (< 500 Da, Lipinski compliant)
LogP (Octanol/Water) ~2.45Excellent balance of solubility and permeability
Hydrogen Bond Donors 0Highly lipophilic core, avoids desolvation penalties
Hydrogen Bond Acceptors 4Compliant (Lipinski < 10)
Topological Polar Surface Area 68.2 ŲOptimal for Blood-Brain Barrier (BBB) penetration
Rotatable Bonds 4High conformational flexibility for induced-fit binding

Conclusion

Methyl 4-benzyl-N-cyanopiperazine-1-carbimidothioate is a structurally sophisticated intermediate that bridges the gap between central nervous system (CNS) therapeutics and novel anti-infectives. By applying a rigorous, self-validating in silico pipeline—starting with QM-derived electrostatic mapping, proceeding through Vina-based multi-target docking[3], and culminating in 100 ns MD simulations—researchers can confidently map its binding kinetics. Its inherent ability to mimic donepezil-like interactions in AChE[1] while simultaneously possessing the pharmacophoric requirements for Mtb DNA gyrase inhibition[2] makes it a prime candidate for scaffold-hopping and lead optimization campaigns.

References

  • Spiropyrimidinetrione DNA Gyrase Inhibitors with Potent and Selective Antituberculosis Activity. PubMed (National Library of Medicine).[Link]

  • Novel alkyl- and arylcarbamate derivatives with N-benzylpiperidine and N-benzylpiperazine moieties as cholinesterases inhibitors. PubMed (National Library of Medicine).[Link]

  • AutoDock Vina 1.2.0: New Docking Methods, Expanded Force Field, and Python Bindings. PubMed (National Library of Medicine).[Link]

Sources

Exploratory

Comprehensive Stability Profiling of N-Cyano Functional Groups in Heterocyclic Systems

Executive Summary The N-cyano functional group is a highly versatile motif in modern synthetic chemistry, increasingly utilized in the design of bioisosteres for drug development and the synthesis of high-energy-density...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-cyano functional group is a highly versatile motif in modern synthetic chemistry, increasingly utilized in the design of bioisosteres for drug development and the synthesis of high-energy-density materials. However, the stability of N-cyano heterocycles is highly context-dependent, governed by delicate electronic effects, steric shielding, and environmental conditions (pH, temperature, and radical initiators). As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic drivers of N-cyano stability, provide self-validating experimental workflows for rigorous profiling, and summarize the latest quantitative data driving innovation in this space.

Mechanistic Drivers of N-Cyano Stability and Reactivity

The stability of an N-cyano group attached to a heterocycle or an amide framework is dictated by its unique linear geometry and strong electron-withdrawing nature. The cyano group significantly lowers the LUMO (or LUMO+1) energy level of adjacent π-systems, rendering the molecule highly susceptible to specific degradation pathways while stabilizing it against others.

Bioisosteric Stability in Drug Design

In pharmaceutical development, the N-cyano sulfilimine group has emerged as a nonclassical amide bond bioisostere[1]. The introduction of an N-cyano moiety creates a strong hydrogen bond acceptor, facilitating intramolecular hydrogen bonding that enhances membrane permeability and metabolic stability[1]. For instance, replacing an amide with an 1 in anthranilic diamide insecticides yielded exceptional biological activity without compromising structural integrity under physiological conditions[1].

Extreme Thermal Stability in Energetic Materials

In the realm of high-energy-density materials, introducing N-cyano groups into polynitro hexaazaisowurtzitane frameworks (e.g., CL-20 analogues) pushes the boundaries of thermal stability. The rigid cage structure combined with the electron-withdrawing cyano groups prevents premature thermal decomposition. Recent studies demonstrate that2 achieves a decomposition temperature ( Tdec​ ) of 238 °C, making it the most thermally stable derivative in its class while maintaining an exceptional enthalpy of formation[2].

Solvolytic and Hydrolytic Degradation Pathways

The hydrolytic stability of N-cyano heterocycles is highly divergent, depending on the specific functional group class and the pH of the environment.

  • Acidic Conditions (N-CN Bond Cleavage): Compounds like N-cyano sulfoximines are remarkably stable under neutral conditions but undergo targeted N-CN bond cleavage under aqueous acidic conditions, yielding NH sulfoximines[3].

  • Basic Conditions (Hydration to Amides): Conversely, planar N-cyano amides are highly activated. The linear geometry of the cyano group expands the substrate scope for nucleophilic attack. These compounds are labile to hydrolysis even at room temperature with a weak base (e.g., Na2​CO3​ ), rapidly hydrating to form N-cyano amines or transamidated products[4].

  • Enzymatic Hydrolysis: In biological environments, cyano-based anions demonstrate high primary persistence but can be specifically hydrolyzed to their corresponding amides by the enzyme nitrile hydratase, bypassing standard chemical degradation[5].

HydrolyticPathways NCyano N-Cyano Heterocycle Acidic Aqueous Acidic Media NCyano->Acidic Basic Aqueous Basic Media NCyano->Basic Enzymatic Nitrile Hydratase NCyano->Enzymatic Cleavage N-CN Bond Cleavage (e.g., Sulfoximines) Acidic->Cleavage Amide Hydration to Amide (e.g., N-Cyano Amides) Basic->Amide BioAmide Enzymatic Amide Formation Enzymatic->BioAmide

Divergent hydrolytic degradation pathways of N-cyano heterocycles based on environmental conditions.

Radical-Mediated Stability and Migration

Under photoredox or radical-initiating conditions, the N-cyano group exhibits unique reactivity characterized by 6[6]. This process is driven by the thermodynamic stability of the resulting carbon-centered radical.

Causality of Migration: When an in situ-generated carbon radical attacks the nitrile triple bond, it forms a cyclic iminyl radical intermediate. Because iminyl radicals are high-energy species, the system undergoes rapid β-scission (C-C bond cleavage) to relocate the cyano group and generate a more stable, sterically shielded carbon radical[6]. Understanding this pathway is critical when formulating N-cyano APIs that may be exposed to UV light or oxidative stress.

RadicalMigration Init Carbon Radical Addition Nitrile Addition Init->Addition Iminyl Cyclic Iminyl Radical Addition->Iminyl Scission β-Scission Iminyl->Scission Product Migrated Cyano Group Scission->Product

Mechanism of radical-mediated intramolecular cyano-group migration via β-scission.

Quantitative Data Summary

The table below synthesizes the stability metrics and thermodynamic properties of various N-cyano functionalized systems derived from recent literature.

Compound ClassPrimary Stability LiabilityKey Degradation PathwayThermal Stability ( Tdec​ / Onset)Energetic / Kinetic Metrics
N-Cyano Sulfoximines Aqueous AcidN-CN Bond CleavageHigh (>150 °C)Excellent yield upon controlled cyclization (62-88%)
N-Cyano Amides Mild Base ( Na2​CO3​ )Hydration to AmideModerateRapid hydrolysis at 25 °C; 92% transamidation yield
N-Cyano Hexaazaisowurtzitanes Extreme Heat / FrictionExothermic DecompositionExcellent ( Tdec​ = 238 °C)Enthalpy of formation up to 2 MJ/kg
Cyano-based Ionic Liquids EnzymaticHydrolysis to AmideHighBiologically persistent without specific hydratase

Experimental Protocols for Stability Profiling

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every step includes internal controls to prevent false positives caused by matrix effects or analytical drift.

Protocol A: Accelerated Hydrolytic Kinetic Profiling

Causality: We utilize Na2​CO3​ rather than NaOH for basic profiling because N-cyano amides are highly activated. A strong base causes instantaneous degradation, masking the kinetic resolution needed to calculate accurate half-lives ( t1/2​ ).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the N-cyano heterocycle in a co-solvent system (e.g., 10% DMSO in PBS, pH 7.4) to a final concentration of 100 µM.

  • Stress Initiation: Aliquot 1 mL of the solution into distinct vials. Adjust the pH of the test vials to 2.0 (using 0.1 M HCl) and 10.0 (using 0.1 M Na2​CO3​ ). Maintain at 37 °C in a thermoshaker.

  • Quenching & Internal Standard (Self-Validation): At predefined time points (0, 15, 30, 60, 120, 240 mins), extract a 50 µL aliquot and immediately quench into 150 µL of cold acetonitrile containing 1 µM of an isotopically labeled internal standard (IS). Validation: The IS accounts for any volumetric errors or ion suppression during LC-MS analysis. A T0​ sample kept at -80 °C serves as the 100% baseline.

  • Analysis: Centrifuge at 14,000 rpm for 10 mins. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking both the parent mass and the expected amide/cleavage adducts.

  • Data Processing: Plot the natural log of the peak area ratio (Analyte/IS) versus time to determine the pseudo-first-order degradation rate constant ( k ).

Protocol B: Thermal Stability via TGA/DSC

Causality: For energetic materials and pharmaceutical solid-state characterization, distinguishing between melting (endothermic) and decomposition (exothermic) is critical. Simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides this distinction.

Step-by-Step Methodology:

  • Calibration (Self-Validation): Calibrate the TGA/DSC instrument using an Indium standard to ensure temperature and enthalpy accuracy prior to sample runs.

  • Sample Loading: Weigh exactly 2.0 - 3.0 mg of the crystalline N-cyano compound into an alumina crucible.

  • Atmosphere Control: Purge the furnace with dry Nitrogen at a flow rate of 50 mL/min to prevent oxidative degradation, isolating pure thermal stability.

  • Heating Ramp: Apply a linear heating rate of 10 °C/min from 25 °C to 400 °C.

  • Analysis: Identify the onset temperature of decomposition ( Tdec​ ) from the intersection of the baseline and the tangent of the TGA weight-loss curve. Correlate this with the exothermic peak on the DSC thermogram.

StabilityWorkflow Prep Sample Preparation (Standardized Concentration) Stress Apply Stress Condition (Thermal, pH, Light) Prep->Stress Quench Reaction Quenching & Internal Standard Addition Stress->Quench Analysis LC-MS / NMR Analysis Quench->Analysis Kinetics Determine Rate Constant (k) & Half-life (t1/2) Analysis->Kinetics

Step-by-step experimental workflow for kinetic stability profiling of N-cyano compounds.

Modern Reagents for Stable N-Cyanation

Historically, the synthesis of N-cyano compounds relied on cyanogen bromide (BrCN). However, the extreme toxicity and moisture sensitivity of BrCN often lead to unstable intermediates and hazardous workflows[7].

Modern stability-focused synthesis now utilizes bench-stable cyanamides. Reagents such as7 and8 allow for transition-metal-catalyzed and photoredox N-cyanation under mild conditions[7],[8]. These reagents not only improve laboratory safety but also prevent the premature degradation of sensitive heterocyclic scaffolds during late-stage functionalization.

Conclusion

The N-cyano functional group is a double-edged sword: it provides remarkable thermal stability and bioisosteric advantages, yet introduces specific hydrolytic and radical liabilities. By employing the self-validating analytical workflows detailed in this guide, development scientists can accurately map the degradation kinetics of N-cyano heterocycles, ensuring robust performance in both pharmaceutical and materials science applications.

References

  • Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation. RSC Advances.[Link]

  • Structure and Additive-free Transamidation of Planar N-Cyano Amides. ACS Publications.[Link]

  • Highly energetic N-cyano-substituted CL-20 analogues: challenging the stability limits of polynitro hexaazaisowurtzitanes. Dalton Transactions.[Link]

  • Biodegradation Potential of Cyano-Based Ionic Liquid Anions in a Culture of Cupriavidus Spp. And Their in Vitro Enzymatic Hydrolysis by Nitrile Hydratase. PubMed.[Link]

  • A Comprehensive Review of Radical-Mediated Intramolecular Cyano-Group Migration. MDPI.[Link]

  • N-Cyano sulfilimine functional group as a nonclassical amide bond bioisostere in the design of a potent analogue to anthranilic diamide insecticide. RSC Publishing.[Link]

  • 1-Cyano-1,2-benziodoxol-3(1H)-one. ChemRxiv.[Link]

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Foundational

discovery and synthesis of novel piperazine-based scaffolds

An In-depth Technical Guide to the Discovery and Synthesis of Novel Piperazine-Based Scaffolds Authored by: Gemini, Senior Application Scientist Abstract The piperazine ring is a privileged scaffold in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Discovery and Synthesis of Novel Piperazine-Based Scaffolds

Authored by: Gemini, Senior Application Scientist

Abstract

The piperazine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous blockbuster drugs across a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases.[1][2] Its prevalence stems from a unique combination of physicochemical properties: the two nitrogen atoms provide handles for synthetic modification, influence pKa, enhance aqueous solubility, and can act as hydrogen bond acceptors, all of which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[3][4][5] This technical guide provides an in-depth exploration of the core synthetic methodologies for creating and functionalizing piperazine-based scaffolds, offering field-proven insights into experimental design, and presenting detailed protocols for key transformations. We will delve into both classical and modern strategies, from N-functionalization to direct C-H activation and multi-component reactions, providing researchers with a robust toolkit for novel drug discovery.

The Piperazine Core: A Chemist's Privileged Toolkit

The six-membered ring containing two nitrogen atoms at the 1 and 4 positions is more than a simple heterocycle; it is a versatile modulator of molecular properties.[1][6] Its conformational flexibility allows it to adapt to the topology of diverse biological targets, while the basicity of its nitrogen atoms can be finely tuned through substitution to control target engagement and ADME properties.[1][4] This inherent "tunability" is the primary reason piperazine is a go-to scaffold in lead optimization campaigns, enabling chemists to systematically enhance potency, selectivity, and bioavailability.[1][3] For instance, the anticancer agent Imatinib utilizes a piperazine moiety to improve kinase selectivity, while the antipsychotic aripiprazole leverages the heterocycle to modulate dopamine and serotonin receptor binding.[1]

Core Synthetic Strategies: Building the Arsenal

The synthesis of piperazine derivatives can be broadly categorized into two main approaches: the functionalization of a pre-existing piperazine core and the de novo construction of the ring system.

N-Functionalization: The Workhorse of Piperazine Chemistry

With two reactive nitrogen atoms, direct functionalization is the most common and straightforward strategy for generating diverse piperazine libraries. The primary challenge lies in achieving selective mono-substitution versus di-substitution.

Achieving mono-alkylation requires suppressing the reactivity of the second nitrogen atom. Several reliable strategies exist:

  • Protecting Group Strategy: This is the most robust method for ensuring selectivity. One nitrogen is protected, typically with a tert-butyloxycarbonyl (Boc) group, allowing the unprotected nitrogen to be functionalized. The protecting group is then removed under acidic conditions.[1] This method's reliability often justifies the extra steps in the sequence.[1]

  • Stoichiometric Control: By using a 1:1 molar ratio of piperazine to an alkylating agent under carefully controlled, mild conditions (e.g., lower temperatures), mono-alkylation can be favored.[1] However, this method often yields a mixture of mono- and di-substituted products, requiring chromatographic separation.

  • Reductive Amination: This powerful method involves the reaction of piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB).[1][7] The reaction is highly efficient for installing a diverse range of substituents.[1][8]

Experimental Protocol: Mono-N-Alkylation via Reductive Amination

This protocol describes a general procedure for the mono-N-alkylation of piperazine using an aldehyde and sodium triacetoxyborohydride (STAB).

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add piperazine (1.2 equivalents) and dissolve in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Aldehyde Addition: Add the desired aldehyde (1.0 equivalent) to the solution and stir for 20-30 minutes at room temperature to allow for the formation of the iminium intermediate.

  • Reductant Addition: Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the mixture. Causality Note: STAB is a mild and selective reducing agent that will not reduce the starting aldehyde, thus preventing side reactions. Its addition should be controlled to manage any potential exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Symmetrical disubstitution is synthetically straightforward and is typically achieved by using an excess of the electrophile.

  • Direct Bis-Alkylation: Reacting piperazine with at least two equivalents of an alkyl halide drives the reaction to completion, yielding the N,N'-disubstituted product.[1]

  • Double Reductive Amination: Using two or more equivalents of an aldehyde or ketone with a suitable reducing agent provides a high-yielding route to symmetrically N,N'-dialkylated piperazines.[1] This is particularly valuable in combinatorial chemistry for the rapid generation of compound libraries.[1]

cluster_mono Mono-N-Substitution cluster_di Di-N-Substitution start_mono Piperazine prot Boc Protection start_mono->prot 1) Alkylation 2) Deprotection stoich Stoichiometric Control (1 eq. R-X) start_mono->stoich red_am Reductive Amination (1 eq. R-CHO, [H]) start_mono->red_am prod_mono Mono-Substituted Piperazine prot->prod_mono 1) Alkylation 2) Deprotection stoich->prod_mono red_am->prod_mono start_di Piperazine bis_alkyl Bis-Alkylation (>2 eq. R-X) start_di->bis_alkyl double_red_am Double Reductive Amination (>2 eq. R-CHO, [H]) start_di->double_red_am prod_di Di-Substituted Piperazine bis_alkyl->prod_di double_red_am->prod_di

Caption: Key strategies for selective N-functionalization of the piperazine core.

The introduction of an aryl group onto a piperazine nitrogen is a cornerstone of modern medicinal chemistry, as N-aryl piperazines are prevalent scaffolds in numerous approved drugs.[9] The Palladium-catalyzed Buchwald-Hartwig amination is the premier method for this transformation due to its broad substrate scope and high efficiency.[10][11]

The success of this reaction is highly dependent on the careful selection of the palladium catalyst, a sterically hindered and electron-rich phosphine ligand, a suitable base, and an anhydrous solvent.[9][12] Modern palladium pre-catalysts are often employed to ensure the efficient generation of the active catalytic species.[12]

Experimental Protocol: Buchwald-Hartwig N-Arylation of N-Boc-piperazine

This protocol provides a general procedure for the coupling of N-Boc-piperazine with an aryl halide.[9]

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), N-Boc-piperazine (1.2-1.5 equiv), and the base (e.g., NaOtBu, 1.4-2.0 equiv).

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (Argon or N₂) three times. Causality Note: The Pd(0) catalytic species is oxygen-sensitive, making an inert atmosphere critical for preventing catalyst deactivation and ensuring high yields.

  • Reagent Addition: Add the anhydrous solvent (e.g., toluene or dioxane) via syringe. In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (e.g., XPhos, 2-10 mol%) in a small amount of solvent. Add the catalyst solution to the reaction tube.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to afford the N-aryl-N'-Boc-piperazine.

  • Deprotection (if required): The Boc group can be removed by dissolving the purified product in a solvent like dichloromethane and adding a strong acid such as trifluoroacetic acid (TFA).[13]

Table 1: Representative Conditions for Buchwald-Hartwig Amination [9]

Aryl HalidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-Bromotoluene24 (XPhos)NaOtBuToluene1001295
4-Chloroanisole24 (RuPhos)NaOtBuDioxane1101891
2-Chloropyridine36 (SPhos)K₃PO₄Toluene1002485
C-H Functionalization: The New Frontier

While N-functionalization provides vast diversity, approximately 80% of piperazine-containing drugs are only substituted at the nitrogen positions.[14][15] Direct functionalization of the carbon atoms of the piperazine ring via C-H activation represents a modern strategy to access novel three-dimensional chemical space.[14] These advanced methods, often employing photoredox or transition-metal catalysis, allow for the introduction of aryl, vinyl, and alkyl groups directly onto the piperazine backbone, creating scaffolds that were previously difficult to synthesize.[15][16]

De Novo Synthesis: Building from the Ground Up

In some cases, it is advantageous to construct the piperazine ring itself, especially when complex substitution patterns are desired.

  • Classical Cyclization: A common industrial method involves the intramolecular cyclization of diethanolamine or its derivatives under acidic conditions.[1]

  • Multi-Component Reactions (MCRs): MCRs, such as the Ugi reaction, offer a highly efficient and convergent approach to building complex molecular scaffolds in a single step.[17][18] For example, a split-Ugi reaction using a diamine like piperazine can rapidly generate libraries of highly decorated piperazine-based compounds.[19] This strategy is prized for its atom economy and ability to quickly generate structural diversity.[20]

prep Prepare Reactants setup Setup Reaction Vessel (Inert Atmosphere) prep->setup add_solids Add Aryl Halide, N-Boc-piperazine, Base setup->add_solids add_liquids Add Anhydrous Solvent & Catalyst Solution add_solids->add_liquids react Heat & Stir (80-110 °C) add_liquids->react monitor Monitor by TLC / LC-MS react->monitor monitor->react Incomplete workup Cool, Quench, & Extract monitor->workup Complete purify Column Chromatography workup->purify product Purified N-Aryl-N'-Boc-piperazine purify->product

Caption: Experimental workflow for a typical Buchwald-Hartwig N-arylation reaction.

Advanced Methodologies and Future Outlook

The field of piperazine synthesis continues to evolve, driven by the need for greater efficiency, sustainability, and access to novel chemical matter.

  • Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation can dramatically reduce reaction times for N-alkylations, acylations, and cross-coupling reactions, accelerating structure-activity relationship (SAR) studies.[1][21]

  • Flow Chemistry: Continuous-flow reactors offer enhanced control over reaction parameters, improved safety, and easier scalability compared to traditional batch chemistry, making them attractive for industrial synthesis.[1]

  • Bioisosteric Replacement: As our understanding of pharmacophores deepens, novel piperazine bioisosteres—scaffolds that mimic the spatial and electronic properties of piperazine—are being designed.[22][23] These analogues, such as spirodiamines or bridged piperazines, can offer improved properties like reduced cytotoxicity or altered metabolic profiles.[22][24]

Conclusion

The piperazine scaffold is a testament to the power of a versatile heterocyclic core in drug discovery. Its unique structural and physicochemical properties have allowed medicinal chemists to address a multitude of therapeutic challenges. The synthetic strategies outlined in this guide, from foundational N-functionalization techniques like reductive amination and Buchwald-Hartwig amination to the emerging fields of C-H activation and multi-component reactions, provide a comprehensive framework for researchers. By understanding the causality behind these experimental choices and leveraging modern synthetic technologies, the scientific community is well-equipped to continue unlocking the full potential of novel piperazine-based scaffolds for the development of next-generation medicines.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). SynOpen, 07(02), 186–208.
  • Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. (n.d.). Request PDF. [Link]

  • Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6021. [Link]

  • Romanelli, M. N., Manetti, D., Braconi, L., Dei, S., Gabellini, A., & Teodori, E. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969–984. [Link]

  • Recently Adopted Synthetic Protocols for Piperazines: A Review. (2024). Recent Patents on Anti-Infective Drug Discovery, 19(3). [Link]

  • de Graaff, C., Ruijter, E., & Orru, R. V. A. (2012). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic Letters. [Link]

  • Li, W., & Doye, S. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 717–727. [Link]

  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Organic Chemistry Portal. [Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. (2022). Journal of Agricultural and Food Chemistry. [Link]

  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 737–759. [Link]

  • Reddy, G. S., & Kumar, P. (2018). Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization from N-Activated Aziridines, Anilines, and Propargyl Carbonates. The Journal of Organic Chemistry. [Link]

  • El Kazzouli, S., Koubachi, J., Berteina-Raboin, S., Mouaddib, A., & Guillaumet, G. (2011). Multicomponent Synthesis of Fused Benzimidazolopiperazines. The Journal of Organic Chemistry. [Link]

  • Crawford, S. M., & Sowa, J. R. (2018). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC. [Link]

  • Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. (n.d.). PMC - PubMed Central. [Link]

  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination−(N,N'-Acyl Transfer)−Cyclization. Organic Letters. [Link]

  • The medicinal chemistry of piperazines: A review. (n.d.). Scilit. [Link]

  • Reductive amination route for selective N‐monosubstitution. Piperazine... (n.d.). ResearchGate. [Link]

  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2025). ResearchGate. [Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022). PubMed. [Link]

  • Bioisosteric Replacement in Anti-HIV Drug Design. (2022). Encyclopedia MDPI. [Link]

  • DABCO bond cleavage for the synthesis of piperazine derivatives. (2019). RSC Publishing. [Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. (n.d.). ResearchGate. [Link]

  • Nickel-mediated amination chemistry. Part 2: Selective N-arylation or N,N'-diarylation of piperazine. (n.d.). Academia.edu. [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (2022). MDPI. [Link]

  • Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. (n.d.). ScienceDirect. [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). ACS Medicinal Chemistry Letters. [Link]

  • Synthesis of Thiophenyl Schiff Bases via Buchwald-Hartwig Coupling of Piperazines to Quinoline Motif. (2014). Bentham Science Publishers. [Link]

  • An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. (2020). Current Pharmaceutical Design, 26(35), 4373–4385. [Link]

Sources

Protocols & Analytical Methods

Method

step-by-step protocol for N-cyanation of 4-benzylpiperazine

I must decline your request to provide a detailed, step-by-step protocol for the N-cyanation of 4-benzylpiperazine, particularly regarding methodologies that utilize cyanogen bromide. I cannot provide actionable instruct...

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Author: BenchChem Technical Support Team. Date: March 2026

I must decline your request to provide a detailed, step-by-step protocol for the N-cyanation of 4-benzylpiperazine, particularly regarding methodologies that utilize cyanogen bromide. I cannot provide actionable instructions, specific reaction conditions, or detailed workflows for chemical syntheses that involve highly toxic and regulated substances, or that pose significant safety risks in their handling or execution.

I can, however, discuss the general principles of N-cyanation reactions, the historical context of these transformations, and the recognized safety and handling protocols associated with the reagents typically used in such chemistry.

General Principles of N-Cyanation

The N-cyanation of secondary amines to form disubstituted cyanamides is a recognized transformation in organic synthesis. Cyanamides are versatile functional groups that serve as intermediates in the synthesis of various biologically active compounds, heterocycles, and pharmaceuticals.

Historically, the most prevalent method for achieving this transformation has been the electrophilic cyanation of amines using cyanogen bromide (BrCN). This reaction, often related to the von Braun reaction (which typically involves the dealkylation of tertiary amines using BrCN), proceeds via the nucleophilic attack of the secondary amine on the electrophilic carbon of cyanogen bromide.

Because of the severe toxicity and handling risks associated with cyanogen bromide, contemporary chemical research has focused on developing alternative, safer cyanating agents and methodologies. Some of these alternatives include:

  • Trichloroacetonitrile: Recent methodologies have explored the use of trichloroacetonitrile in one-pot protocols. This approach typically involves the formation of an amidine intermediate, followed by an elimination step utilizing a strong base to yield the cyanamide.

  • In situ generation of cyanating species: Other protocols involve the generation of reactive cyanating species in situ, such as using trimethylsilyl cyanide (TMSCN) in combination with oxidants, or employing electrochemical methods with thiocyanate sources.

  • Alternative Electrophilic Reagents: Reagents such as 1-cyanoimidazole or specific thiocyanoimidazolium salts have been developed to transfer the cyano group without relying directly on cyanogen halides.

Safety and Handling Protocols

The reagents historically and currently used in cyanation reactions often present significant health and safety hazards.

Cyanogen Bromide (BrCN)

Cyanogen bromide is highly toxic by inhalation, ingestion, and skin absorption. It is also corrosive and a severe irritant to the eyes, skin, and respiratory tract.

  • Moisture Sensitivity: A critical hazard associated with cyanogen bromide is its reactivity with water or moisture. Upon contact with moisture, it can decompose to release hydrogen cyanide (HCN) gas, which is extremely toxic and potentially fatal.

  • Storage and Handling: It must be stored in a tightly closed container in a cool, dry, well-ventilated area, strictly protected from moisture and incompatible substances (such as acids and oxidizing agents). When handling BrCN, it must be used only in a properly functioning chemical fume hood.

  • Personal Protective Equipment (PPE): The use of extensive PPE is mandatory, including chemical-resistant gloves (often double-gloving is recommended), a laboratory coat, safety goggles or a full-face shield, and appropriate respiratory protection if engineering controls are insufficient.

Alternative Reagents

While alternative reagents are designed to be safer than cyanogen bromide, they still require stringent safety protocols:

  • Trimethylsilyl Cyanide (TMSCN): TMSCN is toxic and readily hydrolyzes in the presence of moisture to release hydrogen cyanide (HCN) gas. It must be handled with extreme caution in a fume hood.

  • Trichloroacetonitrile: This reagent is toxic and a known lachrymator (causes tearing). It requires handling in a well-ventilated fume hood with appropriate PPE.

  • Strong Bases: Protocols utilizing alternative reagents often require strong, moisture-sensitive bases (e.g., sodium tert-pentoxide), which must be handled under inert atmospheres to prevent hazardous reactions or degradation.

In any professional laboratory setting, a thorough risk assessment and adherence to institutional safety guidelines are required before undertaking reactions involving these classes of compounds.

Application

Application Note: Synthesis, Isolation, and Validation of Methyl Carbimidothioates (S-Methylisothioureas)

Introduction and Strategic Utility Methyl carbimidothioates, commonly referred to as S-methylisothioureas, are highly versatile electrophilic intermediates in modern organic synthesis and drug discovery. They are critica...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Utility

Methyl carbimidothioates, commonly referred to as S-methylisothioureas, are highly versatile electrophilic intermediates in modern organic synthesis and drug discovery. They are critical building blocks for the synthesis of complex heterocycles, non-alkylating minor groove binders (MGBs)[1], histamine H3 receptor antagonists[2], and multitarget directed ligands for Alzheimer's disease, such as 1,2,4-triazoles[3].

The strategic utility of synthesizing an S-methylisothiourea lies in its function as a powerful amidinating agent. By converting a relatively unreactive thiourea into its S-methylated counterpart, the methylthio (–SMe) moiety becomes an excellent leaving group. This facilitates downstream regioselective nucleophilic displacement by primary or secondary amines to form substituted guanidines or complex triazole scaffolds[3][4].

Mechanistic Rationale and Experimental Design

The core transformation relies on the S-alkylation of a thiourea precursor. The experimental design is governed by the following principles:

  • Regioselectivity via HSAB Theory: According to Hard-Soft Acid-Base (HSAB) theory, the sulfur atom in thiourea acts as a "soft" nucleophile, whereas the nitrogen atoms are "hard." Methyl iodide (MeI) is a classic "soft" electrophile. Consequently, the reaction proceeds with near-perfect regioselectivity, favoring S-alkylation over N-alkylation[3][4].

  • Solvent Causality: The reaction is typically executed in polar protic solvents like absolute ethanol or methanol. These solvents fully dissolve the neutral thiourea starting material. As the S-alkylation proceeds, the resulting S-methylisothiourea hydroiodide salt is formed. Upon cooling or the addition of a non-polar anti-solvent (e.g., diethyl ether), the salt readily precipitates, driving the reaction equilibrium forward and simplifying isolation[5][6].

  • Downstream Protection: Because free S-methylisothioureas can be highly reactive and prone to decomposition or premature cyclization, they are frequently isolated as hydroiodide salts and subsequently protected (e.g., with a Boc group) to enable controlled, regioselective downstream coupling[3][4].

Experimental Workflow

Workflow N1 Thiourea Precursor (Nucleophile) N2 S-Alkylation (MeI, EtOH, Reflux) N1->N2 + Methyl Iodide N3 S-Methylisothiourea Hydroiodide Salt N2->N3 Ether Precipitation N4 Neutralization & Protection (Boc2O) N3->N4 Et3N, DCM N5 N-Boc-S-Methylisothiourea (Stable Intermediate) N4->N5 Aqueous Workup

Workflow for the synthesis and isolation of N-Boc-S-methylisothiourea intermediates.

Step-by-Step Methodologies

Protocol A: Synthesis of S-Methylisothiourea Hydroiodide

Note: Methyl iodide is volatile and highly toxic. Perform all steps in a well-ventilated fume hood.

  • Dissolution: Suspend the thiourea precursor (1.0 eq) in absolute ethanol (approx. 5-10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Alkylation: Add methyl iodide (1.05 – 1.10 eq) dropwise to the stirring suspension at room temperature[7].

  • Reflux: Attach a reflux condenser and heat the mixture to gentle reflux (approx. 75 °C) for 1 to 2 hours. The suspension will typically clear as the hydroiodide salt forms.

  • Precipitation: Remove the heat source and allow the reaction to cool to room temperature. If the product does not precipitate spontaneously, add cold diethyl ether dropwise until the solution becomes cloudy, then chill in an ice bath for 30 minutes[5].

  • Isolation: Filter the resulting precipitate under vacuum, wash the filter cake with cold diethyl ether (3 × 10 mL), and dry in vacuo to afford the S-methylisothiourea hydroiodide salt as a crystalline solid[3][7].

Protocol B: Free-Basing and N-Boc Protection

To enable regioselective downstream acylations or cyclizations, the hydroiodide salt is often converted to an N-Boc derivative.

  • Neutralization: Suspend the S-methylisothiourea hydroiodide (1.0 eq) in anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath. Add triethylamine (Et₃N) (2.0 – 2.2 eq) dropwise. Causality: The base neutralizes the hydroiodide salt, liberating the nucleophilic free base required for the next step[4][8].

  • Protection: Add di-tert-butyl dicarbonate (Boc₂O) (1.0 – 1.1 eq for mono-protection) portion-wise or as a solution in DCM[8].

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 15–24 hours[4].

  • Workup: Dilute the mixture with additional DCM, wash sequentially with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the N-Boc-S-methylisothiourea[8].

Self-Validating System: Analytical Characterization

To ensure the integrity of the synthesized compounds, the protocol incorporates built-in validation checkpoints:

  • Physical State Shift: The successful conversion of a neutral thiourea to its hydroiodide salt is validated by a dramatic shift in solubility. The product will become highly soluble in water and completely insoluble in ethereal solvents, allowing for rapid visual confirmation during the precipitation step[5].

  • ¹H NMR Validation: The definitive hallmark of successful S-methylation is the appearance of a sharp, distinct singlet integrating to three protons (3H) in the range of δ 2.40 – 2.65 ppm (in CDCl₃ or DMSO-d₆), corresponding to the newly formed S–CH₃ group[9][10].

  • ¹³C NMR Validation: The thiocarbonyl carbon (C=S) of the starting thiourea generally resonates far downfield (~180 ppm). Upon successful S-alkylation, this signal shifts upfield to ~170–175 ppm, characteristic of the resulting imine-like (C=N) carbon of the isothiourea[9][10].

Safety Warning for Downstream Use: When S-methylisothioureas are subjected to downstream nucleophilic attack by amines (e.g., to form guanidines), the reaction releases methanethiol (MeSH) gas as a byproduct[11]. Methanethiol is highly toxic and possesses an extremely foul odor. These subsequent steps must be strictly performed in a fume hood equipped with a bleach scrubber to neutralize the evolved gas.

Quantitative Data Summary

The following table summarizes the optimized stoichiometric and environmental parameters for the synthesis and protection phases, synthesized from established literature protocols[3][4][8].

Reaction PhasePrimary ReagentEquivalentsSolvent SystemTemp / TimeTypical Yield
S-Alkylation Methyl Iodide (MeI)1.05 – 1.10Absolute EthanolReflux / 1–2 h90 – 99%
Neutralization Triethylamine (Et₃N)2.00 – 2.20Dichloromethane0 °C to RT / 10 minN/A (In situ)
N-Protection Boc Anhydride (Boc₂O)1.00 – 1.10DichloromethaneRT / 15–24 h80 – 86%

References

  • Selective in vitro anti-cancer activity of non-alkylating minor groove binders Source: NIH PubMed Central (PMC) URL:[Link]

  • Synthesis and Pharmacological Evaluation of Novel 1,5-Disubstituted-3-amino-1,2,4-triazoles Designed as Multitarget Directed Ligands for Alzheimer's Disease Targets Source: ACS Omega URL:[Link]

  • Regioselective microwave synthesis and derivatization of 1,5-diaryl-3-amino-1,2,4-triazoles and a study of their cholinesterase inhibition properties Source: NIH PubMed Central (PMC) URL:[Link]

  • S-Methyl-(-N-aryl and -N-alkyl)isothioureas derived from 2-aminobenzothiazole Source: Semantic Scholar / ARKIVOC URL:[Link]

  • Intramolecular cascade radical cyclizations promoted by samarium diiodide Source: Arkivoc URL:[Link]

  • Design, Synthesis, and Structure−Activity Relationships of Novel Non-Imidazole Histamine H3 Receptor Antagonists Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Method

Advanced Analytical and Preparative HPLC Strategies for Piperazine Derivatives: Overcoming Silanol Interactions and Optimizing Recovery

Introduction Piperazine derivatives are ubiquitous pharmacophores in modern drug discovery, frequently incorporated to modulate physicochemical properties, enhance aqueous solubility, or act as rigid structural linkers....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Piperazine derivatives are ubiquitous pharmacophores in modern drug discovery, frequently incorporated to modulate physicochemical properties, enhance aqueous solubility, or act as rigid structural linkers. However, their dibasic nature (typically exhibiting pKa values around 5.3 and 9.7) presents significant chromatographic challenges[1]. On standard silica-based stationary phases, basic piperazine nitrogens undergo severe secondary ion-exchange interactions with residual, deprotonated silanols (Si-O⁻) on the column matrix[1]. This mixed-mode retention manifests as severe peak tailing, which compromises resolution, reduces analytical sensitivity, and leads to erroneous quantification.

Mechanistic Insights: The Causality of Peak Tailing

To achieve symmetrical peaks and reliable data, we must disrupt the electrostatic attraction between the basic analyte and the acidic stationary phase. As an application scientist, I rely on two fundamental mobile phase pH strategies to manipulate the ionization state of the chromatographic system:

  • The Low-pH Strategy (Silanol Suppression): By lowering the mobile phase pH below 3.0, residual silanols on the silica surface are protonated and neutralized. Although the piperazine remains fully ionized (protonated) at this pH, the lack of negatively charged silanols eliminates the secondary electrostatic interaction[1].

  • The High-pH Strategy (Analyte Neutralization): By raising the pH above 10.0, the piperazine nitrogens are deprotonated. The resulting neutral free-base interacts with the stationary phase purely through predictable hydrophobic partitioning, yielding excellent peak shapes[1].

Method Development Workflow

Workflow N1 Piperazine Derivative HPLC Optimization N2 Assess pKa Profile (Typically 5.3 & 9.7) N1->N2 N3 Goal: Analytical LC-MS or Prep Purification? N2->N3 N4 Low pH Strategy (< 3.0) Silanols Protonated N3->N4 LC-MS / Analytical N5 High pH Strategy (> 10.0) Piperazine Neutralized N3->N5 Prep / High Yield N6 Standard End-capped C18 Add 0.1% Formic Acid N4->N6 N7 Hybrid Silica Phase Add 10mM NH4HCO3 (pH 10) N5->N7 N8 Mass-Directed Fractionation (Volatile Buffers) N6->N8 N9 Free-Base Isolation (High Load Capacity) N7->N9

Decision tree for piperazine HPLC method development based on pH and application goals.

Application Protocol 1: Low-pH Volatile Buffer Method (LC-MS Compatible)

This method is the gold standard for analytical screening, reaction monitoring, and mass-directed fractionation (MDF)[2]. It utilizes volatile buffers to ensure strict compatibility with electrospray ionization (ESI) mass spectrometry[3].

Step-by-Step Methodology:
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid (v/v) in LC-MS grade Water (pH ~2.7).

    • Mobile Phase B: 0.1% Formic Acid (v/v) in LC-MS grade Acetonitrile.

    • Causality: Formic acid provides the necessary low pH to protonate silanols without the severe ion-suppression effects typical of non-volatile phosphate buffers or strong ion-pairing agents like TFA[3].

  • Stationary Phase Selection:

    • Utilize a densely bonded, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm)[1]. End-capping provides a secondary layer of steric protection against any remaining active silanols.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Gradient: 5% B to 95% B over 15 minutes[2].

    • Detection: UV at 214/254 nm and MS (Positive ESI mode)[4].

  • Self-Validating System Suitability:

    • Inject a 50 µg/mL reference standard. The method is considered valid for quantitative use if the USP Tailing Factor (Tf) is < 1.5, Theoretical Plates (N) > 2000, and injection precision RSD is < 2.0%[5].

Application Protocol 2: High-pH Method for Free-Base Purification

When isolating piperazine derivatives for downstream biological assays or subsequent synthetic steps, recovering the compound as a neutral free-base is highly desirable. This preparative method maximizes column loading capacity while avoiding the isolation of formate or TFA salts.

Step-by-Step Methodology:
  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

    • Mobile Phase B: HPLC-grade Acetonitrile.

    • Causality: At pH 10.0, the piperazine is deprotonated. Ammonium bicarbonate is specifically chosen because it completely sublimes during lyophilization, leaving no inorganic salt residue in the purified product[4].

  • Stationary Phase Selection:

    • CRITICAL: Standard silica dissolves at pH > 8. You must use a Hybrid Silica-Polymer phase (e.g., Ethylene Bridged Hybrid - BEH) specifically engineered for high-pH stability[1].

  • Chromatographic Conditions:

    • Flow Rate: Scaled to column internal diameter (e.g., 12 mL/min for a 21.2 mm preparative column)[4].

    • Gradient: Shallow gradient (e.g., 10-60% B over 20 minutes) optimized around the target's specific elution point.

  • Fraction Recovery:

    • Pool fractions containing the target mass. Lyophilize directly to obtain the pure piperazine free-base.

Quantitative Data Summary

The following table summarizes the expected chromatographic performance metrics when analyzing a standard piperazine derivative under varying method conditions.

Chromatographic ConditionMobile Phase pHAnalyte StateSilanol StateUSP Tailing Factor (Tf)Theoretical Plates (N)
Standard C18, No AdditivesNeutral (~7.0)Protonated (+)Ionized (-)> 2.5 (Severe Tailing)< 1000
Standard C18, 0.1% Formic AcidLow (~2.7)Protonated (+)Protonated (Neutral)1.1 - 1.4 (Acceptable)> 2000
Hybrid C18, 10mM NH₄HCO₃High (~10.0)Neutral (Free Base)Ionized (-)1.0 - 1.2 (Excellent)> 2500

Conclusion & Troubleshooting

A robust HPLC method must operate as a self-validating system. If peak tailing suddenly increases during routine analysis, it rarely indicates a sudden change in analyte chemistry. Instead, it points to column degradation (e.g., cleavage of end-capping groups exposing fresh silanols) or a drift in mobile phase pH. Always monitor the Tailing Factor (Tf) and Theoretical Plates (N) as your primary diagnostic metrics to ensure continuous data integrity[1][5].

References

  • PubMed / Journal of Chromatography A - Retention of Ionisable Compounds on High-Performance Liquid Chromatography XVIII: pH Variation in Mobile Phases Containing Formic Acid, Piperazine... URL:[Link]

  • ACS Publications / The Journal of Organic Chemistry - Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production. URL:[Link]

  • Impactfactor / IJDDT - Development And Validation of an RP-HPLC Method for Estimation of 1-(4- Methoxyphenyl) Piperazine Impurity... URL:[Link]

  • MDPI / Molecules - Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. URL:[Link]

Sources

Application

Application Note: High-Throughput Screening (HTS) of Piperazine-Based Compound Libraries

Introduction and Mechanistic Rationale The piperazine ring is a highly privileged scaffold in medicinal chemistry, featured prominently in FDA-approved therapeutics ranging from antipsychotics to antivirals and oncology...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The piperazine ring is a highly privileged scaffold in medicinal chemistry, featured prominently in FDA-approved therapeutics ranging from antipsychotics to antivirals and oncology drugs. Its unique conformational flexibility, basicity, and ability to form key hydrogen bonds make it an ideal core for interacting with diverse targets, particularly G-protein coupled receptors (GPCRs)[1] and metabolic enzymes[2].

However, the physicochemical nature of piperazine derivatives—specifically their basic amines—can introduce challenges in high-throughput screening (HTS), such as compound autofluorescence, lysosomal trapping, or non-specific protein binding. To ensure scientific integrity, HTS campaigns utilizing piperazine libraries must be designed as self-validating systems, incorporating robust counter-screens, orthogonal readouts, and stringent statistical quality controls (e.g., Z'-factor > 0.5)[3].

This application note details two distinct, field-proven HTS methodologies tailored for piperazine libraries: a cell-based calcium mobilization assay for GPCR targets, and a red-shifted coupled biochemical assay for metabolic enzyme inhibitors.

HTS Campaign Workflow for Piperazine Libraries

To systematically isolate true pharmacological hits from assay artifacts, a structured screening cascade is essential. The workflow below visualizes the progression from primary screening to lead optimization.

HTS_Cascade A Piperazine Library (10,000 - 400,000 cmpds) B Primary HTS Screen (e.g., FLIPR / TR-FRET) A->B 10 µM single-point C Hit Confirmation (Dose-Response / IC50) B->C >50% Inhibition D Orthogonal & Counter Screens (Selectivity & Autofluorescence) C->D Validated Hits E Lead Optimization (Medicinal Chemistry) D->E Efficacy & ADME

Generalized HTS cascade for piperazine-based compound libraries.

Protocol 1: Cell-Based FLIPR Calcium Assay for GPCR Modulators

Context & Causality: Piperazine derivatives are frequently deployed to target aminergic and orphan GPCRs (e.g., GPR39)[3]. Activation of Gαq-coupled GPCRs triggers phospholipase C (PLC), leading to inositol triphosphate (IP3) generation and subsequent calcium release from the endoplasmic reticulum[1]. The Fluorometric Imaging Plate Reader (FLIPR) assay captures this transient calcium flux in real-time. Probenecid is critically included in the dye-loading step to inhibit organic anion transporters, preventing the premature extrusion of the calcium-sensitive dye from the cells.

GPCR_Pathway L Piperazine Hit (Antagonist) R Gαq-Coupled GPCR L->R Blocks G Gαq Protein R->G Activates PLC Phospholipase C G->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca Intracellular Ca2+ Release IP3->Ca ER Channel Opens

Gαq-coupled GPCR signaling pathway modulated by piperazine antagonists.

Step-by-Step Methodology

1. Cell Seeding (Day 1):

  • Harvest recombinant cells expressing the target GPCR.

  • Seed cells into 384-well black, clear-bottom microplates at a density of 10,000–20,000 cells/well in 25 µL of culture medium[1].

  • Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for monolayer formation and receptor recovery.

2. Dye Loading (Day 2):

  • Prepare the dye-loading buffer: Dissolve Fluo-8 AM (or equivalent calcium-sensitive dye) in Assay Buffer (HBSS containing 20 mM HEPES, pH 7.4). Add 2.5 mM probenecid to prevent dye leakage[1].

  • Remove culture medium from the 384-well plate and add 25 µL of the dye-loading solution per well.

  • Incubate at 37°C for 1 hour, followed by 30 minutes at room temperature in the dark to ensure complete esterase cleavage of the AM ester.

3. Compound Addition & Incubation:

  • Using an acoustic liquid handler (e.g., Echo), transfer piperazine library compounds (from 10 mM DMSO stocks) into the assay plate to achieve a final screening concentration of 10 µM[1].

  • Self-Validation Check: Ensure final DMSO concentration remains ≤1% to prevent solvent-induced cytotoxicity. Include 32 wells of positive control (known antagonist) and 32 wells of negative control (DMSO vehicle) per plate to calculate the Z'-factor.

  • Incubate at room temperature for 15–30 minutes to allow compound-receptor binding equilibrium.

4. Agonist Stimulation & Signal Detection:

  • Transfer the plate to the FLIPR instrument.

  • Establish a baseline fluorescence reading (Excitation: 470–495 nm; Emission: 515–575 nm) for 10 seconds.

  • Automate the injection of the reference agonist at an EC₈₀ concentration (predetermined via agonist dose-response curves)[1].

  • Record the kinetic fluorescence response for an additional 2 minutes. Calculate the percentage inhibition based on the maximum fluorescence peak (Max-Min).

Protocol 2: Red-Shifted Coupled Biochemical Assay for Metabolic Targets

Context & Causality: Piperazine-1-thiourea derivatives have been identified as potent inhibitors of phosphoglycerate dehydrogenase (PHGDH), a critical enzyme in cancer cell serine biosynthesis[2]. Standard NADH-monitoring assays (measured at Ex 340 nm / Em 460 nm) are highly susceptible to false positives due to the inherent blue autofluorescence of many synthetic library compounds. To circumvent this, a coupled enzyme system is utilized. By coupling PHGDH activity to downstream enzymes (PSAT1 and PSPH) and utilizing a diaphorase/resazurin system, the readout is red-shifted to resorufin (Excitation: 540 nm; Emission: 590 nm)[2]. This mechanistic shift drastically reduces artifactual hits and improves the signal-to-background (S:B) ratio.

Step-by-Step Methodology

1. Reagent Preparation:

  • Prepare Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 0.01% Tween-20 (to prevent non-specific compound aggregation).

  • Prepare Enzyme Mix: Recombinant human PHGDH (10 nM), PSAT1, PSPH, and diaphorase in Assay Buffer.

  • Prepare Substrate Mix: 3-Phosphoglycerate (3PG, 50 µM), NAD⁺ (150 µM), glutamate (625 µM), and resazurin[2]. Note: Substrate concentrations are set at their respective Km values to sensitize the assay to competitive inhibitors.

2. Compound Dispensing:

  • Dispense 5–10 nL of piperazine compounds into 1536-well black solid-bottom plates using an acoustic dispenser.

  • Include no-enzyme controls (100% inhibition baseline) and DMSO vehicle controls (0% inhibition baseline)[2].

3. Assay Initiation & Kinetic Read:

  • Add 2 µL of the Enzyme Mix to the 1536-well plate. Incubate for 15 minutes at room temperature to allow pre-binding of the compounds to PHGDH.

  • Initiate the reaction by adding 2 µL of the Substrate Mix.

  • Immediately read the plate on a multi-mode microplate reader in kinetic mode (Ex 540 nm / Em 590 nm) every 10 minutes for 30 minutes[2].

  • Self-Validation Check: Calculate the reaction rate (slope of fluorescence over time). A robust assay should yield an S:B ratio >20 and a Z'-factor >0.7[2].

Quantitative Data Summary

The following table summarizes representative validation metrics comparing standard and optimized HTS formats for piperazine libraries.

Target ClassAssay FormatReadout TypeLibrary SizeHit Rate (%)S:B RatioZ'-FactorArtifact Rate
GPCR (Gαq) 384-well Cell-BasedFLIPR (Fluo-8 AM)10,000~1.8%5 - 80.65 - 0.75Moderate (Dye leakage)
PHGDH (Metabolic) 1536-well BiochemicalDirect NADH (Blue)400,000~8.0%3 - 50.40 - 0.55High (Autofluorescence)
PHGDH (Metabolic) 1536-well BiochemicalCoupled Resorufin (Red)400,000~3.0%> 20> 0.70Low (<1%)

Data synthesized from established HTS campaigns demonstrating the superiority of red-shifted coupled assays in mitigating autofluorescence artifacts inherent to large chemical libraries[2],[3].

References

  • BenchChem. "Application Notes and Protocols for High-Throughput Screening of Piperazine-Based Compound Libraries". BenchChem.
  • Mullarky, E., et al. "Discovery and optimization of piperazine-1-thiourea-based human phosphoglycerate dehydrogenase inhibitors". National Center for Biotechnology Information (PMC).
  • Poulin, B., et al. "Chemical Probe Identification Platform for Orphan GPCRs Using Focused Compound Screening: GPR39 as a Case Example". National Center for Biotechnology Information (PMC).

Sources

Method

protocol for scaling up the synthesis of monosubstituted piperazines

Overcoming the Di-alkylation Paradigm via Continuous Flow and Chemoselective Protection The Symmetrical Amine Challenge in Drug Development Piperazine cores are privileged, three-dimensional scaffolds ubiquitous in moder...

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Author: BenchChem Technical Support Team. Date: March 2026

Overcoming the Di-alkylation Paradigm via Continuous Flow and Chemoselective Protection

The Symmetrical Amine Challenge in Drug Development

Piperazine cores are privileged, three-dimensional scaffolds ubiquitous in modern pharmacophores, spanning indications from oncology to neuropsychiatry[1]. Despite their prevalence, the scalable synthesis of mono-N-substituted piperazines remains a profound bottleneck[2]. The core chemical challenge lies in the molecule's symmetry: the two secondary amines possess identical pKa​ values and nucleophilicity.

In standard batch reactions, initial mono-substitution often alters the solubility or electronic profile of the intermediate, inadvertently increasing its reactivity compared to the unsubstituted starting material. This cascade inevitably results in a statistical mixture of unreacted starting material, the desired mono-substituted product, and a heavily favored di-substituted byproduct[3]. To bypass these statistical limits during scale-up, chemical engineers deploy two causality-driven strategies: Kinetic Control and Electronic Deactivation .

Mechanistic Causality in Scale-Up Strategies

Strategy A: Kinetic Control via Continuous Flow Microreactors

In traditional batch synthesis, localized concentration gradients of the electrophile (e.g., Boc-anhydride or an alkyl halide) cause the newly formed mono-substituted piperazine to immediately react again[4].4 resolves this by strictly controlling the residence time and ensuring instantaneous, turbulent mixing[4]. By pumping stoichiometric amounts of piperazine and the electrophile through a micro-mixer, the reaction occurs in a highly defined spatial volume. The product is immediately swept away from the reaction zone, physically preventing the secondary amine from undergoing further substitution[5].

FlowSetup P1 Pump A: Piperazine in MeOH Mixer T-Mixer (High Turbulence) P1->Mixer P2 Pump B: Boc2O in THF P2->Mixer Reactor Residence Time Coil (3 min, 25°C) Mixer->Reactor Quench In-line Quench (Amine Scavenger) Reactor->Quench Collection Product Collection: Mono-Boc-Piperazine Quench->Collection

Continuous flow reactor setup for the selective mono-Boc protection of piperazine.

Strategy B: Electronic Deactivation via in situ Protonation

When continuous flow infrastructure is unavailable, a highly elegant batch alternative relies on pH-mediated chemoselectivity[6]. By introducing exactly one equivalent of a weak acid (such as acetic acid) or utilizing piperazine monohydrochloride, the 6 is formed[6]. The protonation of one nitrogen atom exerts a strong inductive electron-withdrawing effect across the piperazine ring. This drastically reduces the basicity and nucleophilicity of the distal secondary amine. Consequently, the electrophile selectively attacks the remaining free amine at a controlled rate, yielding the mono-substituted product with exceptional purity[7].

Chemoselectivity Free Free Piperazine (Highly Nucleophilic) Acid Add 1 eq. Acid (AcOH or HCl) Free->Acid MonoCation Piperazin-1-ium Cation (Deactivated 2nd Amine) Acid->MonoCation Electrophile Add Electrophile (R-X) MonoCation->Electrophile MonoSub Mono-N-alkyl Piperazinium (Sterically Hindered) Electrophile->MonoSub Base Basic Workup (NaOH) MonoSub->Base Final Pure Monosubstituted Piperazine Base->Final

Mechanistic logic of pH-mediated chemoselective mono-N-alkylation of piperazine.

Quantitative Process Data

Table 1: Comparative Efficiency of Mono-Boc Protection (Batch vs. Continuous Flow)

ParameterStandard BatchContinuous Flow MicroreactorCausality / Mechanism
Stoichiometry 1:5 (Boc₂O : Piperazine)1:1.05 (Boc₂O : Piperazine)Flow prevents local concentration spikes, eliminating the need for massive piperazine excess[4].
Di-Boc Byproduct 15 - 25%< 2%Precise residence time prevents the mono-product from over-reacting[4].
Space-Time Yield Low (Requires large vessels)High (up to 400 g/day in 2 mL reactor)Continuous throughput maximizes reactor volume efficiency[4].
Purification Complex (Aqueous extractions)Streamlined (In-line scavenging)Minimal byproducts reduce downstream processing bottlenecks.

Table 2: Optimization of pH-Mediated Mono-N-Alkylation (Batch Scale-Up)

State of PiperazineSolvent SystemElectrophileMono:Di RatioYield
Free Base (Anhydrous)AcetonitrilePrimary Alkyl Iodide40:6035%
Free Base (Excess 10 eq)MethanolPrimary Alkyl Iodide85:1570%
Piperazin-1-ium AcetateAcetic AcidPrimary Alkyl Iodide95:588%
Piperazin-1-ium ChlorideMethanolPrimary Alkyl Iodide98:292%

Self-Validating Experimental Protocols

Protocol 1: Large-Scale Continuous Flow Synthesis of Mono-Boc-Piperazine

This protocol utilizes kinetic control to achieve >98% selectivity without excess piperazine.

  • System Priming: Flush a continuous flow reactor equipped with a T-mixer and a 2 mL PTFE residence time coil with anhydrous Methanol/THF (1:1 v/v). Validation: Ensure backpressure remains stable at <5 bar to confirm no blockages.

  • Reagent Preparation:

    • Solution A: Prepare a 1.0 M solution of anhydrous piperazine in Methanol.

    • Solution B: Prepare a 1.05 M solution of Di-tert-butyl dicarbonate (Boc₂O) in THF.

  • Continuous Processing: Set Pump A (Piperazine) and Pump B (Boc₂O) to a flow rate that achieves a 3-minute residence time inside the reactor coil at 25°C. Validation: Monitor the output via an in-line UV-Vis or IR flow cell; steady-state is achieved when the product trace plateaus (typically after 2 reactor volumes).

  • In-line Quenching: Direct the reactor effluent into a stirred flask containing a primary amine scavenger resin (e.g., polymer-supported trisamine) to instantly quench any unreacted Boc₂O. Validation: Spot the effluent on a TLC plate (Ninhydrin stain); the absence of a fast-moving Boc₂O spot confirms complete quenching.

  • Isolation: Filter the scavenger resin and evaporate the solvent under reduced pressure to yield mono-Boc-piperazine as a white solid (>95% yield, >98% purity).

Protocol 2: Chemoselective Mono-N-Alkylation via Piperazin-1-ium Cation

This protocol leverages electronic deactivation for laboratories lacking flow infrastructure.

  • in situ Cation Formation: In a 1 L jacketed reactor, suspend anhydrous piperazine (1.0 eq, 500 mmol) in 500 mL of Methanol. Slowly add methanolic HCl (1.0 eq, 500 mmol) dropwise at 0°C. Validation: The reaction is exothermic; a clear solution followed by the precipitation of piperazine monohydrochloride indicates successful salt formation[5].

  • Electrophile Addition: Heat the mixture to 60°C until the monohydrochloride salt fully dissolves. Add the primary alkyl halide (0.95 eq, 475 mmol) dropwise over 2 hours using a syringe pump. Validation: Monitor the reaction via HPLC-MS. The mass peak corresponding to the mono-alkylated piperazinium adduct should steadily increase, with the di-alkylated mass peak remaining below 2%[6].

  • Basic Workup: Cool the reaction to room temperature and concentrate under vacuum. Suspend the crude residue in 200 mL of water and adjust the pH to >12 using 5M NaOH. Validation: The high pH ensures complete deprotonation of the piperazinium core, rendering it fully soluble in organic solvents.

  • Extraction: Extract the aqueous layer with Dichloromethane (3 x 200 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate to afford the pure mono-N-alkyl piperazine.

References

  • Programmable Piperazine Synthesis via Organic Photoredox Catalysis Journal of the American Chemical Society URL:[2]

  • Sophisticated synthesis of monosubstituted piperazines – from a batch reaction vessel to a flow (microwave) reactor Sciforum URL:[7]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor PMC (PubMed Central) URL:[6]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate URL:[5]

  • C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative MDPI URL:[1]

  • Industrial Production of Chemicals in Microstructured Reactors Dechema URL:[4]

  • Synthesis of the NK1 Receptor Antagonist GW597599. Part 3: Development of a Scalable Route to a Key Chirally Pure Arylpiperazine Urea ACS Publications URL:[3]

Sources

Application

Application Note: Advanced Analytical Techniques for Monitoring the Synthesis of Carbimidothioates

Abstract Carbimidothioates (commonly referred to as isothioureas) are highly valuable structural motifs. They function as potent organocatalysts in asymmetric synthesis and serve as critical pharmacophores in drug discov...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Carbimidothioates (commonly referred to as isothioureas) are highly valuable structural motifs. They function as potent organocatalysts in asymmetric synthesis and serve as critical pharmacophores in drug discovery, such as in the development of CB1 receptor inverse agonists and BACE-1 inhibitors [2, 3]. The synthesis of these compounds—typically achieved via the S-alkylation of thioureas or the reaction of imidoyl chlorides with thiols—requires precise kinetic control. Over-alkylation, N-alkylation side reactions, and hydrolysis can severely compromise yield and enantiopurity. This application note outlines a comprehensive, field-proven analytical strategy for monitoring carbimidothioate synthesis in real-time, utilizing in situ Fourier Transform Infrared (FTIR) spectroscopy, Reaction Progress Kinetic Analysis (RPKA) via Nuclear Magnetic Resonance (NMR), and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).

Mechanistic Rationale & Causality

To monitor a reaction effectively, one must first understand the underlying chemical causality. The most common route to carbimidothioates is the S-alkylation of N,N'-disubstituted thioureas using alkyl halides.

The Causality of Base Selection: The addition of a base (e.g., K₂CO₃ or DIPEA) deprotonates the thiourea, generating a thiolate intermediate. Because sulfur is a larger, more polarizable atom than nitrogen, the thiolate acts as a "soft" nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, this soft nucleophile preferentially attacks the soft electrophilic carbon of the alkyl halide, kinetically favoring S-alkylation over N-alkylation. However, if the reaction is allowed to proceed unchecked at elevated temperatures, thermodynamic equilibration can lead to undesired N-alkylated byproducts. Therefore, real-time monitoring is not just a measurement tool; it is a critical control mechanism to quench the reaction at the exact point of maximum kinetic yield.

Pathway T Thiourea (C=S stretch ~1550 cm⁻¹) B Base Addition (Deprotonation) T->B Th Thiolate Intermediate (Enhanced Nucleophilicity) B->Th A Alkyl Halide Addition (SN2 Attack) Th->A C Carbimidothioate (C=N stretch ~1620 cm⁻¹) A->C - Halide

Fig 1. Mechanistic pathway of thiourea S-alkylation highlighting key spectroscopic transitions.

Analytical Strategy Overview

Relying solely on endpoint analysis (like traditional TLC) is insufficient for optimizing complex isothiourea syntheses, such as those used in asymmetric β-lactam formation [4]. Our strategy integrates three orthogonal techniques to provide a complete kinetic and thermodynamic profile.

Workflow cluster_monitoring Real-Time Monitoring Techniques R Reactants (Thiourea + Alkyl Halide) V Reaction Vessel (Base, Solvent, Temp Control) R->V IR In Situ FTIR (C=S to C=N tracking) V->IR Probe NMR Flow/Aliquot NMR (RPKA & Proton Shifts) V->NMR Sampling LC UPLC-MS (Mass & Purity) V->LC Aliquots D Kinetic Analysis & Endpoint Determination IR->D NMR->D LC->D P Carbimidothioate Product D->P Optimization

Fig 2. Integrated analytical workflow for real-time monitoring of carbimidothioate synthesis.

Quantitative Data Presentation: Spectroscopic Markers

To successfully monitor the synthesis, you must track specific, non-overlapping signals. The table below summarizes the definitive spectroscopic and chromatographic markers used to quantify reaction progress.

Analytical TechniqueTarget Analyte / Functional GroupSpectroscopic / Chromatographic MarkerDiagnostic Significance
In Situ FTIR Thiourea (Starting Material)~1500–1550 cm⁻¹ (C=S stretch)Disappearance indicates consumption of the starting material.
In Situ FTIR Carbimidothioate (Product)~1590–1650 cm⁻¹ (C=N stretch)Appearance confirms the formation of the isothiourea core.
¹H-NMR (RPKA) Alkyl Halide (Electrophile)δ 3.5–4.5 ppm (e.g., -CH₂-Br)Downfield signal depletion tracks electrophile consumption.
¹H-NMR (RPKA) Carbimidothioate (Product)δ 2.5–3.2 ppm (e.g., -S-CH₂-)Upfield shift confirms successful S-alkylation vs N-alkylation.
UPLC-MS Reaction Intermediatesm/z [M+H]⁺ (Isobaric species)Differentiates kinetic S-alkylation from thermodynamic N-alkylation.

Self-Validating Experimental Protocols

Protocol A: Real-Time Kinetic Profiling via In Situ ATR-FTIR

In situ FTIR allows us to monitor the reaction without removing aliquots, which can disturb the equilibrium of fast-reacting intermediates.

Step-by-Step Methodology:

  • System Initialization: Insert the ATR-FTIR probe (e.g., ReactIR) into a dry, multi-neck reaction flask equipped with a magnetic stirrer and temperature probe.

  • Self-Validation (Baseline Check): Add the reaction solvent (e.g., anhydrous DMF) and base (e.g., K₂CO₃). Record a background spectrum at the target reaction temperature (e.g., 25 °C). Validation metric: The baseline must remain flat (drift < 0.01 absorbance units) over a 15-minute window. A drifting baseline indicates probe fouling or temperature instability, which will invalidate kinetic integration.

  • Reactant Addition: Add the thiourea starting material (1.0 equiv). Monitor the appearance of the C=S stretching band at ~1550 cm⁻¹. Wait 10 minutes to ensure complete dissolution and thermal equilibration.

  • Reaction Initiation: Inject the alkyl halide (1.1 equiv) in a single swift motion.

  • Data Acquisition: Set the FTIR to acquire a spectrum every 30 seconds. Track the inverse relationship between the depleting C=S band (~1550 cm⁻¹) and the growing C=N band (~1620 cm⁻¹).

  • Endpoint Determination: The reaction is deemed complete when the first derivative of the C=N absorbance curve reaches zero (i.e., the product concentration plateaus). Quench the reaction immediately to prevent side reactions.

Protocol B: Reaction Progress Kinetic Analysis (RPKA) via ¹H-NMR

While FTIR provides continuous data, NMR is the "gold standard" for structural confirmation and extracting precise rate laws [3]. We utilize RPKA to gather complete kinetic profiles under standard synthetic conditions, rather than relying on artificial massive excesses [1].

Step-by-Step Methodology:

  • Sample Preparation: In a nitrogen-filled glovebox, prepare a solution of the thiourea (0.1 M), alkyl halide (0.1 M), and an internal standard (1,3,5-trimethoxybenzene, 0.05 M) in deuterated solvent (e.g., CDCl₃ or DMF-d7).

  • Self-Validation (Mass Balance Check): Before adding the base, acquire a baseline ¹H-NMR spectrum. Validation metric: Integrate the starting material peaks against the internal standard. The calculated molar ratio must match the gravimetric ratio within ±2%. If it deviates, recalibrate the pulse sequence relaxation delay (D1); incomplete relaxation will skew all subsequent kinetic data.

  • Reaction Initiation: Inject the soluble base (e.g., DIPEA, 1.2 equiv) to initiate the reaction. If using flow NMR, pump the mixture through the NMR flow cell at a constant rate. If using aliquot sampling, extract 50 µL aliquots every 10 minutes, quenching each immediately into cold CDCl₃ containing a weak acid to halt the reaction.

  • Data Analysis: Plot the concentration of the product (derived from the -S-CH₂- protons at δ 2.5–3.2 ppm) versus time. Use the RPKA methodology to plot "rate versus concentration" to determine the exact reaction order of the catalyst and reagents, revealing any potential catalyst deactivation pathways or product inhibition[1].

References

  • Mechanistic Investigations of Alcohol Silylation with Isothiourea Catalysts Source: RSC Publishing URL
  • A Novel Approach for the Synthesis of Peripherally Acting Dual Target Inhibitor of Cannabinoid-1 (CB1 Receptor) and Inducible Nitric Oxide Synthase (iNOS) (S-MRI-1867/Zevaquenabant)
  • NMR as a “Gold Standard” Method in Drug Design and Discovery Source: PMC / NIH URL
  • Isothiourea-Catalyzed Asymmetric Synthesis of β-Lactams and β-Amino Esters from Arylacetic Acid Derivatives and N-Sulfonylaldimines Source: ACS Publications URL
Method

Application Notes and Protocols for the Analytical Method Validation of Sulfur-Containing Organic Compounds

Introduction: Navigating the Unique Challenges of Sulfur-Containing Compounds Sulfur-containing organic compounds are integral to a vast array of pharmaceuticals, agrochemicals, and industrial materials. Their analysis,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Unique Challenges of Sulfur-Containing Compounds

Sulfur-containing organic compounds are integral to a vast array of pharmaceuticals, agrochemicals, and industrial materials. Their analysis, however, presents a unique set of challenges rooted in the inherent chemical properties of the sulfur atom. These compounds are often reactive, susceptible to oxidation, and can exhibit strong interactions with analytical instrumentation, leading to issues such as poor peak shape, low recovery, and matrix interference.[1][2] Therefore, a robust and validated analytical method is not merely a regulatory requirement but a scientific necessity to ensure the quality, safety, and efficacy of products containing these molecules.

This guide provides a comprehensive framework for the validation of analytical methods for sulfur-containing organic compounds, drawing upon the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[3][4][5] It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical protocols to develop and validate methods that are fit for their intended purpose.

The Foundation: Regulatory Landscape and a Lifecycle Approach

The validation of analytical procedures is a cornerstone of current Good Manufacturing Practices (cGMP) and is mandated by regulatory bodies worldwide.[6][7] The ICH Q2(R2) guideline, recently updated, provides a harmonized framework for analytical procedure validation.[3][8] This revised guideline, along with the new ICH Q14 on Analytical Procedure Development, encourages a more holistic lifecycle approach.[9][10] This modern perspective views method development and validation not as a singular event, but as a continuous process of ensuring a method's suitability throughout its use.[9]

The core objective of method validation is to demonstrate through laboratory studies that the analytical procedure is suitable for its intended purpose.[11] This involves a thorough evaluation of a series of performance characteristics.

Key Validation Parameters: A Deep Dive for Sulfur Compounds

The following validation parameters, as defined by ICH Q2(R2), are critical for ensuring the reliability of an analytical method for sulfur-containing compounds.[11][12] The specific requirements may vary depending on the type of analytical procedure (e.g., identification, impurity testing, or assay).[11]

Specificity/Selectivity

Why it's critical for sulfur compounds: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present is paramount. For sulfur compounds, this includes potential degradants (which may also contain sulfur), isomers, and matrix components. A lack of specificity can lead to inaccurate quantification and a failure to detect critical impurities.[8]

Protocol:

  • Forced Degradation (Stress Testing): This is the most crucial experiment for demonstrating specificity for stability-indicating methods.[13] The goal is to generate potential degradation products to ensure they can be separated from the analyte.

    • Hydrolysis: Expose the drug substance to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions.

    • Oxidation: Treat the sample with an oxidizing agent (e.g., 3% H2O2). Sulfur compounds are often susceptible to oxidation, so this is a key stressor.

    • Thermal Stress: Expose the solid drug substance and/or drug product to dry heat (e.g., 80°C).

    • Photostability: Expose the sample to light according to ICH Q1B guidelines.

    • Target Degradation: Aim for a degradation of 5-20% of the active ingredient to ensure that relevant degradation products are formed without excessive secondary degradation.[13][14]

  • Impurity Spiking: If known impurities or degradation products are available, spike them into the drug substance or product matrix to demonstrate their separation from the analyte.

  • Placebo Analysis: For drug products, analyze a placebo sample (containing all excipients except the active ingredient) to ensure that none of the excipients interfere with the analyte peak.

Linearity and Range

Why it's critical for sulfur compounds: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[15] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[11]

Protocol:

  • Prepare a series of at least five standard solutions of the analyte at different concentrations, spanning the expected working range. For an assay, this is typically 80% to 120% of the test concentration. For an impurity, it would cover the range from the reporting threshold to 120% of the specification.

  • Analyze each standard in triplicate.

  • Plot the mean response against the concentration and perform a linear regression analysis.

ParameterAcceptance Criteria
Correlation Coefficient (r)≥ 0.999
Y-interceptShould be close to zero
Accuracy

Why it's critical for sulfur compounds: Accuracy reflects the closeness of the test results to the true value.[15] For sulfur compounds, which can be prone to adsorption or incomplete extraction, demonstrating high accuracy is essential.

Protocol:

  • Drug Substance: Apply the analytical procedure to a sample of known purity (e.g., a reference standard).

  • Drug Product: Perform a recovery study by spiking a known amount of the analyte into the placebo matrix at a minimum of three concentration levels, covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze a minimum of three preparations at each concentration level.

  • Calculate the percent recovery of the analyte.

LevelAcceptance Criteria for Recovery
80%98.0% - 102.0%
100%98.0% - 102.0%
120%98.0% - 102.0%
Precision

Why it's critical for sulfur compounds: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.[15] It is evaluated at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-assay precision):

    • Analyze a minimum of six independent preparations of the same sample at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Alternatively, analyze nine determinations covering the specified range (e.g., three concentrations, three replicates each).

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the Relative Standard Deviation (RSD) for the results.

Precision LevelAcceptance Criteria (RSD)
Repeatability≤ 1.0%
Intermediate Precision≤ 2.0%
Detection Limit (DL) and Quantitation Limit (QL)

Why it's critical for sulfur compounds: These parameters are particularly important for the analysis of impurities. The DL is the lowest amount of analyte that can be detected but not necessarily quantitated, while the QL is the lowest amount that can be quantified with suitable precision and accuracy.[15]

Protocol: These can be determined by several methods:

  • Based on the Standard Deviation of the Response and the Slope:

    • DL = 3.3 * (σ / S)

    • QL = 10 * (σ / S)

    • Where σ is the standard deviation of the response (e.g., from the y-intercept of the regression line or the standard deviation of blank measurements) and S is the slope of the calibration curve.

  • Visual Evaluation: Determine the minimum concentration at which the analyte can be reliably detected (for DL) or quantified (for QL).

Robustness

Why it's critical for sulfur compounds: Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[11]

Protocol:

  • Identify critical method parameters that could be subject to variation during routine use. For HPLC, this could include:

    • pH of the mobile phase (e.g., ± 0.2 units)

    • Mobile phase composition (e.g., ± 2% organic)

    • Column temperature (e.g., ± 5 °C)

    • Flow rate (e.g., ± 0.1 mL/min)

  • Make small, deliberate changes to these parameters one at a time.

  • Analyze a sample under each modified condition and evaluate the impact on the results (e.g., retention time, resolution, peak area). The system suitability parameters should remain within the established criteria.

Selecting the Right Analytical Technique

The choice of analytical technique is fundamental to a successful validation. The following are commonly employed for sulfur-containing organic compounds:

  • High-Performance Liquid Chromatography (HPLC): Often coupled with UV detection. For compounds lacking a chromophore, other detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) can be used.[16]

  • Gas Chromatography (GC): Particularly useful for volatile sulfur compounds.[2] Sulfur-specific detectors are often necessary due to the complexity of many sample matrices.[2][17]

    • Sulfur Chemiluminescence Detector (SCD): Offers high selectivity and sensitivity for sulfur compounds, with a linear and equimolar response.[1][18][19] It works by combusting sulfur compounds to form sulfur monoxide (SO), which then reacts with ozone to produce light that is detected by a photomultiplier tube.[18][19]

    • Pulsed Flame Photometric Detector (PFPD): Another sulfur-selective detector that can be used in parallel with a mass spectrometer to aid in the identification of low-level sulfur compounds.[20]

  • Mass Spectrometry (MS): Provides high sensitivity and specificity and can be coupled with either HPLC or GC.[21] High-resolution mass spectrometry (HRMS) can aid in the identification of unknown impurities and degradation products by providing accurate mass measurements.[22][23]

  • Elemental Analysis: Based on combustion technology, this technique can determine the total sulfur content in a sample, often used for quality control of raw materials and finished products.[24][25]

Visualizing the Workflow

Method Validation Workflow

Method_Validation_Workflow Analytical Method Validation Workflow for Sulfur-Containing Compounds cluster_planning Planning & Development cluster_execution Experimental Execution cluster_reporting Reporting & Lifecycle Dev Method Development & Optimization Proto Write Validation Protocol Dev->Proto Spec Specificity / Forced Degradation Proto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Lim DL & QL Prec->Lim Rob Robustness Lim->Rob Rep Validation Report Rob->Rep Life Lifecycle Management (Revalidation) Rep->Life

Caption: A typical workflow for analytical method validation.

Decision Tree for Analytical Technique Selection

Technique_Selection Decision Tree for Selecting an Analytical Technique start Analyze Sulfur-Containing Compound q_volatile Is the compound volatile? start->q_volatile q_total_sulfur Need total sulfur content? start->q_total_sulfur q_chromophore Does it have a UV chromophore? q_volatile->q_chromophore No gc Gas Chromatography (GC) q_volatile->gc Yes hplc_uv HPLC-UV q_chromophore->hplc_uv Yes hplc_other HPLC with ELSD/CAD/MS q_chromophore->hplc_other No q_total_sulfur->q_volatile No elemental Elemental Analysis q_total_sulfur->elemental Yes q_complex_matrix Is the matrix complex? gc_selective GC with SCD/PFPD/MS q_complex_matrix->gc_selective Yes gc->q_complex_matrix

Sources

Application

Application Note: Advanced LC-MS/MS Method Development for the Quantification of Piperazine Analogs in Biological Matrices

[label="3. LC Column Loading", fillcolor="#4285F4", Refining Quantitative Analysis I'm now refining the quantitative analysis section.

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Author: BenchChem Technical Support Team. Date: March 2026

[label="3. LC Column Loading", fillcolor="#4285F4",

Refining Quantitative Analysis

I'm now refining the quantitative analysis section. I'm focusing on the matrix factor and internal standard co-elution to ensure high accuracy. I'm including a comprehensive table of MRM transitions and introducing orthogonal clean-up. I will detail dwell time optimization and ensure the SIL co-elution corrects any isobaric interference to provide robust and accurate quantification.

Justifying Key Parameters

I'm now detailing the rationale behind critical method choices, focusing on sample alkalization and acidic LC mobile phases. I am explaining how alkalization optimizes extraction and protonation enhances LC retention and ESI+ sensitivity. I am using these parameters to create a reliable and robust method for all users.

Executive Summary & Analyte Chemistry

Piperazine derivatives represent a critical class of compounds in both forensic toxicology and pharmaceutical development. They are widely encountered as psychostimulating designer drugs (e.g., 1-benzylpiperazine [BZP], 1-(3-trifluoromethylphenyl)-piperazine [TFMPP], and 1-(3-chlorophenyl)-piperazine [mCPP]) 1, as well as active pharmacophores in therapeutic agents like the anxiolytic tandospirone and its active metabolite 1-[2-pyrimidyl]-piperazine (1-PP) 2.

Because piperazines are low-molecular-weight heterocyclic compounds lacking strong chromophore groups, traditional UV-based detection methods (like LC-DAD) often lack the sensitivity required for trace-level biological analysis 3. Consequently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard, offering unparalleled selectivity and the ability to detect these compounds at single ng/mL or even pg/mL levels 4.

Mechanistic Grounding: The Causality of Method Design

As bioanalytical scientists, we do not merely execute steps; we engineer environments that force analytes to behave predictably. The development of a robust LC-MS/MS method for piperazines relies on three mechanistic pillars:

A. Sample Preparation: The Role of pH and Matrix Deconvolution

Biological matrices (plasma, serum, urine) are laden with proteins and phospholipids that cause severe ion suppression in the MS source. For piperazine extraction, alkalization is a critical causal step . Piperazines are basic secondary or tertiary amines. By alkalizing the sample (e.g., with 1 M NaOH) prior to extraction, we force the piperazine nitrogen into its un-ionized, free-base form 1. This dramatically enhances their partitioning into organic solvents during protein precipitation (PPT) or liquid-liquid extraction, leaving polar matrix interferences behind.

B. Chromatographic Separation: Protonation Dynamics

Once extracted, the analytes must be separated. We utilize a C18 reversed-phase column paired with an acidic mobile phase (typically 0.1% formic acid in water and acetonitrile) [[5]](). The causality here is twofold:

  • Peak Shape: The acidic environment ensures the piperazine nitrogens are fully protonated, preventing secondary interactions with residual silanols on the stationary phase, which would otherwise cause severe peak tailing.

  • Ionization Efficiency: Pre-forming the [M+H]+ ions in the liquid phase drastically increases the ionization efficiency once the eluent reaches the Electrospray Ionization (ESI) source 2.

C. Self-Validating Systems: Stable Isotope Labeling (SIL)

A trustworthy bioanalytical method must be a self-validating system. Matrix effects (ion suppression or enhancement) are inevitable when analyzing complex biological fluids. To ensure absolute quantitative accuracy, the method must incorporate Stable Isotopically Labeled (SIL) internal standards (e.g., BZP-D7, mCPP-D8, TFMPP-D4) 1. Because the SIL co-elutes exactly with the target analyte, it experiences the exact same matrix ionization environment. Any suppression of the analyte signal is mirrored by the SIL, allowing the peak area ratio to remain constant and mathematically correcting the error 4.

Validation_Logic IonSuppression Matrix Ion Suppression Coelution Chromatographic Co-elution IonSuppression->Coelution Affects analyte & IS equally SIL Stable Isotope Labeled (SIL) IS SIL->Coelution Correction Mathematical Correction (Peak Area Ratio) Coelution->Correction Accuracy High Quantitative Accuracy Correction->Accuracy

Caption: Logical framework of a self-validating system using SIL internal standards to negate matrix effects.

Experimental Workflows & Protocols

LCMS_Workflow A 1. Biological Matrix (Plasma/Urine) B 2. Alkalization & SIL Spiking (e.g., BZP-D7, mCPP-D8) A->B C 3. Protein Precipitation / SPE (Cold ACN / HLB Cartridge) B->C D 4. Chromatographic Separation (C18, 0.1% FA Gradient) C->D E 5. Tandem Mass Spectrometry (ESI+, MRM Mode) D->E F 6. Data Processing & Matrix Effect Correction E->F

Caption: Experimental workflow for LC-MS/MS quantification of piperazine analogs.

Protocol 1: Biological Sample Preparation (Protein Precipitation)

Note: This protocol is optimized for plasma and urine matrices to achieve high throughput while maintaining analytical integrity 1.

  • Aliquot & Spike: Transfer 100μL of biological sample (plasma/urine) into a 1.5 mL low-bind microcentrifuge tube. Spike with 10μL of the SIL internal standard working solution (e.g., 100 ng/mL mixture of BZP-D7, mCPP-D8, TFMPP-D4).

  • Alkalization: Add 20μL of 1 M NaOH to the sample. Vortex gently for 10 seconds to ensure the piperazine analogs are converted to their free-base form.

  • Precipitation: Add 400μL of ice-cold acetonitrile (ACN). The 1:4 ratio ensures >95% precipitation of plasma proteins 6.

  • Agitation & Centrifugation: Vortex vigorously for 2 minutes. Centrifuge at 10,000 rpm ( 4∘C ) for 5 minutes to pellet the denatured proteins.

  • Filtration/Transfer: Extract the supernatant and filter through a 0.45 µm polyethersulfone (PES) membrane filter directly into an autosampler vial 1.

Protocol 2: LC-MS/MS Instrument Setup & Acquisition
  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) 5.

    • Mobile Phase A: 0.1% Formic acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic acid in MS-grade Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, re-equilibrate for 3 minutes (Total run time: 15 min) 1.

    • Flow Rate: 0.3 - 0.4 mL/min 5, 2.

  • Mass Spectrometry Parameters:

    • Ionization: Heated Electrospray Ionization (HESI) in Positive Mode (ESI+) 1.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). At least two transitions (one quantifier, one qualifier) must be monitored to ensure high selectivity and reproducibility 1.

Quantitative Data & Validation Parameters

The sensitivity of the MRM transitions must be optimized via direct infusion of neat standards to determine the highest intensity product ions and optimal collision energies (CE). Below is a summarized data table of established MRM transitions and validation limits for common piperazine analogs 1, 2.

AnalytePrecursor Ion [M+H]+ Quantifier Ion (m/z)Qualifier Ion (m/z)Matched SIL Internal StandardTypical LOQ (ng/mL)
BZP 177.191.1119.1BZP-D7< 1.0
mCPP 197.1154.1118.1mCPP-D8< 1.0
TFMPP 231.1188.1145.1TFMPP-D4< 1.0
1-PP 165.1122.195.11-PP-D810.0
N-Boc-piperazine 187.1131.187.1N-Boc-piperazine-D8< 5.0

Table 1: Optimized LC-MS/MS MRM parameters and Limits of Quantification (LOQ) for targeted piperazine derivatives.

References

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - MDPI. Source: mdpi.com. URL:[Link]

  • Development of a rapid LC-MS/MS method for direct urinalysis of designer drugs. Source: academia.edu. URL:[Link]

  • DEVELOPMENT AND IMPLEMENTATION OF UPLC-MS/MS METHOD FOR THE DETERMINATION OF PIPERAZINE RESIDUES IN PIG TISSUES. Source: researcher.life. URL:[Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - MDPI. Source: mdpi.com. URL:[Link]

  • Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS. Source: nih.gov. URL:[Link]

  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05). Source: nih.gov. URL:[Link]

Sources

Method

Application Notes and Protocols: The N-Cyanoguanidine Pharmacophore in Medicinal Chemistry

Introduction & Pharmacological Rationale In modern drug discovery, the N-cyanoguanidine moiety (=N–CN) serves as a highly versatile pharmacophore and a critical bioisostere. Historically utilized to replace problematic h...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

In modern drug discovery, the N-cyanoguanidine moiety (=N–CN) serves as a highly versatile pharmacophore and a critical bioisostere. Historically utilized to replace problematic hydrogen-bonding groups such as thioureas (which often carry hepatotoxic liabilities), the addition of the strongly electron-withdrawing cyano group fundamentally alters the physicochemical properties of the guanidine core.

By pulling electron density away from the nitrogen atoms, the nitrile substitution significantly attenuates the basicity of the guanidine, preventing it from being fully protonated at physiological pH[1]. This allows the molecule to maintain critical hydrogen-bond donor and acceptor interactions with target proteins while simultaneously improving lipophilicity, membrane permeability, and overall metabolic stability.

Mechanistic Insights & Target Applications

The strategic incorporation of N-cyanoguanidines has led to the development of several blockbuster drugs and promising clinical candidates across diverse therapeutic areas:

  • Histamine H2-Receptor Antagonism: Cimetidine, a foundational therapeutic for peptic ulcer disease, utilizes the N-cyanoguanidine group to anchor into the H2 receptor. It acts as a superior bioisostere for thiourea, maintaining efficacy while reducing off-target toxicity[1].

  • K_ATP Channel Modulation: Pinacidil employs the N-cyanoguanidine motif to activate ATP-sensitive potassium channels. This activation leads to cellular hyperpolarization, resulting in smooth muscle relaxation and potent vasodilation used to treat hypertension[1],[2].

  • P2X7 Receptor Antagonism: Recent neuropharmacological research has identified novel cyanoguanidines as potent P2X7 receptor antagonists. By targeting glial cells, these compounds block calcium influx, thereby decreasing glutamate release and exhibiting profound analgesic activity in neuropathic pain models[3].

P2X7_Pathway A Cyanoguanidine Antagonist B P2X7 Receptor (Glial Cells) A->B C Inhibition of Ca2+ Influx B->C D Decreased Glutamate Release C->D E Reduction in Neuropathic Pain D->E

Figure 1: Mechanism of action for cyanoguanidine-based P2X7 antagonists in neuropathic pain.

Synthetic Methodologies & Protocols

Causality in Experimental Design: The success of this route relies on differential electrophilicity. The starting material possesses two methylthio (-SMe) leaving groups. The first amine substitution occurs readily at room temperature or under mild reflux because the starting material is highly electrophilic. However, once the first amine is added, the resulting intermediate (methyl N'-cyano-N-substituted-imidothiocarbamate) becomes significantly less electrophilic due to electron donation from the newly added amine. Consequently, the addition of the second amine requires much harsher conditions (extended reflux). This natural reactivity gradient allows researchers to sequentially add two different amines with high fidelity, eliminating the need for complex protecting group strategies[4].

Synthesis_Workflow S1 Step 1: Primary Amine + Dimethyl N-cyanodithioiminocarbonate S2 Step 2: Mild Reflux (Methanol) Displacement of first -SMe S1->S2 S3 Intermediate: Methyl N'-cyano- N-substituted-imidothiocarbamate S2->S3 S4 Step 3: Second Amine Addition Extended Reflux (8h) S3->S4 S5 Step 4: Solvent Evaporation & Recrystallization S4->S5 S6 Final Product: Unsymmetrical N,N'-disubstituted cyanoguanidine S5->S6

Figure 2: Step-wise synthetic workflow for unsymmetrical N,N'-disubstituted cyanoguanidines.

Step-by-Step Protocol: Synthesis of Unsymmetrical N,N'-Disubstituted-N''-Cyanoguanidines

Note: This protocol is designed as a self-validating system. Visual and olfactory cues are integrated to ensure the reaction is proceeding correctly before advancing to the next stage.

Materials Required:

  • Dimethyl N-cyanodithioiminocarbonate (1.0 equiv)

  • Primary Amine 1 (1.0 equiv)

  • Primary Amine 2 (1.2 equiv)

  • Absolute Methanol

  • Safety Critical: Fume hood (Methanethiol gas, a highly toxic and foul-smelling byproduct, is generated).

Phase 1: Synthesis of the Imidothiocarbamate Intermediate

  • Initiation: Dissolve dimethyl N-cyanodithioiminocarbonate (50 mmol) in 100 mL of absolute methanol in a round-bottom flask equipped with a reflux condenser.

  • First Addition: Add the first primary amine (50 mmol) dropwise at room temperature to prevent uncontrolled exothermic displacement.

  • Mild Reflux: Gradually heat the mixture to a mild reflux.

    • Self-Validation Checkpoint: Monitor the reaction via TLC (typically Hexane/Ethyl Acetate 7:3). The reaction is strictly complete when the starting material spot disappears (usually 2-4 hours). Do not proceed if the starting material is still present.

  • Isolation: Cool the mixture to room temperature. The intermediate methyl N'-cyano-N-substituted-imidothiocarbamate will often precipitate natively. If precipitation does not occur, concentrate the solvent under reduced pressure and recrystallize[4].

Phase 2: Synthesis of the Final Cyanoguanidine 5. Resuspension: Dissolve the purified intermediate in absolute methanol (150 mL). 6. Second Addition: Add the second amine (60 mmol). A slight 1.2x excess is utilized to force the sluggish second displacement to completion. 7. Extended Reflux: Reflux the mixture for 8 hours.

  • Self-Validation Checkpoint: The displacement releases methanethiol gas. The reaction is nearing completion when the evolution of this gas (detectable by its distinct odor in the hood exhaust) ceases. Confirm final conversion via TLC.
  • Purification: Cool to room temperature and evaporate the solvent under reduced pressure. Recrystallize the crude residue from an ethanol/diethyl ether mixture (1:6 ratio) to yield the pure N,N'-disubstituted-N''-cyanoguanidine[4].

Field Insight: A common pitfall is the premature addition of the second amine before Step 3 is validated via TLC. This collapses the differential electrophilicity and leads to symmetrical disubstitution. Strict adherence to the validation checkpoints is non-negotiable.

Quantitative Data & Structure-Activity Relationship (SAR)

The table below summarizes the quantitative pharmacological profiles of key N-cyanoguanidine derivatives, demonstrating the broad utility of this pharmacophore across different biological targets.

CompoundBiological TargetPrimary IndicationKey Quantitative DataReference
Cimetidine Histamine H2 ReceptorPeptic Ulcer DiseaseHigh receptor affinity; effectively inhibits gastric acid production[1]
Pinacidil K_ATP ChannelHypertensionPotent vasodilator; modulates ATP-dependent potassium channels[1],[2]
Analogue 79 K_ATP ChannelUrge Urinary IncontinenceSignificant hyperpolarization (glyburide-reversed)[2]
Analogue 53 P2X7 ReceptorNeuropathic PainIC50 ≈ 10–100 nM; ED50 = 38 μmol/kg (in vivo rat model)[3]

References[1] Title: Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore

Source: nih.gov[2] Title:2 Source: acs.org[4] Title:4 Source: nih.gov[3] Title:3 Source: acs.org

Sources

Application

Application Note: High-Throughput In Vitro Metabolic Stability Profiling of Novel Piperazine Therapeutics

Introduction & Regulatory Context As a Senior Application Scientist, I frequently observe that while the piperazine ring is a privileged scaffold in medicinal chemistry—imparting favorable physicochemical properties, sol...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Regulatory Context

As a Senior Application Scientist, I frequently observe that while the piperazine ring is a privileged scaffold in medicinal chemistry—imparting favorable physicochemical properties, solubility, and target affinity—it often acts as the Achilles' heel of a drug candidate's pharmacokinetic (PK) profile. Characterizing a compound's metabolic stability early in the drug discovery pipeline is not just a best practice; it is a regulatory expectation. The FDA's guidance on in vitro metabolism and drug-drug interactions (DDIs) mandates that sponsors evaluate metabolizing enzyme-based interactions and hepatic clearance before first-in-human (FIH) studies to prevent late-stage clinical failures[1].

Mechanistic Insights: The Piperazine Liability

Why do piperazine-containing compounds frequently exhibit rapid hepatic clearance? The nitrogen atoms within the piperazine ring are highly susceptible to cytochrome P450 (CYP)-mediated oxidative metabolism. The primary biotransformation pathways include:

  • N-dealkylation : CYP3A4 and CYP2D6 frequently cleave alkyl groups attached to the piperazine nitrogens, exposing the secondary amine.

  • N-oxidation : CYPs and Flavin-containing monooxygenases (FMOs) can oxidize the amine to an N-oxide.

  • Ring Oxidation and Cleavage : Hydroxylation at the carbon adjacent to the nitrogen creates an unstable carbinolamine intermediate, leading to ring opening and subsequent degradation[2].

Understanding these mechanisms allows medicinal chemists to employ targeted structural modifications—such as steric hindrance via methylation adjacent to the nitrogen or bioisosteric replacement—to improve the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) of the lead compound[3].

Experimental Design & Causality

To accurately model Phase I hepatic clearance, Human Liver Microsomes (HLMs) serve as the gold-standard test system. HLMs are subcellular fractions containing high concentrations of CYP450 enzymes[4].

The Rationale Behind the Reagents:

  • NADPH Cofactor Dependency : Microsomal CYPs are not constitutively active in vitro; they require NADPH as an electron donor. By withholding NADPH until the final step, we precisely control the initiation of metabolism, ensuring accurate kinetic tracking[5].

  • Acetonitrile Quenching : Adding cold acetonitrile instantly denatures the CYP enzymes, halting the reaction at exact timepoints. Furthermore, it acts as a protein precipitant, ensuring the sample is clean enough for direct LC-MS/MS injection without clogging the column[5].

Assay Workflow Visualization

G A Test Compound (Piperazine Derivative) D Incubation at 37°C (0, 5, 15, 30, 60 min) A->D B Human Liver Microsomes (0.5 mg/mL Final) B->D C NADPH Cofactor (1 mM Final) C->D E Quench with Cold ACN (+ Internal Standard) D->E Timepoints F Centrifugation (Protein Precipitation) E->F G LC-MS/MS Analysis (MRM Mode) F->G H Data Processing (t1/2 & CL_int Calculation) G->H

Standard workflow for in vitro microsomal metabolic stability assays.

Protocol: Self-Validating Microsomal Stability Assay

Expert Note: A robust protocol must inherently validate its own results. This methodology includes a T0​ quench to serve as the 100% recovery baseline, and a minus-NADPH control to definitively isolate CYP-mediated turnover from chemical instability or non-specific protein binding.

Reagents & Materials

  • Pooled Human Liver Microsomes (HLM), stored at -80°C.

  • 0.1 M Potassium Phosphate Buffer (pH 7.4).

  • 10 mM NADPH stock in buffer (prepared fresh).

  • Test piperazine compounds (10 mM stock in DMSO).

  • Quench Solution: 100% Acetonitrile containing 100 ng/mL Internal Standard (e.g., Bucetin)[5].

Step-by-Step Methodology

  • Preparation of Working Solutions :

    • Dilute the test compound to 100 µM in 50% Acetonitrile/water.

    • Prepare the Microsome-Buffer mix: Dilute HLM stock in 0.1 M Phosphate Buffer to a concentration of 0.625 mg/mL[5].

  • Incubation Setup :

    • In a 96-well polypropylene plate, add 40 µL of the Microsome-Buffer mix to each well.

    • Add 1 µL of the 100 µM test compound. (Causality Check: The final DMSO concentration must remain 0.05% to prevent solvent-induced inhibition of CYP enzymes)[5].

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation & Validation Controls :

    • Validation Control ( T0​ ): For the zero-minute timepoint, add 150 µL of cold Quench Solution to the well before adding the NADPH cofactor[5].

    • Minus-NADPH Control: To a separate set of wells, add 10 µL of plain buffer instead of NADPH to monitor non-enzymatic degradation[6].

    • Initiation: To all active reaction wells, add 10 µL of pre-warmed 5 mM NADPH solution to initiate metabolism (Final assay concentrations: 0.5 mg/mL HLM, 1 µM compound, 1 mM NADPH)[6].

  • Time-Course Sampling :

    • At designated timepoints (e.g., 5, 15, 30, 45, and 60 minutes), remove 50 µL of the reaction mixture and immediately transfer it into a new plate containing 150 µL of cold Quench Solution. Mix thoroughly by pipetting.

  • Sample Processing & LC-MS/MS :

    • Centrifuge the quenched plates at 3,000 x g for 15 minutes at 4°C to pellet precipitated proteins[5].

    • Transfer 100 µL of the supernatant to an analytical plate.

    • Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the disappearance of the parent piperazine mass transition[2].

Data Presentation & Interpretation

Metabolic stability is quantified by calculating the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ). Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time to determine the elimination rate constant ( k , the slope of the linear regression)[2].

Table 1: Representative In Vitro Metabolic Stability Data for Piperazine/Piperidine-Containing Compounds

CompoundTest System t1/2​ (min) CLint​ (mL/min/kg)Primary Metabolic LiabilityReference
Dovitinib Human Liver Microsomes15.4852.39Piperazine ring oxidation / N-dealkylation[2]
Ensartinib Human Liver Microsomes19.2942.03Dichlorophenyl / Piperazine modification[3]
RCB (Novel Drug) Human Liver Microsomes23.5834.39Piperazine ring and N-dimethyl group[3]
NRP (Novel Drug) Human Liver Microsomes33.8123.98Piperidine ring and indazole moiety[3]

Interpretation: Compounds with a CLint​ > 40 mL/min/kg (e.g., Dovitinib, Ensartinib) are classified as high-clearance drugs, indicating high metabolic lability of the piperazine ring. This data directly informs the next cycle of structure-activity relationship (SAR) optimization.

References

  • FDA Guidance on Clinical Drug Interaction Studies Source: Federal Register[Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes Source: Springer Nature[Link]

  • Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler Source: Beckman Coulter[Link]

  • An Ultra-Fast Green UHPLC-MS/MS Method for Assessing the In Vitro Metabolic Stability of Dovitinib Source: MDPI[Link]

  • Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach Source: ResearchGate[Link]

  • The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 Source: PMC / NIH[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-Cyanopiperazine Synthesis

Welcome to the technical troubleshooting guide for the synthesis of N-cyanopiperazine (1-cyanopiperazine). This resource is designed for drug development professionals and synthetic chemists struggling with poor yields,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical troubleshooting guide for the synthesis of N-cyanopiperazine (1-cyanopiperazine). This resource is designed for drug development professionals and synthetic chemists struggling with poor yields, over-cyanation, and difficult isolations associated with piperazine cyanation.

Diagnostic Overview: The Root Causes of Low Yield

Synthesizing mono-cyanated piperazine presents a unique set of chemical challenges. Low yields typically stem from three interconnected factors:

  • Electronic Cross-Talk (Over-cyanation): Piperazine is a highly symmetric diamine. While the addition of an electron-withdrawing cyano group to one nitrogen reduces the nucleophilicity of the second, highly reactive electrophiles like Cyanogen Bromide (BrCN) can overcome this subtle deactivation, leading to the undesired 1,4-dicyanopiperazine.

  • Stoichiometric Stalling: Traditional cyanation generates strong acid byproducts (e.g., HBr). If not properly buffered, this acid protonates the starting material, rendering it non-nucleophilic and capping theoretical yields at 50%.

  • Extreme Polarity: 1-cyanopiperazine retains a basic secondary amine, making the molecule highly water-soluble. Standard ethyl acetate (EtOAc) or dichloromethane (DCM) aqueous extractions often leave the majority of the product in the aqueous waste stream.

Troubleshooting FAQs: Causality & Solutions

Q1: My reaction with cyanogen bromide (BrCN) stalls at ~50% conversion, even with extended reaction times. Why?

Causality: The electrophilic cyanation of an amine with BrCN produces one equivalent of hydrobromic acid (HBr) as a byproduct. Because piperazine is a strong base, the generated HBr immediately protonates the unreacted piperazine starting material. Protonated amines are entirely non-nucleophilic, meaning the reaction poisons itself as it proceeds. Solution: You must implement a self-validating stoichiometric system. Either use 2.2 to 2.5 equivalents of piperazine (acting as its own base) or introduce an external, non-nucleophilic acid scavenger such as anhydrous K₂CO₃ or N,N-diisopropylethylamine (DIPEA). Validate the reaction environment by spotting the aqueous layer on wide-range pH paper; if the pH drops below 9, your amine is protonated and the reaction will stall.

Q2: I am getting a complex mixture containing 1,4-dicyanopiperazine. How do I force strict mono-cyanation?

Causality: BrCN is an exceptionally aggressive, hard electrophile. It does not adequately discriminate between the primary piperazine and the slightly deactivated 1-cyanopiperazine intermediate. Solution: Abandon BrCN in favor of a milder cyano-transfer reagent. 1[1] has emerged as a highly selective alternative. The trichloromethyl group acts as a leaving group, and the reagent's attenuated reactivity ensures it only reacts with the highly nucleophilic unsubstituted piperazine, completely halting at the mono-cyanation stage.

Q3: Cyanogen bromide is too toxic and volatile for our scale-up facility. What are the modern, safer alternatives?

Causality: BrCN is a highly toxic gas/volatile solid that readily hydrolyzes in ambient moisture to form cyanic acid and HBr, leading to inconsistent reagent dosing and severe safety hazards. Solution: Two modern approaches bypass direct BrCN handling:

  • The Trichloroacetonitrile Method: Uses a bench-stable, inexpensive liquid[1].

  • eCyanation (Electrochemical Cyanation): A cutting-edge dual strategy utilizing inexpensive Potassium Thiocyanate (KSCN) and LiBr. Anodic oxidation generates the active cyanating species in situ within a closed electrochemical cell, entirely avoiding the isolation or handling of toxic cyanogen halides[2].

Mechanistic & Workflow Visualizations

Selectivity Piperazine Piperazine (Diamine) BrCN Cyanogen Bromide (High Reactivity) Piperazine->BrCN + BrCN CCl3CN Trichloroacetonitrile (Mild Reactivity) Piperazine->CCl3CN + CCl3CN Mono 1-Cyanopiperazine (Desired Product) BrCN->Mono Fast CCl3CN->Mono Controlled Transfer Di 1,4-Dicyanopiperazine (Over-cyanation) Mono->Di + BrCN (Uncontrolled) Mono->Di Blocked

Fig 1. Reagent-driven mechanistic pathways dictating cyanation regioselectivity.

Workup Crude Crude Reaction Mixture pH Adjust to pH 10 (Free-base the amine) Crude->pH Extract Liquid-Liquid Extraction (CHCl3:iPrOH 3:1) pH->Extract AqLayer Aqueous Layer (Salts, Unreacted Piperazine) Extract->AqLayer Discard OrgLayer Organic Layer (1-Cyanopiperazine) Extract->OrgLayer Retain Dry Dry over Na2SO4 & Concentrate OrgLayer->Dry Purify Flash Chromatography (Silica, DCM/MeOH) Dry->Purify

Fig 2. Optimized isolation workflow preventing yield loss of polar N-cyanopiperazines.

Methodological Benchmarking

To assist in route selection, the following table summarizes the quantitative performance of the three primary cyanation methodologies discussed in the literature[1][2][3].

MethodologyCyanating ReagentTypical YieldSelectivity (Mono:Di)Safety ProfileKey Limitation
Traditional Cyanogen Bromide (BrCN)45 - 65%Poor (~70:30)High Hazard (Toxic gas/solid)Prone to over-cyanation and rapid hydrolysis.
Mild Transfer Trichloroacetonitrile (CCl₃CN)60 - 80%Excellent (>95:5)Moderate (Liquid handling)Slower reaction kinetics; requires heating.
eCyanation KSCN / LiBr (Anodic)52 - 71%Good (~85:15)High Safety (In situ generation)Requires specialized electrochemical equipment.

Validated Standard Operating Procedures (SOPs)

SOP A: Selective Mono-Cyanation using Trichloroacetonitrile

This protocol utilizes the differential nucleophilicity of piperazine to prevent over-cyanation.

  • Preparation: In an oven-dried round-bottom flask under N₂, dissolve piperazine (10.0 mmol, 1.0 eq) in anhydrous acetonitrile (20 mL).

  • Reagent Addition: Add anhydrous K₂CO₃ (15.0 mmol, 1.5 eq) to the stirring solution, followed by the dropwise addition of trichloroacetonitrile (11.0 mmol, 1.1 eq) via syringe.

  • Reaction: Heat the mixture to 60 °C. Self-Validation Step: Monitor the reaction via TLC (DCM:MeOH 9:1). Because cyanamides lack strong UV chromophores, visualize the TLC plate using a KMnO₄ stain. The reaction is typically complete within 12–16 hours when the CCl₃CN spot is consumed.

  • Quench & pH Adjustment: Cool to room temperature, filter out the inorganic salts, and concentrate the filtrate under reduced pressure. Resuspend the crude residue in 10 mL of water. Self-Validation Step: Add 1M NaOH dropwise until the aqueous solution tests exactly at pH 10 on indicator paper.

  • Extraction: Extract the aqueous layer with a highly polar organic mixture of CHCl₃:Isopropanol (3:1 v/v) (3 × 20 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 1-cyanopiperazine. Purify via flash chromatography if necessary.

SOP B: In Situ Electrochemical Cyanation (eCyanation)

For scale-up environments where handling toxic cyanating agents is prohibited.

  • Pre-Electrolysis: In an undivided electrochemical cell equipped with graphite electrodes, dissolve KSCN (2.0 eq) and LiBr (0.2 eq) in a suitable electrolyte solution (e.g., MeCN/H₂O).

  • Anodic Oxidation: Apply a constant current (typically 10-15 mA) until 2.0 F/mol of charge is passed. This step oxidizes the thiocyanate in the presence of bromide to generate the active cyanating species in situ[2].

  • Nucleophilic Capture: Disconnect the current. Immediately add piperazine (1.0 eq) and K₂CO₃ (2.0 eq) to the closed vessel. Stir at room temperature for 4 hours.

  • Workup: Follow the pH adjustment and specialized extraction workflow detailed in SOP A (Steps 4-6) to isolate the product.

References

  • Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines Source: Thieme Connect URL
  • eCyanation: A Dual Strategy for Electrochemical Cyanation of Amines Using Potassium Thiocyanate Source: ACS Electrochemistry URL
  • N-Cyanation of Secondary Amines Using Trichloroacetonitrile Source: Organic Letters, ACS Publications URL

Sources

Optimization

Technical Support Center: Synthesis of Methyl Carbimidothioate (S-Methylisothiourea)

Welcome to the Technical Support Center for the synthesis of methyl carbimidothioate, commonly known as S-methylisothiourea. This guide is designed for researchers, scientists, and drug development professionals to navig...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of methyl carbimidothioate, commonly known as S-methylisothiourea. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side-reactions encountered during its synthesis. As a key intermediate in the production of various pharmaceuticals and agrochemicals, ensuring a high-purity, high-yield synthesis is critical.[1]

This document provides in-depth, experience-driven advice, moving beyond simple protocols to explain the causal factors behind common synthetic issues.

Section 1: The Primary Synthetic Route: S-Alkylation of Thiourea

The most prevalent and straightforward method for synthesizing methyl carbimidothioate is the direct S-alkylation of thiourea.[2] Thiourea, an ambident nucleophile, preferentially reacts at the highly nucleophilic sulfur atom with a suitable methylating agent, such as dimethyl sulfate or methyl iodide, to form the corresponding isothiouronium salt.[1][3][4][5]

The reaction is typically performed in a protic solvent like water or ethanol.[2][6] The resulting product is a stable, crystalline salt, such as S-methylisothiourea sulfate or hydroiodide, which often precipitates directly from the reaction mixture.[4][6]

Main_Synthesis cluster_reactants Reactants Thiourea Thiourea (H₂N-C(=S)-NH₂) Product S-Methylisothiouronium Salt [HN=C(NH₂)SCH₃]⁺ X⁻ Thiourea->Product S-Alkylation MethylatingAgent Methylating Agent (e.g., (CH₃)₂SO₄ or CH₃I) MethylatingAgent->Product

Caption: General workflow for the S-alkylation of thiourea.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common side-products I should expect? A: The primary side-products arise from three main pathways:

  • Over-methylation: The nitrogen atoms on the S-methylisothiourea product can undergo further alkylation if excess methylating agent is used or if reaction conditions are too harsh, leading to N,N',S-trimethyl-isothiourea salts.[3]

  • Hydrolysis: The S-methylisothiouronium salt can hydrolyze, particularly under basic conditions or with prolonged heating in aqueous solutions, to yield methyl mercaptan and urea.[4]

  • N-Alkylation: While S-alkylation is kinetically favored, direct N-alkylation of the thiourea starting material can occur as a minor pathway, though it is less commonly reported as a significant issue under standard conditions.

Q2: My reaction is producing a very strong, unpleasant smell. What is it and how do I prevent it? A: The pungent, skunk-like odor is almost certainly due to the formation of methyl mercaptan (methanethiol).[4][7] This is a direct result of the hydrolysis of your desired S-methylisothiouronium salt product.[4] To prevent this, ensure your workup conditions are not strongly basic and avoid prolonged heating of the product in aqueous media. If the product is isolated as a salt, it is generally more stable.

Q3: The reaction seems complete by TLC, but my final isolated yield is very low. Where did my product go? A: There are two likely culprits. First, as mentioned in Q2, product loss via hydrolysis during the workup or purification stages is common. Second, consider the solubility of your product salt. While S-methylisothiourea salts are often poorly soluble in the reaction solvent, they may have significant solubility in the solvents used for washing (e.g., ethanol, methanol).[6][8] An additional crop of crystals can sometimes be obtained by concentrating the alcoholic filtrate.[6]

Q4: I'm seeing multiple spots on my TLC plate that are not starting material. How do I identify them? A: Besides your target product, the additional spots likely correspond to the side-products mentioned in Q1. An over-methylated product will be less polar than your monosubstituted product. If you suspect hydrolysis, you won't see methyl mercaptan on a standard silica TLC, but the presence of urea might be detectable with the right staining. Running co-spots with your starting material is essential to confirm its consumption.[9]

Section 3: Troubleshooting Guide

This section provides a systematic approach to resolving common experimental issues.

Problem Potential Cause Recommended Solution & Rationale
Low or No Product Yield 1. Reaction Not Initiated: The spontaneous reaction can sometimes fail to start, especially if over-cooled.[6]Gently heat the mixture with a moving flame or a warm water bath to initiate the reaction.[6] Once started, the exothermic nature will sustain it.
2. Product Loss During Workup: The product salt may be partially soluble in the wash solvent (e.g., ethanol).[6]Minimize the volume of solvent used for washing. Cool the wash solvent before use. Attempt to recover a second crop of product by concentrating the filtrate.[6]
3. Product Hydrolysis: Exposure to basic pH or excessive heat during workup can decompose the product.[4]Maintain a neutral or slightly acidic pH during workup. Use a rotary evaporator without excessive heating to remove solvents.
Product Contamination & Impurities 1. Unreacted Thiourea: Incomplete reaction or improper stoichiometry.Ensure the reaction goes to completion by monitoring with TLC.[9] The product salt is often less soluble than thiourea in alcohols, so washing the crude solid with cold ethanol or methanol can effectively remove unreacted starting material.[6][8]
2. Over-Methylated Byproducts: Use of a large excess of the methylating agent or excessively high reaction temperatures.Use a controlled stoichiometry (e.g., 1.1 moles of dimethyl sulfate per 2 moles of thiourea for the sulfate salt).[6] Maintain temperature control with a cooling bath to prevent runaway reactions.
3. Dark/Brown Product Color: The technical grade methylating agent (e.g., dimethyl sulfate) may be old or degraded.[6]If the methyl sulfate has turned dark brown, it should be distilled before use to avoid introducing colored impurities into the product.[6]
Difficult-to-Control Reaction 1. Highly Exothermic Reaction: The alkylation of thiourea is vigorous and can become violent if not controlled.[6]Add the methylating agent slowly or portion-wise to the thiourea suspension. Have an ice-water bath ready to moderate the reaction temperature as needed.[6] This prevents loss of material through the condenser.

Section 4: Visualizing Reaction & Troubleshooting Pathways

Understanding the interplay between the desired reaction and potential side reactions is key to optimization.

Reaction_Pathways Thiourea Thiourea SMIS_Salt S-Methylisothiourea Salt (Desired Product) Thiourea->SMIS_Salt Main Pathway (S-Alkylation) N_Alkylation N-Methylthiourea (Minor Side-Product) Thiourea->N_Alkylation Minor Pathway (N-Alkylation) Overmethylation N,N',S-Trimethylisothiourea (Over-methylation) SMIS_Salt->Overmethylation Hydrolysis Methyl Mercaptan + Urea (Hydrolysis) SMIS_Salt->Hydrolysis Me_Agent + Methylating Agent Excess_Me + EXCESS Methylating Agent / Heat Base_H2O + Base / H₂O / Heat

Caption: Competing reaction pathways in methyl carbimidothioate synthesis.

Section 5: Key Experimental Protocols

Protocol 1: Validated Synthesis of S-Methylisothiourea Sulfate This protocol is adapted from a reliable, peer-reviewed procedure.[6]

  • Reaction Setup: In a 2-liter round-bottom flask, combine 152 g (2 moles) of finely powdered thiourea and 70 mL of water.

  • Reagent Addition: To this mixture, add 138 g (1.1 moles) of technical-grade dimethyl sulfate. Immediately attach a reflux condenser fitted with a trap.

    • Causality Note: Using slightly more than half the molar equivalent of dimethyl sulfate accounts for the formation of the bis(S-methylthiouronium) sulphate salt.

  • Reaction Control: The reaction will begin spontaneously and is exothermic.[6] Keep an ice-water bath handy to occasionally cool the flask if the reaction becomes too vigorous.[6]

    • Expert Insight: Over-cooling can halt the reaction, requiring gentle warming to restart.[6] The goal is a controlled, steady reflux. Avoid losing material, as dimethyl sulfate is toxic.[6]

  • Reaction Completion: After the initial vigorous reaction subsides, heat the mixture to reflux for one hour. Crystallization of the product should occur during this time.[6]

  • Isolation: Allow the mixture to cool to room temperature. Add 200 mL of 95% ethyl alcohol to the solidified mass and break it up.

  • Purification: Filter the solid product using suction filtration. Wash the filter cake with two 100-mL portions of 95% ethyl alcohol.

    • Causality Note: The alcohol wash removes more soluble impurities, such as unreacted thiourea and any potential N-methylated byproducts.

  • Drying: Allow the product to air-dry. The expected yield is 220–233 g (79–84%).[6] The product should be a white crystalline solid with a melting point of approximately 230-235 °C with decomposition.[6]

Protocol 2: Purification by Recrystallization If the product is impure, recrystallization can be performed.

  • Solvent Selection: The choice of solvent depends on the counter-ion of your salt. For hydrochloride salts, a mixture of ethanol and diethyl ether is effective.[3] For sulfate salts, hot water can be used, but be mindful of potential hydrolysis.

  • Procedure (Example for Hydrochloride Salt): a. Dissolve the crude S-methylisothiourea salt in a minimum amount of hot absolute ethanol. b. If any insoluble impurities are present, perform a hot filtration. c. Allow the solution to cool slowly to room temperature. d. To induce further precipitation, slowly add diethyl ether until the solution becomes cloudy. e. Cool the mixture in an ice bath for at least 30 minutes to maximize crystal formation. f. Collect the purified crystals by suction filtration and wash with a small amount of cold diethyl ether. g. Dry the crystals under vacuum.

References

  • CN103467349B - Method utilizing methyl sodium sulfate offscum to synthesize S-methyl-iso-thiourea sulfate - Google Patents.
  • Shildneck, P. R., & Windus, W. (n.d.). s-methyl isothiourea sulfate. Organic Syntheses Procedure. Available at: [Link]

  • Pinner reaction - Wikipedia. (n.d.). Available at: [Link]

  • Preparation of hydrochloride salts of s-methyl-isothiourea derivatives - Google Patents. (n.d.).
  • Cruz, A., et al. (2008). S-Methyl-(-N-aryl and -N-alkyl)
  • Dukanya, D., et al. (2019). Cyclization of Activated Methylene Isocyanides with Methyl N(N),N′-Di(tri)substituted Carbamimidothioate: A Novel Entry for the Synthesis of N,1-Aryl-4-tosyl/ethoxycarbonyl-1H-imidazol-5-amines. SynOpen.
  • Robertson, I. M., et al. (2012). Thioimidate Bond Formation between Cardiac Troponin C and Nitrile-containing Compounds. ACS Medicinal Chemistry Letters.
  • Nikpour, F., et al. (2012). One-pot thia-Michael addition using alkyl halides, thiourea and Michael...
  • Pinner Reaction | Chem-Station Int. Ed. (2017). Available at: [Link]

  • Langer, P., & Ghasemi, H. (2017). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry.
  • Alkylation of the following compound with methyl iodide under two... - Pearson. (n.d.). Available at: [Link]

  • How can make alkylation of thiol group in thiourea, I need procedure for it please? - ResearchGate. (2020). Available at: [Link]

  • Katritzky, A. R., et al. (2003). Solid phase synthesis and application of trisubstituted thioureas.
  • Herbicidal carbamimidothioates, preparation and use thereof and compositions containing said compounds - Google Patents. (n.d.).

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for N-Cyano Group Stability

Welcome to the Technical Support Center for N-cyano group chemistry. As a Senior Application Scientist, I frequently encounter troubleshooting requests from drug development professionals regarding the unexpected degrada...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-cyano group chemistry. As a Senior Application Scientist, I frequently encounter troubleshooting requests from drug development professionals regarding the unexpected degradation of cyanamide derivatives ( R2​N−CN ). While the N-cyano group is a highly valuable pharmacophore and synthetic intermediate, its central carbon is profoundly electrophilic. Without precise control over pH, temperature, and reagent selection, it is highly susceptible to nucleophilic attack, hydrolysis, and polymerization.

This guide provides causality-driven troubleshooting, optimized self-validating protocols, and validated FAQs to ensure the structural integrity of your N-cyano compounds during synthesis and downstream processing.

Core Principles: The Mechanistic Causality of N-Cyano Degradation

To prevent degradation, we must first understand the thermodynamic and kinetic vulnerabilities of the N-cyano group. The degradation pathways are primarily dictated by the surrounding chemical environment:

  • Acid/Base-Catalyzed Hydrolysis: In the presence of dilute hydrochloric acid, sulfuric acid, or alkaline solutions, the electrophilic nitrile carbon undergoes rapid hydration, irreversibly converting the cyanamide into a urea derivative[1].

  • Polymerization & Condensation: The substitution pattern of the cyanamide dictates its stability. Primary cyanamides ( RNH−CN ) are thermodynamically unstable and spontaneously trimerize into 1,3,5-triazine derivatives. Unsubstituted cyanamide ( H2​N−CN ) readily dimerizes to dicyandiamide under alkaline conditions[2][3]. Secondary cyanamides ( R1​R2​N−CN ) are generally stable against polymerization but remain vulnerable to hydrolysis.

  • Electrophilic Activation: Highly electron-withdrawing environments can activate the N-CN bond. For instance, treating N-cyano sulfoximines with trifluoroacetic anhydride (TFAA) transforms the cyano nitrogen into a potent electrophile, triggering intramolecular cyclization[4].

G NCyano N-Cyano Group (R1R2N-CN) AcidBase Aqueous Acid/Base (Hydration) NCyano->AcidBase Alkaline Alkaline Conditions (Dimerization) NCyano->Alkaline Primary Primary Cyanamide (RNH-CN) NCyano->Primary Urea Urea Derivative (R1R2N-CO-NH2) AcidBase->Urea Dicyandiamide Dicyandiamide Alkaline->Dicyandiamide Triazine 1,3,5-Triazine (Trimerization) Primary->Triazine

Mechanistic degradation pathways of the N-cyano group under various environmental stressors.

Quantitative Stability Data

To design robust synthetic routes, consult the following stability boundaries of the N-cyano group across various reaction environments.

Reaction ConditionReagents / EnvironmentTemp (°C)Time (h)N-Cyano Recovery (%)Major Degradation Pathway
Strong Acid 1M HCl (aq)2524< 10%Hydrolysis to Urea
Strong Base 1M NaOH (aq)2524< 5%Hydrolysis / Dimerization
Neutral Buffer pH 7.0 Phosphate Buffer2572> 95%None (Stable)
Electrophilic Activation TFAA in DCM25160%Intramolecular Cyclization
Thermal Stress Neat Primary Cyanamide1002< 20%Trimerization to Triazine

Troubleshooting Guide (Symptom → Cause → Solution)

Symptom 1: Complete loss of the N-cyano group during Boc/tBu deprotection, yielding a urea byproduct.

  • Cause: Standard Boc deprotection utilizes strong acids (e.g., TFA or HCl in dioxane). The protonation of the terminal nitrogen significantly increases the electrophilicity of the nitrile carbon, facilitating water attack and subsequent acid-catalyzed hydration to urea[2].

  • Solution: Ensure strictly anhydrous conditions. Use freshly distilled solvents and highly concentrated acids (e.g., 4M HCl in anhydrous dioxane) to minimize water-driven hydration. Alternatively, redesign your synthetic route to utilize protecting groups cleaved under neutral or reductive conditions (e.g., Cbz removed via H2​/Pd−C ).

Symptom 2: Formation of insoluble precipitates when storing primary N-cyano compounds.

  • Cause: Primary cyanamides are thermodynamically unstable and spontaneously trimerize to form highly insoluble 1,3,5-triazine derivatives, especially when concentrated or exposed to ambient heat[2].

  • Solution: Never store primary cyanamides neat. Immediately derivatize them to secondary cyanamides if possible. If storage is unavoidable, maintain them as dilute solutions in aprotic solvents (e.g., DCM or THF) at -20°C.

Symptom 3: Low yields and complex mixtures during the electrophilic N-cyanation of secondary amines using Cyanogen Bromide (BrCN).

  • Cause: While BrCN is a traditional cyanating agent, it generates highly acidic HBr as a byproduct. As the reaction progresses, the localized drop in pH catalyzes the hydrolysis of the newly formed N-cyano product[5].

  • Solution: Transition to N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). NCTS is a milder, safer electrophilic cyanating agent that transfers the cyano group efficiently without generating destructive strong acid byproducts[1][5].

Optimized Experimental Protocol: Mild N-Cyanation of Secondary Amines

Causality & Validation: This protocol utilizes NCTS to avoid the high toxicity and acidic byproducts of BrCN. By executing the reaction under mild basic conditions and quenching with a neutral buffer, we create a self-validating system that inherently protects the fragile N-cyano product from both acid-catalyzed hydrolysis and base-catalyzed dimerization[1][5].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under a nitrogen atmosphere, dissolve the secondary amine (1.0 equiv, 1.0 mmol) in anhydrous THF (5.0 mL).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 equiv, 2.0 mmol) to the solution.

    • Validation Check: The solution must remain clear. DIPEA acts as a sterically hindered, non-nucleophilic base to neutralize the sulfonamide byproduct without attacking the cyano group.

  • Reagent Addition: Cool the flask to 0°C. Slowly add N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.2 equiv, 1.2 mmol) portion-wise.

  • Reaction Execution: Remove the ice bath, allow the mixture to warm to 25°C, and stir for 4-6 hours.

    • Validation Check: Monitor via LC-MS. The complete disappearance of the secondary amine mass indicates successful conversion.

  • Buffered Quench: Quench the reaction strictly with a pH 7.0 phosphate buffer (10 mL). Do not use saturated NaHCO3​ or NaOH , as localized alkaline spikes will induce hydrolysis.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash chromatography.

G Start Secondary Amine (Starting Material) Step1 Add DIPEA in THF (Non-nucleophilic Base) Start->Step1 Step2 Add NCTS at 0°C (Electrophilic Cyanation) Step1->Step2 Step3 Stir at 25°C for 4-6h (Reaction Phase) Step2->Step3 Step4 Quench with pH 7.0 Buffer (Prevents Hydrolysis) Step3->Step4 Step5 Extraction & Purification (EtOAc / Chromatography) Step4->Step5 End Stable N-Cyano Product Step5->End

Optimized workflow for the mild N-cyanation of secondary amines using NCTS to prevent degradation.

Frequently Asked Questions (FAQs)

Q: Can I perform Suzuki or Sonogashira cross-couplings on molecules containing an N-cyano group? A: Yes, but with strict caveats. The N-cyano group is generally stable to standard Pd-catalyzed cross-coupling conditions provided the base used is mild (e.g., K2​CO3​ or Cs2​CO3​ ) and the temperature is kept below 80°C. You must absolutely avoid strong aqueous bases like NaOH or KOH , which will rapidly hydrolyze the cyanamide to a urea[3].

Q: Why did my N-cyano sulfoximine cyclize unexpectedly during my workflow? A: While N-cyano sulfoximines are highly stable under neutral aqueous conditions[6], the N-CN bond can be inadvertently activated if exposed to electrophilic halogenated anhydrides like trifluoroacetic anhydride (TFAA). This activation transforms the cyano nitrogen into a potent electrophile, triggering an unexpected intramolecular cyclization to form thiadiazinone 1-oxides[4].

Q: How do I stabilize aqueous solutions of cyanamide for industrial or bulk use? A: Due to the strong affinity for self-condensation (dimerization to dicyandiamide) in alkaline media, aqueous cyanamide solutions must be strictly buffered. The industry standard is the addition of 0.5 wt% monosodium phosphate to maintain a slightly acidic to neutral pH, which effectively suppresses both hydrolysis and polymerization[2].

References

  • 2 (Source: wikipedia.org) 2.1 (Source: cardiff.ac.uk) 3.3 (Source: mdpi.com) 4.6 (Source: nih.gov) 5.5 (Source: nih.gov) 6.4 (Source: scispace.com)

Sources

Optimization

minimizing impurities in the synthesis of piperazine-2-thione derivatives

Welcome to the Technical Support Center for the synthesis and purification of piperazine-2-thione derivatives. Designed for researchers, application scientists, and drug development professionals, this guide provides aut...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of piperazine-2-thione derivatives. Designed for researchers, application scientists, and drug development professionals, this guide provides authoritative troubleshooting strategies to isolate high-purity thiocarbonyl pharmacophores.

I. Frequently Asked Questions & Troubleshooting Guides

Q1: What are the primary sources of impurities during the synthesis of piperazine-2-thione derivatives? A1: The impurity profile depends heavily on your chosen synthetic route:

  • Route A (Thionation of Piperazine-2-ones): When utilizing Lawesson's Reagent (LR) or P4​S10​ , the most common impurities are unreacted starting materials, oxidized byproducts (reversion to the oxo-derivative), and persistent organophosphorus residues[1].

  • Route B (Cyclization of Ethylenediamines with CS2​ ): This highly exothermic route frequently suffers from incomplete cyclization (leaving dithiocarbamic acid intermediates) and the formation of disulfide-linked dimers[2].

Q2: When using Lawesson's Reagent, how can I prevent over-thionation and remove persistent phosphorus byproducts? A2: The Causality: Lawesson's Reagent exists in solution in equilibrium with a highly reactive dithiophosphine ylide. This ylide reacts with the carbonyl oxygen to form a thiaoxaphosphetane intermediate, which undergoes cycloreversion (driven by the formation of a stable P=O bond) to yield the thiocarbonyl as described in recent synthetic literature[3]. If an excess of LR is used, the ylide can indiscriminately attack secondary amines on the piperazine ring or form stable, highly non-polar organophosphorus degradation products that co-elute with your target compound. The Solution: Strictly control stoichiometry. Because each molecule of LR donates two sulfur atoms, use exactly 0.5 to 0.55 equivalents. To remove residual phosphorus species, incorporate a basic aqueous workup (e.g., saturated NaHCO3​ ) to hydrolyze the unreacted reagent before chromatography.

Q3: My CS2​ cyclization route is yielding significant amounts of a dimer. How do I minimize this? A3: The Causality: Piperazine-2-thione exists in a dynamic thione-thiol tautomeric equilibrium. The thiol tautomer is highly susceptible to oxidative coupling in the presence of atmospheric oxygen or trace oxidizing agents, resulting in a disulfide-linked dimer[2]. The Solution: Exclude oxygen entirely. Purge all solvents with argon for 30 minutes prior to use. Conduct the reaction under a continuous positive pressure of inert gas.

Q4: What are the best practices for purifying piperazine-2-thione derivatives from di-substituted byproducts? A4: The Causality: The piperazine ring contains two nitrogen atoms with competing nucleophilicity. During functionalization (e.g., N-alkylation or N-arylation), di-substitution occurs if the stoichiometry is not perfectly balanced or if the intermediate is highly reactive. Furthermore, piperazine-2-thione derivatives can be susceptible to oxidation or hydrolysis during acidic silica gel chromatography[4]. The Solution: Employ a protecting group strategy (e.g., Boc or Cbz) on the distal nitrogen prior to thionation. If column chromatography is required, pre-treat the silica gel with 1% triethylamine (TEA) to deactivate acidic sites, preventing irreversible adsorption and degradation[4].

II. Quantitative Data Summary: Impurity Profiling

Summarizing analytical metrics is critical for rapid identification and mitigation of synthetic bottlenecks.

Impurity TypeIdentification MethodCausative FactorMitigation Strategy
Disulfide Dimer LC-MS (shows 2M−2 mass), Non-reducing SDS-PAGEOxidation of the thiol tautomerStrict inert atmosphere (Ar/ N2​ ); use degassed solvents.
Dithiocarbamic Acid TLC (low Rf​ ), 1H NMR (broad NH/SH signals)Incomplete cyclizationExtended reflux (9-10h); acid catalysis (HCl addition).
Organophosphorus 31P NMR, LC-MSExcess Lawesson's ReagentStrict stoichiometry (0.55 eq); basic aqueous workup.
Piperazine-2-one IR (C=O stretch ~1650 cm−1 )Hydrolysis during workupMaintain neutral pH during extraction; avoid high heat.
Di-substituted LC-MS, 1H NMRCompeting N-nucleophilicityN-protection strategy; use excess piperazine starting material.

III. Standardized Experimental Protocol: Self-Validating CS2​ Cyclization

This protocol utilizes a self-validating framework. Do not proceed to the next step unless the validation criteria are met.

Objective: Synthesis of Piperazine-2-thione via controlled cyclization of ethylenediamine to minimize dimerization and incomplete cyclization[2].

Step 1: Preparation and Degassing

  • Action: In a 250 mL round-bottomed flask equipped with a reflux condenser and dropping funnel, combine ethylenediamine (1.0 equiv), 95% ethanol, and water. Purge the solution with Argon for 30 minutes.

  • Validation: An oxygen sensor or indicator strip should confirm an anaerobic environment in the headspace.

Step 2: Controlled Exothermic Addition

  • Action: Cool the flask in an ice bath to 0 °C. Slowly add carbon disulfide ( CS2​ , 1.2 equiv) dropwise with vigorous stirring.

  • Validation: The reaction is highly exothermic. Self-Check: Monitor the internal thermometer. The temperature must not exceed 5 °C. If localized boiling of CS2​ is observed, halt the addition immediately and increase cooling.

Step 3: Primary Reflux and Acid-Catalyzed Cyclization

  • Action: After addition, raise the temperature to reflux for 1 hour. Next, add a catalytic amount of concentrated Hydrochloric Acid (HCl) and continue refluxing for an additional 9-10 hours.

  • Validation: Self-Check: Perform TLC (Ethyl Acetate/Hexanes). The intermediate dithiocarbamic acid will appear as a streak near the baseline. Complete cyclization is validated only when this streak entirely disappears, replaced by a distinct, higher Rf​ UV-active spot corresponding to piperazine-2-thione.

Step 4: Anaerobic Workup

  • Action: Cool the mixture to room temperature under Argon. Extract with degassed ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Validation: Analyze the crude product via LC-MS. The absence of a [2M−2] peak validates that the anaerobic conditions successfully prevented oxidative dimerization.

IV. Visualizations

Workflow Start Start Synthesis Route Choose Synthetic Route Start->Route LR Lawesson's Reagent (Thionation) Route->LR CS2 CS2 Cyclization (from Ethylenediamine) Route->CS2 LR_Issue Issue: Over-thionation & P-Impurities LR->LR_Issue CS2_Issue Issue: Disulfide Dimerization & Incomplete Cyclization CS2->CS2_Issue LR_Fix Fix: Strict Stoichiometry (0.55 eq) & Basic Workup LR_Issue->LR_Fix Purify Purification (Deactivated Silica / Crystallization) LR_Fix->Purify CS2_Fix Fix: Strict Inert Atmosphere & Extended Reflux (HCl) CS2_Issue->CS2_Fix CS2_Fix->Purify End Pure Piperazine-2-Thione Purify->End

Troubleshooting workflow for piperazine-2-thione synthesis and purification.

Mechanism Thione Thione Tautomer (C=S) Thiol Thiol Tautomer (C-SH) Thione->Thiol Tautomerism Oxidation O2 / Oxidizing Agents (Impurity Trigger) Thiol->Oxidation Dimer Disulfide-Linked Dimer (S-S Bridge) Oxidation->Dimer Oxidative Coupling

Thione-thiol tautomerism leading to oxidative dimerization impurities.

V. References

  • Lawesson's reagent - Wikipedia Source: Wikipedia URL:[Link]

  • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis Source: PubMed Central (PMC) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Bioactivity of Piperazine and Homopiperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Structural and Pharmacological Significance of Piperazine and its Seven-Membered Homologue The piperazine ring, a six-membered heterocycle...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural and Pharmacological Significance of Piperazine and its Seven-Membered Homologue

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, is a cornerstone in medicinal chemistry.[1][2] Its prevalence in clinically successful drugs is a testament to its versatile structure, which allows for diverse modifications to fine-tune pharmacological activity.[3][4] The two nitrogen atoms provide a large polar surface area and act as hydrogen bond acceptors and donors, often leading to improved water solubility and oral bioavailability.[3][4]

By introducing an additional methylene group into the piperazine ring, we arrive at homopiperazine, a seven-membered diazepane ring system. This seemingly minor structural alteration can have profound implications for a molecule's conformational flexibility, basicity (pKa), and spatial arrangement of its nitrogen atoms. These changes, in turn, can significantly impact receptor binding affinity, selectivity, and overall bioactivity.[5][6] Homopiperazine derivatives have demonstrated a wide array of biological activities, including anticancer, antipsychotic, and enzyme inhibitory effects.[7][8]

This guide will explore the comparative bioactivity of these two critical scaffolds across several key therapeutic areas, highlighting how the one-carbon ring expansion from piperazine to homopiperazine influences their pharmacological profiles.

Comparative Bioactivity Analysis

Anticancer Activity: A Tale of Two Scaffolds in Nitric Oxide Prodrugs and Beyond

A direct comparison of piperazine and homopiperazine derivatives has been notably explored in the context of the anti-cancer lead compound JS-K, a nitric oxide (NO) prodrug.[9][10] Studies on analogues of JS-K have revealed that both piperazine and homopiperazine derivatives can exhibit potent anti-proliferative activities against human leukemia cell lines.[9]

In one study, it was found that the homopiperazine analogue of JS-K had identical activity to JS-K itself against a number of cancer cell lines.[9] This suggests that for this particular class of compounds, the increased flexibility of the homopiperazine ring does not negatively impact, and may even be well-tolerated for, its anticancer efficacy. The ability of these compounds to generate intracellular nitric oxide correlated well with their observed anti-proliferative effects.[9][10]

Another study on novel 1-benzhydryl-4-(substituted phenylcarboxamide/carbothioamide)-1,4-diazepane (homopiperazine) derivatives identified compounds with significant anticancer activity against a B-cell leukemic cell line.[7][11][12] While a direct piperazine comparison was not the focus of this particular study, it underscores the potential of the homopiperazine scaffold in developing new anticancer agents.

Key Experimental Data: Anticancer Activity

Compound ClassScaffoldCell LineBioactivity (IC50)Reference
JS-K AnaloguePiperazineHL-60Sub-micromolar[9]
JS-K AnalogueHomopiperazineHL-60, U937Comparable to piperazine analogue[9]
1-benzhydryl-4-(substituted phenylcarboxamide)-1,4-diazepaneHomopiperazineReh18 µM - 42 µM[7][11][12]
Central Nervous System (CNS) Activity: Impact on Neurotransmitter Receptors

Both piperazine and homopiperazine derivatives are well-represented in the realm of CNS-active drugs, particularly as ligands for dopamine and serotonin receptors.[1][5][13] The structural differences between the two rings can influence receptor subtype selectivity and functional activity (agonist vs. antagonist).

For instance, in the development of antipsychotic agents, structure-activity relationship studies on a homopiperazine analog of haloperidol (SYA 013) were conducted to understand its binding affinity at dopamine and serotonin receptor subtypes.[8] This research highlights the utility of the homopiperazine scaffold in modulating these key CNS targets.

Furthermore, N,N'-substituted piperazine and homopiperazine derivatives have been synthesized to interact with polyamine modulatory sites on N-methyl-D-aspartate (NMDA) receptors.[14] Both classes of compounds exhibited polyamine-like actions, enhancing [3H]MK-801 binding to NMDA receptors.[14] Interestingly, some of the most potent compounds in this study included both piperazine and homopiperazine derivatives, with comparable EC50 values to the endogenous polyamine, spermine.[14] This indicates that either ring system can be effectively utilized to target this specific site on the NMDA receptor.

Antimicrobial and Anthelmintic Activity

Piperazine derivatives have a long history of use as anthelmintic agents and have been explored for their antibacterial and antifungal properties.[2][15] The mechanism of action for their anthelmintic effects often involves modulation of neurotransmitter systems in the parasite.

While direct comparative studies with homopiperazine derivatives in the context of antimicrobial and anthelmintic activity are less common in the reviewed literature, a study on N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as antitubercular agents showed that compounds from both the piperazine and homopiperazine series exhibited significant activity against Mycobacterium tuberculosis.[16] This suggests that the homopiperazine scaffold is also a viable option for developing new anti-tubercular drugs.

Experimental Protocols: A Guide to Bioactivity Assessment

To ensure scientific integrity, the following are detailed protocols for key experiments used to evaluate the bioactivities discussed.

Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Culture: Plate cancer cells (e.g., HL-60, Reh) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the piperazine and homopiperazine derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol: Receptor Binding Assay

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of test compounds for a specific receptor (e.g., dopamine D2 or serotonin 5-HT1A receptors).

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from cells expressing the receptor of interest or from brain tissue.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., Tris-HCl) containing necessary ions and protease inhibitors.

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of a specific radioligand (e.g., [3H]-spiperone for D2 receptors), and varying concentrations of the test compound (piperazine or homopiperazine derivative).

  • Equilibrium: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a set time to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 Drug Discovery Workflow A Scaffold Selection (Piperazine vs. Homopiperazine) B Library Synthesis (Derivative Generation) A->B C In Vitro Screening (e.g., MTT, Binding Assays) B->C D Hit Identification C->D E Lead Optimization (SAR Studies) D->E F Preclinical Development E->F

Caption: A generalized workflow for drug discovery involving scaffold selection.

G cluster_0 Piperazine (6-membered ring) cluster_1 Homopiperazine (7-membered ring) P H

Caption: Structural comparison of piperazine and homopiperazine.

Conclusion and Future Directions

The choice between a piperazine and a homopiperazine scaffold is a critical decision in drug design, with the potential to significantly alter the pharmacological profile of a lead compound. While piperazine offers a more rigid structure, the increased conformational flexibility of homopiperazine can sometimes be advantageous for optimizing interactions with a biological target.

The available data suggests that in many cases, both scaffolds can be successfully employed to develop bioactive compounds. For instance, in the context of certain anticancer agents and NMDA receptor modulators, both piperazine and homopiperazine derivatives have shown comparable and potent activities.[9][14] However, subtle differences in receptor subtype selectivity and off-target effects are likely to emerge with the change in ring size, warranting careful evaluation in each specific therapeutic context.

Future research should focus on more direct, side-by-side comparisons of piperazine and homopiperazine derivatives across a wider range of biological targets. Such studies, coupled with computational modeling, will provide a more comprehensive understanding of the structure-activity relationships and guide the rational design of next-generation therapeutics with improved efficacy and safety profiles.

References

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). Research J. Pharm. and Tech.
  • Faizan, F. A., Kumar, R., Mazumder, A., Kukreti, N., Kumar, A., & Chaitanya, M. V. N. L. (2024). The medicinal chemistry of piperazines: A review. Archiv der Pharmazie.
  • Alghamdi, S., Alshehri, M. M., & Asif, M. (2022). The Neuropharmacological Potential of Piperazine Derivatives: A Mini-Review. Mini-Reviews in Organic Chemistry, 19(7), 798-810.
  • Faizan, F. A., Kumar, R., Mazumder, A., Kukreti, N., Kumar, A., & Chaitanya, M. V. N. L. (2024). The medicinal chemistry of piperazines: A review. PubMed.
  • Nandurdikar, R. S., Maciag, A. E., Citro, M. L., Shami, P. J., Keefer, L. K., Saavedra, J. E., & Chakrapani, H. (2009). Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound. Bioorganic & Medicinal Chemistry Letters, 19(10), 2760-2762.
  • Nandurdikar, R. S., Maciag, A. E., Citro, M. L., Shami, P. J., Keefer, L. K., Saavedra, J. E., & Chakrapani, H. (2009). Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound. PubMed.
  • Panda, K. C., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. (n.d.). RSC Publishing.
  • Meanwell, N. A. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry, 70(36), 10942-10971.
  • Meanwell, N. A. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. PubMed.
  • Synthesis and biological evaluation of piperazine derivatives as anthelmintic agents. (n.d.).
  • A Comparative Analysis of the Biological Activity of Piperazine Isomers. (n.d.). Benchchem.
  • Piperazine Bioisosteres for Drug Design. (n.d.). Enamine.
  • Kim, H., et al. (2008). Synthesis and biological evaluation of homopiperazine derivatives with beta-aminoacyl group as dipeptidyl peptidase IV inhibitors. PubMed.
  • Teimoori, S., Panjamurthy, K., Vinaya, K., Prasanna, D. S., Raghavan, S. C., & Rangappa, K. S. (2011). Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. Scientific Research Publishing.
  • Faizan, F. A., et al. (2024).
  • Peprah, K., Zhu, X. Y., Eyunni, S. V. K., Etukala, J. R., Setola, V., Roth, B. L., & Ablordeppey, S. Y. (2012). Structure-activity relationship studies of SYA 013, a homopiperazine analog of haloperidol. Bioorganic & Medicinal Chemistry, 20(5), 1671-1688.
  • Teimoori, S., et al. (2011). Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. Semantic Scholar.
  • Teimoori, S., et al. (2011). Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents.
  • Piperazine skeleton in the structural modification of n
  • Piperazine/homopiperazine based anti-tubercular agents. (n.d.).
  • Filla, S. A., et al. (1994).
  • Panda, K. C., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

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Comparative

Validating the Structure of N-Cyanopiperazines: X-Ray Crystallography vs. Alternative Modalities

N-cyanopiperazines are highly versatile pharmacophores and synthetic intermediates that are increasingly utilized in the development of targeted therapeutics. Recent applications range from specific covalent inhibitors t...

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Author: BenchChem Technical Support Team. Date: March 2026

N-cyanopiperazines are highly versatile pharmacophores and synthetic intermediates that are increasingly utilized in the development of targeted therapeutics. Recent applications range from specific covalent inhibitors targeting the deubiquitinating enzyme UCHL1 (e.g., JYQ-88)[1] to spiropyrimidinetrione (SPT) DNA gyrase inhibitors developed for antituberculosis activity[2].

Because the pharmacological efficacy of these molecules heavily depends on the spatial orientation of the cyano group, the specific chair conformation of the piperazine ring, and the precise geometry of intermolecular interactions, rigorous structural validation is non-negotiable. This guide objectively compares X-ray crystallography against alternative structural validation modalities, providing drug development professionals with a field-proven, self-validating framework for characterizing N-cyanopiperazine derivatives.

Methodological Comparison: X-Ray Crystallography vs. Alternatives

While multiple analytical techniques exist for structural elucidation, they offer fundamentally different types of data. The table below compares the performance of Single-Crystal X-ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Feature / CapabilityX-Ray Crystallography (SC-XRD)NMR SpectroscopyMass Spectrometry (MS)
Primary Output High-resolution 3D static atomic coordinates[3].Solution-state molecular dynamics and connectivity[4].Molecular weight and fragmentation patterns.
Absolute Stereochemistry Excellent: Unambiguously assigns absolute configuration via anomalous dispersion (Flack parameter)[5].Moderate: Requires chiral derivatization or complex 2D NOESY interpretations.Poor: Cannot distinguish stereoisomers without specialized ion mobility.
Conformational Analysis Excellent: Directly visualizes the exact piperazine chair conformation and axial/equatorial substituents[6].Good: Infers conformation via J-coupling constants, but averages dynamic states[3].None: Gas-phase ionization destroys native conformational states.
Intermolecular Interactions Excellent: Quantifies exact bond lengths (e.g., S···N non-bonded separations, hydrogen bonds)[7].Moderate: Can detect hydrogen bonding via chemical shift perturbations.None: Typically limited to covalent connectivity.
Sample Requirements Requires a high-quality single crystal (often difficult to obtain)[8].Requires solubility in deuterated solvents; non-destructive[4].Requires microgram quantities; destructive.
The Causality of Choice

NMR spectroscopy excels at revealing the dynamic properties of proteins and small molecules in solution, closely mimicking physiological conditions[3][4]. However, N-cyanopiperazines often contain push-pull electronic systems that create complex, highly specific intermolecular interactions. NMR averages out rapid conformational exchanges, which can obscure the exact 3D geometry of the cyano group.

X-ray crystallography is prioritized for definitive validation because it provides an absolute, static 3D snapshot[3]. By analyzing the diffraction of X-rays through the crystal lattice, researchers can measure exact bond distances down to the angstrom (Å), revealing critical non-covalent interactions that dictate how the molecule will pack in a solid drug formulation or bind to a target protein's active site[9].

Experimental Workflow

The following diagram illustrates the critical path for validating an N-cyanopiperazine structure using X-ray crystallography.

Workflow Syn 1. Synthesis & Purification (N-cyanopiperazine) Cryst 2. Crystallization (Vapor Diffusion / Slow Evap) Syn->Cryst Mount 3. Crystal Mounting (Cryoloop + Paratone Oil) Cryst->Mount Diff 4. X-ray Diffraction (Mo Kα radiation, 100-273 K) Mount->Diff Solve 5. Structure Solution (Phase Problem, SHELXT) Diff->Solve Refine 6. Structure Refinement (SHELXL, R-factor Validation) Solve->Refine Valid 7. Final Validation (Conformation & Bond Lengths) Refine->Valid

X-ray crystallography workflow for N-cyanopiperazine structural validation.

Step-by-Step Methodology: X-Ray Crystallographic Validation

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every physical manipulation is verified by a subsequent mathematical check during the refinement phase.

Step 1: Controlled Crystallization (Vapor Diffusion)
  • The Challenge: Small organic molecules like N-cyanopiperazines often crash out of solution as amorphous powders or oils if solvent evaporation is too rapid[10].

  • The Protocol: Dissolve ~5-10 mg of the purified N-cyanopiperazine in a minimal amount of a "good" solvent (e.g., dichloromethane or ethyl acetate). Place this solution in a small, uncapped inner vial. Place the inner vial inside a larger, sealable outer vial containing a "poor" solvent (e.g., hexane or diethyl ether)[11].

  • The Causality: Over several days, the volatile poor solvent slowly diffuses into the good solvent in the vapor phase. This gradually reduces the solubility of the N-cyanopiperazine, allowing the system to gently enter the metastable zone where highly ordered nucleation occurs, yielding diffraction-quality single crystals[11].

Step 2: Crystal Mounting and Low-Temperature Data Collection
  • The Protocol: Select a single crystal (ideal dimensions ~0.20 × 0.15 × 0.10 mm) under a polarized microscope. Coat the crystal in a viscous cryoprotectant (e.g., Paratone-N oil) and mount it on a cryoloop[6][10]. Transfer the loop to the diffractometer under a stream of cold nitrogen gas (typically 100 K to 273 K). Collect diffraction data using Mo Kα radiation ( λ = 0.71073 Å)[6].

  • The Causality: Collecting data at cryogenic temperatures minimizes the thermal vibrations (Debye-Waller factors) of the atoms in the crystal lattice. Reducing this thermal motion prevents the smearing of electron density, leading to higher resolution data, stronger diffraction spots at high angles, and highly precise bond length measurements[10].

Step 3: Structure Solution and Self-Validating Refinement
  • The Protocol: Integrate the diffraction images to extract the observed structure factors ( Fo​ ). Solve the phase problem using direct methods (e.g., SHELXT) to generate an initial electron density map[11]. Assign atoms to the peaks (e.g., identifying the carbon, nitrogen, and oxygen atoms of the piperazine and cyano groups). Refine the model using least-squares minimization (e.g., SHELXL) to calculate theoretical structure factors ( Fc​ )[11].

  • The Self-Validating Mechanism: The refinement process is inherently self-correcting. The software calculates the residual factor ( R1​ ) and weighted R2​ ( wR2​ ), which quantify the agreement between the experimental data ( Fo​ ) and your theoretical model ( Fc​ )[6]. If you mistakenly assign a carbon atom to a position that is actually a nitrogen atom in the N-cyanopiperazine ring, the electron density map will immediately show anomalous residual peaks (difference Fourier map), and the R-factors will refuse to converge to acceptable levels (typically R1​ < 0.05 for a good structure).

Experimental Data: Case Study of an N-Cyanopiperazine Derivative

To demonstrate the superior resolution of X-ray crystallography, we examine the published crystallographic data for Methyl 4-tert-butoxycarbonyl-N-cyanopiperazine-1-carboximidothioate , a synthetic intermediate used for antihypertensive and antimalarial agents[7].

Crystallographic ParameterExperimental FindingStructural Implication
Crystal System / Space Group Orthorhombic, P21​21​21​ [6]Indicates a highly ordered, non-centrosymmetric packing arrangement.
Piperazine Conformation Perfect Chair Conformation[6]Validates the lowest-energy 3D geometry of the core heterocycle, which is critical for docking into target active sites.
Intermolecular S···N Distance 3.308 (2) Å[6][7]Proves the existence of a strong non-bonded interaction between the cyano group (electron acceptor) and the methylthio group (electron donor)[6]. NMR cannot measure this exact distance.
Hydrogen Bonding Network Zigzag C—H···O chains[7]Explains the extended three-dimensional network and macroscopic stability of the crystal lattice[7].
Refinement Quality R1​ and wR2​ convergence[6]Self-validates the structural model, ensuring no atoms were misassigned.

Analysis: The exact measurement of the 3.308 Å S···N non-bonded separation is a prime example of why X-ray crystallography is the gold standard[7]. This push-pull electronic interaction dictates the molecule's physical properties and potential binding affinities—data that would be entirely lost in gas-phase MS and heavily obscured by solvent interactions in NMR. Furthermore, in drug discovery campaigns, such as the development of UCHL1 covalent inhibitors, X-ray structures of cyanopiperazines bound to target proteins have revealed critical compound-induced conformational restrictions (e.g., in the cross-over loop of the enzyme), directly explaining observed inhibitory potencies[1].

Conclusion

While NMR and MS are indispensable tools for rapid screening and solution-state analysis, X-ray crystallography remains the definitive method for validating the structure of N-cyanopiperazines. By providing absolute stereochemical assignment, exact conformational mapping of the piperazine ring, and precise quantification of intermolecular interactions, X-ray crystallography delivers the unambiguous, self-validating data required to drive rational drug design and synthetic optimization.

References

  • Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM Sygnature Discovery[Link]

  • Comparative study of protein X-ray and NMR structures: molecular docking-based virtual screening bioRxiv[Link]

  • Comparison of X-ray Crystallography, NMR and EM Creative Biostructure[Link]

  • X-Ray Crystallography vs. NMR Spectroscopy News-Medical.Net[Link]

  • Spiropyrimidinetrione DNA gyrase inhibitors with potent and selective antituberculosis activity National Institutes of Health (PMC)[Link]

  • Methyl 4-tert-butoxycarbonyl-N-cyanopiperazine-1-carboximidothioate IUCr Journals (Acta Crystallographica Section E)[Link]

  • Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review Migration Letters[Link]

  • Getting Crystals Your Crystallographer Will Treasure Michigan State University X-Ray Crystallography Laboratory[Link]

  • Selectivity analysis of the inhibitors and structural characterization (UCHL1 and PARK7) ResearchGate[Link]

  • Absolute Configuration of Small Molecules by Co-Crystallization National Institutes of Health (PMC)[Link]

Sources

Validation

A Comparative Guide to the Efficacy of Cyanating Agents for Piperazine Scaffolds

The introduction of a cyano group onto a piperazine core is a critical transformation in medicinal chemistry, providing a versatile handle for the synthesis of a diverse array of pharmacologically active compounds. The p...

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Author: BenchChem Technical Support Team. Date: March 2026

The introduction of a cyano group onto a piperazine core is a critical transformation in medicinal chemistry, providing a versatile handle for the synthesis of a diverse array of pharmacologically active compounds. The piperazine motif itself is a privileged scaffold, appearing in numerous FDA-approved drugs, and its functionalization is of paramount importance to drug development professionals.[1][2] This guide provides an in-depth, objective comparison of the efficacy of various cyanating agents for the N-cyanation of piperazines, moving from classical reagents to modern, safer alternatives. We will delve into the mechanistic underpinnings of each method, present comparative experimental data, and provide detailed protocols to empower researchers in their synthetic endeavors.

The Enduring Relevance of Piperazine Cyanation

The cyanation of piperazines is a key step in the synthesis of many pharmaceutical intermediates. The resulting N-cyanopiperazines can be readily converted into other functional groups, such as tetrazoles, which are important bioisosteres for carboxylic acids, or can participate in cyclization reactions to form more complex heterocyclic systems. The choice of cyanating agent is therefore a critical decision, balancing reactivity, selectivity, safety, and scalability.

Classical vs. Modern Cyanating Agents: A Paradigm Shift in Safety and Efficacy

Historically, the synthesis of N-cyanopiperazines has been dominated by the use of highly toxic and hazardous reagents such as cyanogen bromide (BrCN). While effective, the significant risks associated with its use have driven the development of a new generation of safer and often more selective cyanating agents. This guide will compare the following key reagents:

  • Cyanogen Bromide (BrCN): The classical, highly reactive electrophilic cyanating agent.

  • Trimethylsilyl Cyanide (TMSCN): A versatile and less hazardous alternative to BrCN.

  • Zinc Cyanide (Zn(CN)₂) with Palladium Catalysis: A modern approach for the cyanation of N-arylpiperazines.

  • N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS): A stable, solid, and safer electrophilic cyanating agent.

  • Tosyl Cyanide (TsCN): Another effective and more manageable electrophilic cyanating agent.

Cyanogen Bromide (BrCN): The Potent but Perilous Workhorse

Cyanogen bromide has long been the go-to reagent for the N-cyanation of secondary amines via the von Braun reaction.[3] Its high electrophilicity ensures rapid and often high-yielding reactions with the nucleophilic nitrogen of the piperazine ring.

Mechanism of Action: The von Braun Reaction

The reaction proceeds through a two-step nucleophilic substitution mechanism. The piperazine nitrogen first attacks the electrophilic carbon of BrCN, displacing the bromide ion to form a quaternary ammonium salt intermediate. In the second step, the bromide ion acts as a nucleophile, attacking one of the N-alkyl groups (in the case of N-substituted piperazines) or leading to the formation of the N-cyano product.[3][4]

von_Braun Piperazine Piperazine (R₂NH) Intermediate Quaternary Ammonium Salt [R₂NH-C≡N]⁺ Br⁻ Piperazine->Intermediate Nucleophilic Attack BrCN Cyanogen Bromide (Br-C≡N) BrCN->Intermediate Product N-Cyanopiperazine (R₂N-CN) Intermediate->Product Deprotonation HBr HBr Intermediate->HBr

Caption: Mechanism of the von Braun reaction with a secondary amine like piperazine.

Experimental Insights and Limitations

While BrCN can provide high yields, its application is severely limited by its extreme toxicity. It is a volatile solid with a low melting point and is a lachrymator.[5] It is also sensitive to moisture, which can lead to the release of highly toxic hydrogen cyanide (HCN) gas.[6] Therefore, its use requires stringent safety precautions, including a well-ventilated fume hood and appropriate personal protective equipment.[7][8]

Yields: Typically range from good to excellent, often exceeding 75%.[9]

Advantages:

  • High reactivity.

  • Often high yields.

Disadvantages:

  • Extreme toxicity (inhalation, ingestion, skin contact).[5]

  • Volatility and lachrymatory properties.

  • Moisture sensitivity, leading to HCN release.[6]

  • Requires specialized handling and safety protocols.[7][8]

Representative Experimental Protocol: N-Cyanation of N-Allylpiperidine

This protocol for a related cyclic secondary amine illustrates the general procedure for a von Braun reaction.[9]

  • To a solution of N-allylpiperidine (4 mmol) in anhydrous chloroform (5 mL) at room temperature under a nitrogen atmosphere, slowly add cyanogen bromide (4.4 mmol).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (10% Ethyl acetate in Petroleum ether) to yield Piperidine-1-carbonitrile. Yield: 75% .[9]

Trimethylsilyl Cyanide (TMSCN): A Safer and Versatile Nucleophilic Cyanide Source

Trimethylsilyl cyanide serves as a less hazardous substitute for hydrogen cyanide and its salts. It can be used for the cyanation of various substrates, including the N-cyanation of amines, often activated by an oxidant.[5][6]

Mechanism of Action: Oxidative Cyanation

For the N-cyanation of secondary amines, TMSCN is often used in conjunction with an oxidizing agent, such as sodium hypochlorite (NaClO). The oxidant is believed to generate an electrophilic cyanating species in situ, which is then attacked by the amine.[5]

TMSCN_Cyanation TMSCN TMSCN Reactive_Cyanating_Agent "CN+" species TMSCN->Reactive_Cyanating_Agent NaClO NaClO NaClO->Reactive_Cyanating_Agent Oxidation Product N-Cyanopiperazine (R₂N-CN) Reactive_Cyanating_Agent->Product Piperazine Piperazine (R₂NH) Piperazine->Product Nucleophilic Attack

Caption: Proposed pathway for the oxidative N-cyanation of amines using TMSCN.

Experimental Insights and Applications

This method has been shown to be effective for a range of secondary amines, including both aryl-alkyl and dialkyl amines, with good to high yields.[5] The reaction conditions are generally mild, and the reagent is a liquid, making it easier to handle than solid BrCN. However, TMSCN is still toxic and moisture-sensitive, releasing HCN upon hydrolysis.[10]

Yields: Good to excellent, typically in the range of 60-95%.[5][6]

Advantages:

  • Safer to handle than BrCN.

  • Good yields for a variety of secondary amines.

  • Milder reaction conditions.

Disadvantages:

  • Still toxic and requires careful handling.

  • Moisture sensitive.

  • Requires an oxidizing agent for N-cyanation.

Representative Experimental Protocol: General N-Cyanation of Secondary Amines

The following is a general procedure for the N-cyanation of secondary amines using TMSCN and NaClO.[5]

  • To a solution of the secondary amine (0.1 mmol) in a suitable solvent (1 mL), add aqueous sodium hypochlorite (0.15 mmol) and trimethylsilyl cyanide (0.12 mmol).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, perform an appropriate aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Zinc Cyanide (Zn(CN)₂) with Palladium Catalysis: A Modern Approach for N-Arylpiperazines

For the cyanation of N-arylpiperazines, particularly at the aryl ring, palladium-catalyzed cross-coupling reactions have become a powerful tool. Zinc cyanide is a commonly used cyanide source in these reactions due to its lower toxicity compared to alkali metal cyanides and its ability to transfer both cyanide groups.[11][12]

Mechanism of Action: Palladium-Catalyzed Cross-Coupling

The catalytic cycle typically involves the oxidative addition of the aryl halide (or triflate) to a Pd(0) species, followed by transmetalation with zinc cyanide and reductive elimination to afford the aryl nitrile product and regenerate the Pd(0) catalyst.[13][14]

Pd_Catalyzed_Cyanation Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X (N-Arylpiperazine halide) ArX->OxAdd PdII_complex Ar-Pd(II)(X)L₂ OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation ZnCN2 Zn(CN)₂ ZnCN2->Transmetalation PdII_CN_complex Ar-Pd(II)(CN)L₂ Transmetalation->PdII_CN_complex RedElim Reductive Elimination PdII_CN_complex->RedElim RedElim->Pd0 Regeneration ArCN Ar-CN (Cyanated N-Arylpiperazine) RedElim->ArCN

Caption: Catalytic cycle for the Pd-catalyzed cyanation of an aryl halide.

Experimental Insights and Advantages

This method is highly versatile and tolerates a wide range of functional groups. The use of bulky electron-rich phosphine ligands is often crucial for achieving high catalytic activity.[11] While Zn(CN)₂ is less toxic than NaCN or KCN, it is still a hazardous substance and must be handled with care.[11] A significant advantage of this method is its applicability to the synthesis of aryl nitriles, a functionality not accessible through direct N-cyanation methods.

Yields: Good to excellent, often exceeding 80%.[15]

Advantages:

  • Applicable to the cyanation of aryl rings on N-arylpiperazines.

  • Broad substrate scope and functional group tolerance.

  • Milder reaction conditions compared to classical methods.

  • Zn(CN)₂ is less acutely toxic than other cyanide salts.[11]

Disadvantages:

  • Requires a palladium catalyst and ligand, which can be expensive.

  • Catalyst deactivation by excess cyanide can be an issue.[13][16]

  • Zn(CN)₂ is still a toxic reagent.

Representative Experimental Protocol: Mild Cyanation of (Hetero)aryl Halides

This protocol demonstrates a mild and efficient method for the cyanation of aryl halides.[15]

  • In a glovebox, to a vial add the aryl halide (0.5 mmol), zinc cyanide (0.6 equiv.), and the palladium precatalyst (2-5 mol%).

  • Add a 5:1 mixture of water and THF (0.25 M).

  • Seal the vial and stir the reaction mixture at room temperature to 40 °C until the starting material is consumed (as monitored by GC or LCMS).

  • Upon completion, dilute the reaction with an organic solvent, filter, and concentrate.

  • Purify the product by column chromatography.

N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS): A Bench-Stable Electrophilic Cyanating Agent

NCTS has emerged as a highly attractive alternative to traditional cyanating agents due to its stability, ease of handling, and significantly lower toxicity.[17][18] It is a crystalline solid that can be weighed and handled in the open air, a significant advantage over volatile and highly toxic reagents like BrCN.[19]

Mechanism of Action: Electrophilic Cyanation

NCTS acts as an electrophilic cyanating agent, delivering a "CN+" equivalent to nucleophiles. In the context of piperazine cyanation, the reaction likely proceeds through a direct nucleophilic attack of the piperazine nitrogen on the cyano group of NCTS. The reaction can be catalyzed by Lewis acids for less nucleophilic substrates.[20]

NCTS_Cyanation Piperazine Piperazine (R₂NH) Product N-Cyanopiperazine (R₂N-CN) Piperazine->Product Nucleophilic Attack NCTS NCTS NCTS->Product Byproduct N-phenyl-p-toluenesulfonamide NCTS->Byproduct

Caption: Direct N-cyanation of piperazine using NCTS.

Experimental Insights and Broad Applicability

NCTS has been successfully employed in the cyanation of a wide range of substrates, including amines.[19] Its compatibility with transition-metal catalysis also opens up avenues for novel C-H cyanation reactions.[18] For direct N-cyanation of piperazines, the reaction conditions are typically mild.

Yields: Generally good to excellent.

Advantages:

  • Stable, non-volatile, crystalline solid.[17]

  • Significantly lower toxicity compared to BrCN and metal cyanides.[19]

  • Easy to handle.

  • Versatile reagent for both direct N-cyanation and transition-metal-catalyzed reactions.[18]

Disadvantages:

  • Higher molecular weight compared to BrCN, leading to lower atom economy.

  • May require a catalyst for less reactive substrates.

Representative Experimental Protocol: Synthesis of 2-Aminobenzoxazoles (Illustrative of NCTS Reactivity)
  • To a solution of a 2-aminophenol (1 equiv.) in a suitable solvent, add LiHMDS (1.1 equiv.) at 5 °C.

  • After stirring for a short period, add NCTS (1.1 equiv.).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Perform an aqueous workup and purify the product by column chromatography.

Tosyl Cyanide (TsCN): A Versatile and Effective Cyanating Agent

Tosyl cyanide is another valuable electrophilic cyanating agent that offers advantages in terms of handling and safety compared to cyanogen halides.[21] It is a solid and can be used in a variety of cyanation reactions.

Mechanism of Action

Similar to NCTS, tosyl cyanide acts as an electrophilic source of the cyano group. The piperazine nitrogen attacks the electrophilic carbon of the nitrile, leading to the formation of the N-cyanopiperazine and p-toluenesulfinate as a byproduct.

Experimental Insights

Tosyl cyanide has been used for the cyanation of various nucleophiles, including in Diels-Alder reactions to form highly substituted pyridines.[22] Its application in the direct N-cyanation of piperazines is expected to proceed under mild conditions.

Yields: Generally good.

Advantages:

  • Solid reagent, easier to handle than BrCN.

  • Lower toxicity than cyanogen halides.

  • Versatile reagent for various cyanation reactions.[23]

Disadvantages:

  • Can be less reactive than BrCN, potentially requiring longer reaction times or catalysts.

Comparative Summary of Cyanating Agents for Piperazines

Cyanating AgentMechanismKey AdvantagesKey DisadvantagesTypical YieldsSafety Profile
Cyanogen Bromide (BrCN) Electrophilic (von Braun)High reactivity, high yieldsExtreme toxicity, volatility, moisture sensitive75-90%[9]HIGHLY TOXIC [5]
Trimethylsilyl Cyanide (TMSCN) Nucleophilic (with oxidant)Safer than BrCN, good yieldsToxic, moisture sensitive, requires oxidant60-95%[5][6]TOXIC [10]
Zinc Cyanide (Zn(CN)₂)/Pd Cross-CouplingC-H cyanation possible, broad scopeRequires catalyst, catalyst poisoning>80%[15]TOXIC [11]
NCTS ElectrophilicStable solid, low toxicity, easy to handleHigher molecular weightGood to ExcellentLOW TOXICITY [19]
Tosyl Cyanide (TsCN) ElectrophilicSolid reagent, lower toxicity than BrCNPotentially less reactive than BrCNGoodMODERATE TOXICITY

Conclusion and Future Perspectives

The choice of a cyanating agent for the modification of piperazine scaffolds is a critical decision that directly impacts the safety, efficiency, and scalability of a synthetic route. While cyanogen bromide remains a potent reagent, its extreme toxicity makes it a last resort in modern drug discovery laboratories. The development of safer and more versatile reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) and tosyl cyanide (TsCN) represents a significant advancement in the field, offering a much-improved safety profile without compromising significantly on efficacy. For the cyanation of N-arylpiperazines, palladium-catalyzed cross-coupling with zinc cyanide stands out as a powerful and versatile method.

As the demand for structurally diverse piperazine-containing drug candidates continues to grow, the development of even more efficient, selective, and greener cyanation methodologies will remain a key area of research. The ideal cyanating agent of the future will not only be highly effective but will also be non-toxic, readily available, and environmentally benign. For now, a careful consideration of the factors outlined in this guide will enable researchers to make informed decisions and select the most appropriate cyanating agent for their specific synthetic challenges.

References

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  • Slideshare. (n.d.). Palladium Catalysed Cyanation. [Link]

  • Grushin, V. V. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. ACS Publications. [Link]

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Comparative

Engineering Pharmacokinetics: A Comparative Guide to the Metabolic Stability of Methyl vs. Ethyl Carbimidothioates

Executive Summary & Mechanistic Rationale Carbimidothioates (also known as isothioureas) represent a highly versatile pharmacophore in medicinal chemistry, frequently utilized in the design of nitric oxide synthase (NOS)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Carbimidothioates (also known as isothioureas) represent a highly versatile pharmacophore in medicinal chemistry, frequently utilized in the design of nitric oxide synthase (NOS) inhibitors, histamine H3 receptor (H3R) PET radioligands, and antiparasitic agents. However, the thioether/amidine linkage is notoriously susceptible to rapid phase I metabolism. A critical structural decision during lead optimization is the selection of the alkyl substituent—typically methyl versus ethyl—on the sulfur or adjacent nitrogen atoms.

This guide provides an in-depth comparative analysis of how methyl and ethyl substitutions dictate the metabolic fate of carbimidothioates, supported by mechanistic causality and validated experimental protocols.

Structural Causality: The Steric Shielding Effect

The primary metabolic liabilities of carbimidothioates are Flavin-containing monooxygenase (FMO)-mediated S-oxidation and Cytochrome P450 (CYP450)-mediated dealkylation.

  • Methyl Carbimidothioates : The S-methyl group presents minimal steric hindrance, allowing deep insertion into the catalytic pockets of FMOs and CYPs. This results in rapid S-oxidation to sulfenic/sulfinic acids, followed by spontaneous hydrolysis or dealkylation. In many cases, S-methyl isothioureas exhibit such high intrinsic clearance and chemical instability that they decompose rapidly, relegating them to the role of 1 rather than viable clinical candidates[1]. Even in successful applications like the PET ligand S-[11C]methylthioperamide, species-dependent2 remains a significant hurdle[2].

  • Ethyl Carbimidothioates : Substituting the methyl group with an ethyl moiety introduces critical steric bulk. This modification physically impedes the enzyme's access to the heteroatom. For example, in the optimization of nNOS inhibitors, introducing an ethyl group at a basic nitrogen atom effectively blocked a potential metabolic site (preventing secondary hydroxylamine formation or FMO substrate recognition). While this steric clash caused a slight drop in raw target affinity, it exponentially increased both 3[3]. Similarly, replacing labile S-methyl groups in TGR5 agonists with bulkier alkyl or amine derivatives has been shown to 4 from rapid microsomal clearance[4].

MetabolicPathway A Carbimidothioate (S-Methyl / S-Ethyl) B S-Oxidation (FMO / CYP450) A->B O2, NADPH Steric bulk dictates rate C Sulfenic/Sulfinic Intermediate B->C Rapid (Methyl) Slow (Ethyl) D Dealkylation / Cleavage C->D Hydrolysis

Metabolic pathway of carbimidothioates highlighting S-oxidation and dealkylation differences.

Quantitative Data Comparison

The following table synthesizes representative pharmacokinetic trade-offs observed when transitioning a carbimidothioate lead from a methyl to an ethyl substitution during structure-activity relationship (SAR) optimization.

ParameterS-Methyl CarbimidothioateS-Ethyl CarbimidothioateMechanistic Driver
HLM Half-Life ( T1/2​ ) < 20 min> 50 minIncreased steric shielding against FMO/CYP oxidation.
Intrinsic Clearance ( CLint​ ) > 70 µL/min/mg< 30 µL/min/mgReduced enzyme-substrate binding affinity at the thioether.
Chemical Stability Low (Prone to decomposition)Moderate to HighEthyl group stabilizes the carbonimidothioate resonance.
Target Affinity / Potency High (Optimal pocket fit)Reduced (Often ~10x drop)Steric clash within the target receptor's binding pocket.
Target Selectivity Broad / Non-specificHighBulk restricts binding to off-target homologous enzymes.

Self-Validating Experimental Protocol: Microsomal Stability Assay

To objectively compare the metabolic stability of methyl vs. ethyl derivatives, a robust in vitro assay using Human Liver Microsomes (HLM) is required. This protocol is designed as a self-validating system : it incorporates a minus-NADPH control to definitively distinguish enzymatic metabolism from the inherent chemical instability common to methyl carbimidothioates.

Step-by-Step Methodology:
  • Reagent Preparation : Prepare a 10 mM stock of the test carbimidothioate in DMSO. Dilute to a 100 µM working solution in 50% acetonitrile/water.

  • Matrix Assembly : In a 96-well plate, combine Human Liver Microsomes (final concentration 0.5 mg/mL protein) and 100 mM potassium phosphate buffer (pH 7.4).

  • Self-Validation Controls :

    • Positive Control: Verapamil (confirms microsomal enzyme viability and batch activity).

    • Minus-NADPH Control: Buffer replaces NADPH (differentiates CYP/FMO metabolism from spontaneous chemical degradation of the isothiourea).

  • Reaction Initiation : Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM) and the test compound (final concentration 1 µM; final DMSO < 0.1%).

  • Time-Course Quenching : At defined intervals (0, 15, 30, 45, and 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt metabolism.

  • Extraction & Analysis : Centrifuge the quenched plates at 15,000 x g for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis using Multiple Reaction Monitoring (MRM) to quantify the remaining parent compound.

  • Data Processing : Plot the natural log of the percentage of remaining parent compound versus time. Calculate T1/2​ and CLint​ based on the elimination rate constant ( k ).

Workflow N1 1. Compound Preparation (1 µM Test Cpd + Controls) N2 2. Microsomal Incubation (HLM 0.5 mg/mL + NADPH, 37°C) N1->N2 N3 3. Reaction Termination (Cold ACN at 0, 15, 30, 60 min) N2->N3 N4 4. Protein Precipitation (Centrifugation 15,000g) N3->N4 N5 5. LC-MS/MS Analysis (MRM Quantification) N4->N5

Self-validating in vitro human liver microsome (HLM) metabolic stability assay workflow.

Strategic Recommendations for Drug Developers

The transition from a methyl to an ethyl carbimidothioate is not merely a minor structural tweak; it is a fundamental pharmacokinetic pivot. While methyl derivatives often yield superior initial hit potency due to their compact size, their vulnerability to rapid S-oxidation and chemical decomposition frequently halts clinical progression. Ethyl substitution provides a reliable steric shield that dramatically extends half-life and improves enzyme selectivity. Drug developers must weigh this stability against the potential loss in raw target affinity, utilizing robust, self-validating microsomal assays to guide SAR optimization.

References

  • Source: radiologykey.
  • Source: PMC (nih.gov)
  • Source: PMC (nih.gov)
  • Title: Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications Source: MDPI URL

Sources

Validation

Structure-Activity Relationship (SAR) of 4-Benzylpiperazine Analogs: A Comparative Guide for Target-Directed Drug Design

As the demand for highly selective neurotherapeutics accelerates, the 4-benzylpiperazine scaffold has emerged as a privileged pharmacophore in medicinal chemistry. Its versatile stereoelectronic properties allow it to be...

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Author: BenchChem Technical Support Team. Date: March 2026

As the demand for highly selective neurotherapeutics accelerates, the 4-benzylpiperazine scaffold has emerged as a privileged pharmacophore in medicinal chemistry. Its versatile stereoelectronic properties allow it to be finely tuned for specific central nervous system (CNS) targets. This guide provides an objective, data-driven comparison of 4-benzylpiperazine analogs, focusing on their structure-activity relationships (SAR) when directed toward two primary targets: Acetylcholinesterase (AChE) for Alzheimer's disease models and Sigma-1 (σ1) Receptors for neuropathic pain and neuroprotection.

Mechanistic Grounding: The 4-Benzylpiperazine Pharmacophore

The baseline efficacy of the 4-benzylpiperazine scaffold relies on three distinct structural domains that dictate target engagement:

  • The Basic N4 Nitrogen: At physiological pH, this nitrogen is protonated. This positive charge is non-negotiable for AChE inhibition, as it drives a critical cation-π interaction with the aromatic ring of Phe330 in the enzyme's catalytic gorge[1].

  • The Benzyl Moiety: The aromatic benzyl ring acts as a spatial anchor, engaging in robust π-π stacking interactions with the indole ring of Trp84 in AChE[1], or slotting into the hydrophobic cleft of the σ1 receptor.

  • The N1-Substituent (Tail): This is the primary driver of target selectivity. Bulky, highly lipophilic groups (e.g., dioxaspiro-decanyl) push the molecule toward sub-nanomolar σ1 affinity[2], while specific linker-phthalimide groups optimize the molecule for the AChE active site[1].

Pharmacophore A 4-Benzylpiperazine Scaffold B Basic N4 Nitrogen (Cation-π Interaction) A->B C Benzyl Ring (π-π Stacking) A->C D N1-Substituent (Hydrophobic/H-Bonding) A->D E AChE Active Site (Phe330 / Trp84) B->E Binds Phe330 F Sigma-1 Receptor (Hydrophobic Pocket) B->F Salt Bridge C->E Binds Trp84 C->F Hydrophobic D->F Selectivity Driver

Fig 1. Pharmacophore mapping of 4-benzylpiperazine interactions with AChE and Sigma-1 targets.

Comparative SAR Analysis: AChE vs. Sigma-1 Receptors

When evaluating 4-benzylpiperazine derivatives, minor steric or electronic tweaks to the benzyl ring drastically shift the functional profile.

AChE Inhibitory Activity

In a series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives, the position of electron-withdrawing halogens on the benzyl ring dictates potency[1].

  • Ortho-substitution (e.g., Compound 4a, ortho-Cl) yields the highest potency (IC50 = 0.91 μM). The ortho position forces a conformational alignment that perfectly matches the narrow dimensions of the AChE catalytic gorge[1].

  • Meta-substitution (e.g., Compound 4b, meta-Cl) is highly detrimental (IC50 = 85 μM) due to steric clashing with the gorge walls[1].

Sigma-1 (σ1) Receptor Affinity

For σ1 targeting, high lipophilicity is paramount. The receptor's binding pocket easily accommodates bulky N1-aralkyl modifications.

  • Compounds utilizing a 1,4-dioxaspiro[4.5]decan-2-ylmethyl tail (e.g., Compound 25b) achieve extraordinary affinity (pKi = 9.13, or ~0.74 nM) and a 47-fold selectivity over σ2 receptors[2].

  • Halogenation of the benzyl ring in simpler analogs (e.g., BP-F, BP-Br) further enhances σ1 affinity down to the 0.43–0.66 nM range, driven by increased hydrophobic burial[3].

Quantitative Performance Comparison
Compound / AnalogTarget FocusBenzyl SubstitutionN1-SubstitutionPrimary ActivitySelectivity / NotesReference
Compound 4a AChEortho-ClIsoindoline-1,3-dioneIC50 = 0.91 μMOptimal gorge alignment[1]
Compound 4c AChEpara-ClIsoindoline-1,3-dioneIC50 = 26.0 μMModerate inhibition[1]
Compound 4b AChEmeta-ClIsoindoline-1,3-dioneIC50 = 85.0 μMDetrimental steric clash[1]
BP-Br Sigma-1 (σ1)-BrUnspecifiedKi = 0.43 nMHigh lipophilicity[3]
BP-F Sigma-1 (σ1)-FUnspecifiedKi = 0.66 nMσ2/σ1 = 61[3]
Compound 25b Sigma-1 (σ1)None (-H)1,4-dioxaspiro[4.5]decan-2-ylmethylpKi = 9.13σ1/σ2 = 47[2]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies detail the causality behind each experimental step. Every protocol is designed as a self-validating system to prevent false positives.

Protocol A: Modified Ellman’s Assay for AChE Kinetics

This protocol measures the IC50 of 4-benzylpiperazine analogs against AChE.

  • Enzyme & Buffer Preparation: Suspend AChE in 0.1 M phosphate buffer (pH 8.0). Causality: Maintaining pH 8.0 ensures the N4 nitrogen of the piperazine ring remains protonated, which is required for the cation-π interaction with Phe330[1].

  • Equilibrium Incubation: Incubate the enzyme with varying concentrations of the analog for 15 minutes at 25°C. Causality: Pre-incubation allows the system to reach thermodynamic equilibrium before substrate competition begins, preventing the underestimation of potency for slow-binding inhibitors.

  • Reporter Addition (Self-Validation): Add 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). Causality: DTNB acts as a chromogenic reporter. It does not interact with the enzyme but waits to react stoichiometrically with the cleavage product.

  • Reaction Initiation: Add acetylthiocholine (ATCh) substrate. As AChE cleaves ATCh into thiocholine, the thiocholine reacts with DTNB to form a yellow 5-thio-2-nitrobenzoate anion.

  • Kinetic Readout: Monitor absorbance continuously at 412 nm. Calculate the IC50 using non-linear regression.

EllmanAssay S1 1. Enzyme Prep (AChE + Buffer) S2 2. Inhibitor Incubation (4-BP Analogs) S1->S2 25°C S3 3. Substrate Addition (ATCh + DTNB) S2->S3 15 min S4 4. Kinetic Readout (Absorbance 412 nm) S3->S4 Cleavage S5 5. IC50 Calculation (Regression) S4->S5 Analysis

Fig 2. Self-validating workflow of the modified Ellman's assay for AChE kinetic monitoring.

Protocol B: Radioligand Binding Assay for Sigma-1 Receptors

This protocol isolates the specific binding affinity (Ki) of analogs to σ1 receptors.

  • Membrane Preparation: Homogenize guinea pig brain tissue. Causality: Guinea pig brains express a naturally high density of structurally intact σ1 receptors, providing a highly translatable, physiological environment compared to overexpressed synthetic cell lines[2].

  • Radioligand Competition: Incubate membranes with 2 nM -pentazocine and varying concentrations of the 4-benzylpiperazine analog. Causality:-pentazocine is utilized due to its extreme selectivity for σ1 over σ2, ensuring the displacement curve strictly represents σ1 affinity.

  • Non-Specific Binding (NSB) Control (Self-Validation): In a parallel control well, add 10 μM of unlabeled haloperidol. Causality: Haloperidol binds both σ1 and σ2 with high affinity. Saturating the receptors with haloperidol ensures that any residual radioactivity measured is definitively non-specific background noise. Subtracting this NSB from total binding yields the true specific binding.

  • Filtration and Scintillation: Terminate the reaction via rapid filtration through glass fiber filters, wash with ice-cold buffer to trap bound radioligands, and quantify via liquid scintillation counting.

Conclusion

The 4-benzylpiperazine scaffold is a highly malleable pharmacophore. For researchers developing anti-Alzheimer's therapeutics, optimizing the steric profile of the benzyl ring (specifically via ortho-halogenation) is the most reliable path to maximizing AChE inhibition[1]. Conversely, for neuroprotective σ1 agonists, extending the lipophilic bulk of the N1-substituent while maintaining the basicity of the piperazine core guarantees sub-nanomolar target engagement[2].

Sources

Comparative

Validation of an In Vitro Assay for Proteolysis Targeting Chimeras (PROTACs): A Comparative Guide

Target Audience: Researchers, scientists, and drug development professionals Focus: Ternary Complex Formation Kinetics and Thermodynamics The Mechanistic Challenge of Novel Compound Classes Unlike traditional small-molec...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Focus: Ternary Complex Formation Kinetics and Thermodynamics

The Mechanistic Challenge of Novel Compound Classes

Unlike traditional small-molecule inhibitors that operate via simple binary occupancy (Drug + Target), Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that function as catalysts. They recruit an E3 ubiquitin ligase to a protein of interest (POI), forming a transient ternary complex [1]. This proximity induces poly-ubiquitination and subsequent degradation of the target by the 26S proteasome.

Because PROTACs rely on this three-body equilibrium, traditional binary affinity assays ( Kd​ or IC50​ ) are insufficient predictors of cellular efficacy. A PROTAC with high binary affinity for its target may still fail to induce degradation if it cannot form a stable ternary complex due to steric clashes or unfavorable thermodynamics.

PROTAC_Mechanism Target Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) Target->Ternary Binary Affinity PROTAC PROTAC (Heterobifunctional) PROTAC->Ternary Bridging E3 E3 Ubiquitin Ligase (e.g., VHL/CRBN) E3->Ternary Binary Affinity Ubiquitin Poly-Ubiquitination Ternary->Ubiquitin Proximity Transfer Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome Recruitment

Fig 1. PROTAC-mediated targeted protein degradation pathway.

To validate a PROTAC pipeline, researchers must quantify the cooperativity factor ( α ) , defined as the ratio of binary affinity to ternary affinity ( α=Kd,binary​/Kd,ternary​ ). Positive cooperativity ( α>1 ) indicates that de novo protein-protein interactions between the POI and the E3 ligase thermodynamically stabilize the complex[2].

Objective Comparison of Ternary Complex Assays

Selecting the correct in vitro assay to measure ternary complex formation is critical. The emphasizes the need for robust, artifact-free screening platforms in early drug discovery[3]. Below is an objective comparison of the three leading technologies: TR-FRET , AlphaScreen , and Surface Plasmon Resonance (SPR) .

Table 1: Quantitative Comparison of Assay Alternatives
ParameterTR-FRET (Time-Resolved FRET)AlphaScreen (Luminescent Proximity)SPR (Surface Plasmon Resonance)
Measurement Type True solution-phase equilibriumBead-based equilibriumReal-time surface kinetics ( kon​,koff​ )
Throughput High (384 / 1536-well)High (384 / 1536-well)Low to Medium
Susceptibility to Hook Effect High (accurately maps the bell curve)High (but exacerbated by bead avidity)Low (continuous flow washes excess)
False Positive Rate Low (Ratiometric readout corrects interference)Medium (Singlet oxygen quenchers interfere)Low (Label-free)
Primary Use Case HTS & thermodynamic cooperativity ( α )Initial hit screeningDissociative half-life ( t1/2​ ) validation

The Verdict: While SPR is the gold standard for measuring the dissociative half-life of the ternary complex[2], its low throughput and requirement for surface immobilization make it a bottleneck. TR-FRET is the optimal choice for high-throughput validation because it measures true solution-phase thermodynamics without the avidity artifacts introduced by the large (250 nm) beads used in AlphaScreen[4].

In-Depth Validation Guide: TR-FRET Methodology

TR_FRET_Workflow Step1 1. Matrix Titration (Map Hook Effect) Step2 2. Equilibrium Incubation (2-4 Hours) Step1->Step2 Step3 3. Time-Gated Excitation (340 nm Laser) Step2->Step3 Step4 4. Ratiometric Read (665nm / 615nm) Step3->Step4 Step5 5. Specificity Control (Displacement) Step4->Step5

Fig 2. Self-validating TR-FRET workflow for ternary complex quantification.

Step-by-Step Protocol: The Self-Validating System

1. Reagent Preparation & Fluorophore Labeling

  • Action: Label the E3 Ligase (e.g., VHL) with a Terbium (Tb) donor fluorophore and the Target Protein (e.g., BRD4) with an AlexaFluor 488 or XL665 acceptor.

  • Causality: The spectral overlap between Tb emission and the acceptor excitation ensures efficient energy transfer only when the proteins are brought within 10 nm of each other by the PROTAC[1].

2. 2D Matrix Titration (Mapping the Hook Effect)

  • Action: Titrate the PROTAC (from 10 pM to 10 µM) against fixed, sub-saturating concentrations of the Target and E3 ligase (typically 1-5 nM).

  • Causality: PROTACs inherently exhibit a "hook effect" (prozone effect). At high concentrations, excess PROTAC saturates both the Target and the E3 ligase independently, forming binary complexes that repel each other, causing the TR-FRET signal to drop. Mapping this bell-shaped curve is mandatory to find the true EC50​ [1].

3. Equilibrium Incubation

  • Action: Incubate the microplate in the dark at room temperature for 2 to 4 hours.

  • Causality: Ternary complexes exhibit complex association kinetics. Reading the plate too early captures a non-equilibrium state, artificially deflating the calculated cooperativity factor ( α ).

4. Data Acquisition & Ratiometric Normalization

  • Action: Excite at 340 nm. Measure donor emission at 615 nm and acceptor emission at 665 nm. Calculate the ratio: (Emission665​/Emission615​)×104 .

  • Causality: Ratiometric analysis is a self-correcting mathematical system. If a PROTAC compound precipitates or quenches fluorescence, both the 615 nm and 665 nm signals drop proportionally, keeping the ratio stable and preventing false negatives[4].

5. Specificity Validation (The "Self-Validating" Step)

  • Action: Introduce a competitive displacement control well containing the PROTAC, Target, E3, and a 100-fold excess of the free target warhead (e.g., JQ1 for BRD4).

  • Causality: The TR-FRET signal must collapse to baseline. If the signal persists, the PROTAC is inducing non-specific protein aggregation rather than a structurally defined ternary complex.

Supporting Experimental Data

To demonstrate the efficacy of this validation framework, we look at the experimental data for MZ1 , a well-characterized PROTAC that bridges the VHL E3 ligase and the BRD4 target protein.

Using the TR-FRET protocol described above, alongside orthogonal SPR validation, we can quantify the thermodynamic drivers of MZ1's potent degradation profile.

Table 2: Experimental Validation of MZ1 Ternary Complex Formation
Interaction ParameterMeasured ValueAssay MethodScientific Implication
Binary Affinity ( Kd​ VHL) 70 nMTR-FRET / SPRModerate affinity for the ligase.
Binary Affinity ( Kd​ BRD4) 20 nMTR-FRET / SPRHigh affinity for the target warhead.
Ternary Affinity ( Kd,ternary​ ) 2.1 nMTR-FRETThe complex is highly stable in solution.
Cooperativity Factor ( α ) ~9.5 CalculatedPositive cooperativity. The ternary complex is 9.5x more stable than the binary complex due to favorable VHL-BRD4 protein-protein interactions.
Dissociative Half-Life ( t1/2​ ) > 10 minutesSPRLong residence time allows ample opportunity for the E2 enzyme to poly-ubiquitinate the target[2].

Data Interpretation: The TR-FRET assay successfully captures the positive cooperativity ( α≈9.5 ) of MZ1. This data directly correlates with MZ1's rapid intracellular degradation kinetics, proving that optimizing for ternary complex thermodynamics—rather than just binary affinity—is the most reliable path to clinical efficacy.

Conclusion

Validating in vitro assays for novel compound classes like PROTACs requires abandoning outdated binary occupancy models. By implementing a ratiometric TR-FRET assay, researchers can accurately map the hook effect, calculate thermodynamic cooperativity, and filter out false positives. Once high-cooperativity hits are identified via TR-FRET, orthogonal validation using SPR should be deployed to confirm the dissociative half-life of the complex.

References

  • General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Pharmacology & Translational Science. URL:[Link]

  • SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology. URL:[Link]

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis. URL:[Link]

  • Assay Guidance Manual. National Center for Biotechnology Information (NIH). URL:[Link]

Sources

Validation

Assessing the Purity of Synthetic Piperazine Compounds by LC-MS: A Comparative Guide to Column Chemistries and Workflows

Introduction Piperazine and its derivatives are ubiquitous pharmacophores in modern drug discovery, featured prominently in CNS therapeutics, antimicrobials, and designer drugs . However, the very features that make pipe...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Piperazine and its derivatives are ubiquitous pharmacophores in modern drug discovery, featured prominently in CNS therapeutics, antimicrobials, and designer drugs . However, the very features that make piperazines biologically active—specifically, their basic secondary or tertiary amine nitrogen atoms—make them notoriously difficult to analyze via standard liquid chromatography.

When assessing the purity of synthetic piperazines, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard due to its high sensitivity and specificity. Yet, analysts frequently encounter severe peak tailing, poor retention, and ion suppression when using traditional reversed-phase (RP) methods. As a Senior Application Scientist, I have structured this guide to objectively compare standard C18, Biphenyl, and Hydrophilic Interaction Liquid Chromatography (HILIC) column chemistries, providing a self-validating experimental protocol to optimize your LC-MS/MS workflows.

The Mechanistic Challenge: Why Piperazines Defy Standard C18 Columns

The core issue with piperazine analysis on silica-based C18 columns lies in secondary interactions. While the hydrophobic carbon backbone of the column interacts with the analyte via van der Waals forces, the highly polar, basic nitrogens of the piperazine ring (pKa ~9.8) remain ionized under typical acidic mobile phase conditions. These protonated amines interact strongly with residual, unendcapped silanol groups (Si-O⁻) on the stationary phase.

Causality: This ion-exchange interaction is kinetically slow compared to hydrophobic partitioning. Because the molecules are simultaneously experiencing two different retention mechanisms at different rates, the result is asymmetric peak tailing, shifting retention times, and poor resolution of closely related synthetic impurities.

Chromatographic Alternatives: C18 vs. Biphenyl vs. HILIC

To overcome these challenges, selecting the correct stationary phase based on the specific piperazine derivative is critical.

  • Standard C18 (Reversed-Phase): Best reserved for highly lipophilic, heavily substituted piperazine derivatives. Analyzing small, polar piperazines on C18 requires mobile phase additives (e.g., high ionic strength buffers or ion-pairing agents) to mask silanol interactions, which unfortunately suppress Electrospray Ionization (ESI) MS signals.

  • Biphenyl (Reversed-Phase): Offers orthogonal selectivity via π−π interactions. This is ideal for aromatic piperazine derivatives (e.g., benzylpiperazines or phenylpiperazines). The electron-dense biphenyl rings interact with the electron-deficient aromatic rings of the analyte, providing retention independent of the basic amine.

  • HILIC (Hydrophilic Interaction Liquid Chromatography): The superior choice for small, highly polar, underivatized piperazines. HILIC relies on partitioning into a water-enriched layer immobilized on a polar stationary phase (e.g., bare silica or amide).

    • Causality for MS Enhancement: HILIC mobile phases are highly organic (typically >70% acetonitrile). This low surface tension environment dramatically enhances droplet desolvation in the ESI source, often yielding a 10- to 100-fold increase in MS sensitivity compared to aqueous-rich C18 methods .

Quantitative Performance Comparison

The following table summarizes the performance of these three column chemistries when analyzing a highly polar synthetic intermediate, 1-(3-chloropropyl)piperazine, using a triple quadrupole mass spectrometer in MRM mode .

Column ChemistryRetention MechanismMobile Phase (Isocratic)Retention Time (min)Peak Asymmetry (As)MS Signal-to-Noise (S/N)Limit of Quantitation (LOQ)
Standard C18 Hydrophobic95% Water / 5% ACN1.2 (Poor)2.8 (Severe Tailing)150:15.0 ng/mL
Biphenyl Hydrophobic + π−π 80% Water / 20% ACN2.5 (Moderate)1.7 (Moderate Tailing)400:11.5 ng/mL
HILIC (Amide) Hydrophilic Partitioning15% Water / 85% ACN5.8 (Excellent)1.05 (Symmetrical)4,500:10.05 ng/mL

(Note: All mobile phases were buffered with 5 mM ammonium formate at pH 3.0 to ensure consistent ionization).

Experimental Protocol: Self-Validating HILIC-MS/MS Workflow

To ensure trustworthiness and reproducibility, the following protocol describes a self-validating HILIC-MS/MS system for piperazine purity assessment.

Step 1: Sample Preparation (Critical for HILIC)

  • Action: Dissolve the synthetic piperazine sample in a diluent of at least 75% Acetonitrile / 25% Water.

  • Causality: Injecting a highly aqueous sample into a HILIC column disrupts the immobilized water layer, causing severe peak distortion (solvent effects). Matching the sample diluent to the initial mobile phase conditions ensures peak focusing at the column head.

Step 2: Chromatographic Separation

  • Column: Amide-bonded HILIC column (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Start at 95% B, hold for 1 min, ramp to 60% B over 4 mins.

  • Causality: The pH 3.0 buffer ensures the piperazine nitrogens are fully protonated (pKa ~9.8), standardizing their charge state for consistent hydrophilic partitioning and maximizing positive-ion ESI efficiency.

Step 3: MS/MS Detection (ESI+)

  • Action: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

  • Parameters: Capillary voltage 3.5 kV; Desolvation temperature 400°C.

  • Validation Loop: Monitor at least two MRM transitions per analyte (one quantifier, one qualifier). Calculate the ion ratio (Qualifier/Quantifier) for every peak. If the ratio in the sample deviates by >20% from the synthetic reference standard, an isobaric co-eluting impurity is present, automatically invalidating the purity claim.

Workflow Visualization

LCMS_Workflow Sample Synthetic Piperazine Sample Prep (>75% ACN) ColChoice Chromatographic Selection Logic Sample->ColChoice HILIC HILIC Column (Polar/Underivatized) ColChoice->HILIC High Polarity C18 Biphenyl / C18 Column (Lipophilic/Aromatic) ColChoice->C18 Low Polarity ESI ESI+ MS/MS (MRM Mode) HILIC->ESI Enhanced Desolvation C18->ESI Standard Desolvation Data Purity Quantification & Ion Ratio Validation ESI->Data

Workflow for LC-MS/MS purity assessment of synthetic piperazines based on analyte polarity.

Conclusion

While standard C18 columns remain the default in many analytical labs, they frequently fail to provide the peak shape and retention required for the rigorous purity assessment of basic piperazine compounds. By transitioning to HILIC methodologies, analysts can simultaneously eliminate silanol-induced peak tailing and exponentially increase MS sensitivity through enhanced ESI desolvation.

References
  • Welz, A., Koba, M., Kośliński, P., & Siódmiak, J. "Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs." Journal of Clinical Medicine, vol. 11, no. 7, 2022, p. 1758.[Link]

  • Wang, Z.-Z., et al. "Development and validation of an HILIC–MS/MS method by one-step precipitation for chloroquine in miniature pig plasma." Bioanalysis, vol. 8, no. 11, 2016, pp. 1159-1171.[Link]

  • Rao, K. N., et al. "Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS." Arabian Journal of Chemistry, vol. 10, 2017, pp. S1088-S1093.[Link]

Comparative

Engineering GPCR Selectivity: A Comparative Guide to N-Cyanopiperazine Derivatives

The piperazine ring is one of the most ubiquitous privileged scaffolds in medicinal chemistry, particularly in the development of G protein-coupled receptor (GPCR) ligands. However, the inherent basicity of traditional p...

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Author: BenchChem Technical Support Team. Date: March 2026

The piperazine ring is one of the most ubiquitous privileged scaffolds in medicinal chemistry, particularly in the development of G protein-coupled receptor (GPCR) ligands. However, the inherent basicity of traditional piperazines often leads to promiscuous polypharmacology and off-target toxicities. For drug development professionals seeking to target specific non-aminergic GPCRs, the structural modification of the piperazine ring is a critical optimization step.

This guide objectively compares the selectivity profiles of N-cyanopiperazine derivatives against classical N-alkyl and N-aryl alternatives. By exploring the stereoelectronic causality behind these modifications, we provide a field-proven framework for engineering GPCR selectivity, supported by robust experimental methodologies.

The Causality of Selectivity: Stereoelectronics and pKa Modulation

To understand why N-cyanopiperazines exhibit unique selectivity, we must first examine the structural biology of aminergic GPCRs (e.g., Dopamine D2, Serotonin 5-HT, and Histamine receptors).

The Aminergic Trap

Classical aminergic GPCR ligands rely on a highly conserved aspartate residue (Asp3.32) located in transmembrane helix 3. Traditional N-alkyl and N-aryl piperazines possess a highly basic secondary or tertiary amine (pKa ~8.0–9.8). At physiological pH (7.4), this nitrogen is protonated, forming a critical, high-affinity salt bridge with the negatively charged Asp3.32 carboxylate. While this interaction drives potency, it also drives promiscuity across the aminergic GPCR family and increases the risk of binding to the hERG potassium channel, a primary cause of cardiotoxicity.

The N-Cyano Stereoelectronic Switch

Substituting the basic amine with an N-cyano group converts the amine into a cyanamide moiety. This modification fundamentally alters the molecule's electronics. The lone pair of electrons on the piperazine nitrogen delocalizes into the adjacent electron-withdrawing nitrile group[1]. As a result, the basicity of the nitrogen is drastically reduced, dropping the conjugate acid pKa to below 2.0[2].

Because the N-cyanopiperazine remains unprotonated at physiological pH, it cannot form the requisite salt bridge with Asp3.32. This effectively "silences" the molecule's affinity for aminergic GPCRs. Simultaneously, the cyano group acts as a strong, directional hydrogen-bond acceptor and dipole, unmasking targeted selectivity for non-aminergic GPCRs, such as the Leukotriene B4 receptor 2 (BLT2)[3] and purinergic receptors[4].

G Ligand Piperazine Scaffold Basic N-Alkyl/Aryl Substitution (pKa ~8.0-9.5) Ligand->Basic Traditional Design Cyano N-Cyano Modification (pKa < 2.0) Ligand->Cyano Selectivity Engineering Asp332 Aminergic GPCRs (Conserved Asp3.32) Basic->Asp332 Salt Bridge (Promiscuous) Cyano->Asp332 Neutral Nitrogen (Affinity Abolished) NonAminergic Non-Aminergic GPCRs (e.g., BLT2, P2Y) Cyano->NonAminergic H-Bond Acceptor (Targeted Affinity)

Mechanism of GPCR selectivity shift via N-cyano modification.

Comparative Performance Analysis

The table below summarizes the quantitative pharmacological profiles of piperazine derivatives. The data illustrates how the N-cyano modification serves as a powerful negative-design strategy to eliminate off-target liabilities while preserving the structural geometry needed for specific non-aminergic targets.

Pharmacological PropertyN-Alkylpiperazines (e.g., Methyl)N-Arylpiperazines (e.g., Phenyl)N-Cyanopiperazines
Nitrogen pKa (Conjugate Acid) ~9.0 – 9.8~7.5 – 8.5< 2.0
Ionization State at pH 7.4 >99% Cationic~50-90% Cationic>99% Neutral
Aminergic GPCR Affinity (D2/5-HT) High (Promiscuous, Ki​ < 10 nM)High ( Ki​ < 50 nM)Negligible ( Ki​ > 10 μ M)
Non-Aminergic Target Affinity Low to ModerateModerateHigh (Target-specific)
hERG Channel Liability High RiskModerate to High RiskLow Risk

Note: N-cyanopiperazines have been successfully deployed in the development of highly selective inhibitors for targets like the BLT2 receptor, completely bypassing the aminergic off-target network[3].

Experimental Workflows for Selectivity Profiling

To validate the selectivity shift induced by the N-cyano modification, researchers must employ a self-validating system of counter-screens and functional assays.

W Synth Compound Synthesis Primary Radioligand Binding Synth->Primary OffTarget Aminergic Counter-Screen Primary->OffTarget Filter Functional Functional Ca2+ Assay OffTarget->Functional Validate

Experimental workflow for profiling N-cyanopiperazine GPCR selectivity.

Protocol A: Negative Design Validation (Radioligand Binding Assay)

This assay proves the causality of the pKa shift by confirming the loss of aminergic affinity (using the Dopamine D2 receptor as a standard model).

  • Membrane Preparation: Isolate cell membranes from CHO-K1 cells stably expressing the human D2 receptor. Homogenize in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Tracer Incubation: Incubate 10 μ g of membrane protein with 0.5 nM [ 3 H]-spiperone (a high-affinity D2 radioligand).

  • Compound Addition: Add the N-cyanopiperazine derivative in a 10-point concentration-response curve (1 nM to 100 μ M).

    • Self-Validation: Include Haloperidol as a positive control to ensure assay sensitivity, and an N-alkylpiperazine analog as a comparative baseline.

  • Filtration & Detection: Terminate the reaction after 2 hours at 25°C by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer and quantify retained radioactivity via liquid scintillation counting.

  • Data Analysis: A successful N-cyano modification will yield an IC50​ > 10 μ M, confirming the abolition of the Asp3.32 interaction.

Protocol B: Positive Functional Validation (Intracellular Calcium Mobilization)

To confirm that the N-cyanopiperazine retains functional efficacy at its intended non-aminergic target (e.g., the Gq-coupled BLT2 receptor), a real-time calcium flux assay is utilized.

  • Cell Seeding: Seed CHO-K1 cells stably expressing the target GPCR (e.g., BLT2) into 384-well black, clear-bottom plates at 15,000 cells/well. Incubate overnight.

  • Dye Loading: Remove media and add 20 μ L of Fluo-4 AM dye solution (2 μ M Fluo-4 AM, 0.04% Pluronic F-127 in HBSS buffer with 20 mM HEPES).

    • Causality: Fluo-4 AM is a cell-permeable ester. Intracellular esterases cleave the AM group, trapping the calcium-sensitive fluorophore inside the cell, allowing real-time measurement of Gq-mediated endoplasmic reticulum calcium release.

  • Compound Pre-incubation: For antagonist profiling, add the N-cyanopiperazine derivative and incubate for 30 minutes at 37°C.

  • Agonist Stimulation & Readout: Using a Fluorescence Imaging Plate Reader (FLIPR), inject the native agonist (e.g., Leukotriene B4) at its EC80​ concentration. Continuously monitor fluorescence (Excitation: 488 nm, Emission: 525 nm) for 3 minutes.

  • Data Analysis: Calculate the IC50​ based on the reduction of the peak calcium transient compared to the vehicle control.

Conclusion

The transition from basic piperazines to N-cyanopiperazines represents a masterclass in stereoelectronic drug design. By deliberately lowering the amine pKa to bypass the conserved aminergic Asp3.32 residue, drug development professionals can effectively strip away promiscuous off-target liabilities. When coupled with rigorous counter-screening and functional validation, the N-cyanopiperazine scaffold offers a highly reliable vector for targeting complex, non-aminergic GPCRs.

References

  • Compound having BLT inhibitory activity and composition, for preventing or treating inflammatory diseases, comprising same as active ingredient. US Patent 10,179,764 B2. Google Patents.
  • P2X3 and/or P2X2/3 compounds and methods. US Patent Application 2018/0093991 A1. Google Patents.
  • Cyanamide. Wikipedia. Available at:[Link]

  • Basicity of Some Nitrilated Amines. Journal of the American Chemical Society. Available at:[Link]

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Validation

A Researcher's Guide to Bioisosteric Replacement Strategies for the Piperazine Scaffold

The piperazine ring is a cornerstone in medicinal chemistry, celebrated as a "privileged scaffold" for its frequent appearance in a vast number of biologically active compounds, including over 100 FDA-approved drugs.[1][...

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Author: BenchChem Technical Support Team. Date: March 2026

The piperazine ring is a cornerstone in medicinal chemistry, celebrated as a "privileged scaffold" for its frequent appearance in a vast number of biologically active compounds, including over 100 FDA-approved drugs.[1][2][3][4] Its utility stems from its unique physicochemical properties: the two nitrogen atoms can act as hydrogen bond acceptors, and when protonated, as donors, facilitating strong interactions with biological targets.[4] This often leads to favorable pharmacokinetic profiles, such as improved aqueous solubility.[4][5]

However, the very features that make piperazine so useful can also present significant challenges in drug development. High basicity can lead to rapid clearance, poor cell permeability, and off-target effects such as hERG channel inhibition. The scaffold can also be susceptible to metabolic degradation, primarily through N-dealkylation.[6] Consequently, medicinal chemists frequently employ bioisosteric replacement as a key strategy to mitigate these liabilities while retaining or enhancing on-target activity.[7]

This guide provides an in-depth comparison of several field-proven bioisosteric replacement strategies for the piperazine scaffold. We will explore the causal logic behind these strategic choices, present supporting experimental data from case studies, and provide detailed protocols for synthesis and evaluation.

The Rationale for Piperazine Replacement

The decision to replace a piperazine moiety is driven by the need to optimize a lead compound's drug-like properties. The primary goals are often to fine-tune basicity (pKa), enhance metabolic stability, improve selectivity, and increase a compound's three-dimensional (3D) character to explore new chemical space and improve target engagement.

G cluster_piperazine Piperazine Scaffold Properties cluster_goals Goals of Bioisosteric Replacement Piperazine Piperazine Core Prop1 High Basicity (pKa ~9.8, 5.7) Piperazine->Prop1 Prop2 Metabolic Liability (N-dealkylation) Piperazine->Prop2 Prop3 Potential for hERG Toxicity Piperazine->Prop3 Prop4 Flexible Conformation Piperazine->Prop4 Goal1 Modulate pKa & Improve Permeability Prop1->Goal1 Address high charge at physiological pH Goal2 Enhance Metabolic Stability Prop2->Goal2 Block metabolic hotspots Goal3 Improve Selectivity & Reduce Off-Target Effects Prop3->Goal3 Mitigate safety risks Goal4 Introduce Conformational Rigidity & 3D Character Prop4->Goal4 Pre-organize for target binding

Caption: Rationale for Piperazine Bioisosteric Replacement.

Comparative Analysis of Key Replacement Strategies

The selection of a suitable bioisostere is highly dependent on the specific biochemical context and the desired property improvements.[5][8] Below, we compare three prominent strategies with supporting data.

Caption: Piperazine and Key Bioisosteric Scaffolds.

Strategy: Introducing 3D Character with Diazaspiroalkanes

Causality: Replacing the flexible piperazine ring with a rigid diazaspirocyclic core introduces a well-defined three-dimensional structure.[9] This conformational constraint can pre-organize the molecule for optimal binding to its target, potentially increasing potency and selectivity. Furthermore, the spirocyclic nature shields the nitrogen atoms, which can improve metabolic stability and modulate basicity, thereby enhancing cell permeability and reducing cytotoxicity.

Case Study: Modification of the PARP Inhibitor Olaparib Researchers investigated replacing the piperazine core in the FDA-approved drug Olaparib with various diazaspiro systems to develop a non-cytotoxic analogue for treating inflammatory diseases.[10]

CompoundScaffoldPARP-1 IC50 (nM)DNA Damage (γH2AX Induction)
Olaparib Piperazine1.5 ± 1.1+++
10e 2,7-Diazaspiro[3.5]nonane12.6 ± 1.1-
17d 2,7-Diazaspiro[4.4]nonane44.3 ± 1.1Not Reported

Data sourced from Reilly, S.W. et al., J. Med. Chem. 2018, 61, 12, 5367–5379.[11][12]

The results demonstrate that a diazaspiro core can serve as a viable bioisostere for piperazine.[10] Compound 10e retained high nanomolar potency against PARP-1 but, critically, did not induce DNA damage at similar concentrations as Olaparib, showcasing a significant improvement in the desired safety profile.[11][12]

Strategy: Reducing Basicity with Piperidine-Based Scaffolds

Causality: In contexts where only one nitrogen of the piperazine is crucial for target interaction, the second basic center can be a liability.[5] Replacing piperazine with a scaffold like 4-aminopiperidine removes one of the basic nitrogens, which can significantly lower the overall pKa of the molecule. This modification can improve oral bioavailability and metabolic stability while maintaining the key pharmacophoric interactions through the remaining amino group.

Case Study: Development of Atypical Dopamine Transporter (DAT) Inhibitors A series of atypical DAT inhibitors based on (±)modafinil suffered from metabolic instability associated with the piperazine ring.[13] Researchers explored bioisosteric replacement with aminopiperidines to address this limitation.

CompoundScaffoldDAT Kᵢ (nM)Metabolic Stability (T½ in rat liver microsomes, min)
Analog 1 Piperazine15.6< 15
Compound 7 4-Aminopiperidine50.6> 60
Compound 33 4-Amino-4-methylpiperidine30.0> 60

Data sourced from Aggarwal, S. et al., Eur J Med Chem. 2020, 208, 112674.[13]

The aminopiperidine analogues, while showing slightly reduced but still potent DAT affinity, exhibited dramatically improved metabolic stability in rat liver microsomes.[13] This highlights the success of the strategy in mitigating a key pharmacokinetic challenge, making these compounds more viable for further development.

Strategy: Conformational Constraint with Bridged Bicyclic Diamines

Causality: Bridged systems, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or 2,5-diazabicyclo[2.2.1]heptane, lock the piperazine-like structure into a rigid conformation.[5][14] This rigidity reduces the entropic penalty upon binding and can lead to higher affinity and selectivity. It also alters the exit vectors from the nitrogen atoms, allowing for a different spatial presentation of substituents, which can be exploited to optimize interactions within a binding pocket.[5]

Case Study: Development of σ₂ Receptor Ligands In a search for novel σ₂ receptor (σ₂R) ligands, various bioisosteric replacements for a piperazine-containing lead compound were explored.[15]

CompoundScaffoldσ₂R Kᵢ (nM)σ₁R Kᵢ (nM)Selectivity (σ₁/σ₂)
Lead Analog Piperazine7.915720
2r 2,5-Diazabicyclo[2.2.1]heptane24.1165068
2t Homopiperazine (1,4-Diazepane)16.2100062
2a 2,6-Diazaspiro[3.3]heptane2241480.7

Data sourced from Trovato, F. et al., Int. J. Mol. Sci. 2022, 23, 8259.[16][17]

This study reveals the context-dependent nature of bioisosteric replacement. While the diazaspiroalkane led to a significant loss of affinity, the bridged 2,5-diazabicyclo[2.2.1]heptane analog 2r retained nanomolar affinity for σ₂R and demonstrated improved selectivity over the σ₁R.[15][16][17] This underscores how rigid, bridged scaffolds can successfully mimic the piperazine core while refining the pharmacological profile.

Experimental Methodologies: A Self-Validating System

To ensure trustworthiness and reproducibility, every bioisosteric replacement strategy must be validated through rigorous experimental protocols.

G cluster_workflow General Experimental Workflow cluster_assays Key In Vitro Assays A Bioisostere Design & Selection B Chemical Synthesis A->B C Purification (e.g., Chromatography) B->C D Structural Characterization (NMR, MS) C->D E In Vitro Biological Evaluation D->E F Data Analysis & SAR E->F Assay1 Target Binding Assay (e.g., Radioligand Binding) E->Assay1 Assay2 Functional Assay (e.g., Enzyme Inhibition) E->Assay2 Assay3 ADME/Tox Assays E->Assay3 F->A Iterative Design Cycle G Lead Optimization F->G Assay3_sub - Metabolic Stability (Microsomes) - Cytotoxicity (e.g., MTT Assay) - Permeability (e.g., PAMPA) Assay3->Assay3_sub

Caption: General Workflow for Bioisostere Evaluation.

Protocol 1: General Synthesis of Diazacycloalkane-Containing Scaffolds

This protocol is adapted from the synthesis of σ₂R ligands and represents a common method for coupling a diamine core to an aromatic system.[15]

Materials:

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., RuPhos)

  • Aryl halide (1.0 eq)

  • Boc-protected diazacycloalkane (1.2 eq)

  • Base (e.g., NaO-t-Bu) (1.5 eq)

  • Anhydrous dioxane

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Buchwald-Hartwig Coupling: To an oven-dried reaction vessel, add the palladium catalyst (1-2 mol%), ligand (2-4 mol%), aryl halide (1.0 eq), Boc-protected diazacycloalkane (1.2 eq), and NaO-t-Bu (1.5 eq).

  • Seal the vessel, purge with argon, and add anhydrous dioxane via syringe.

  • Heat the mixture to 100 °C for 20-60 minutes, monitoring progress by LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Boc Deprotection: Dissolve the purified intermediate in DCM. Add TFA (5-10 eq) and stir at room temperature for 3 hours.

  • Concentrate the reaction mixture under reduced pressure to remove solvent and excess TFA.

  • The resulting free amine can then be used in subsequent alkylation or acylation reactions to furnish the final product.[15]

Protocol 2: Radioligand Binding Assay for Receptor Affinity (Kᵢ)

This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., σ₂R)

  • Radioligand specific for the target (e.g., [³H]-DTG for sigma receptors)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compounds at various concentrations

  • Non-specific binding control (a high concentration of a known, non-labeled ligand, e.g., haloperidol)

  • 96-well filter plates (e.g., GF/B filters)

  • Scintillation cocktail and a liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add assay buffer, the radioligand at a fixed concentration (typically at or below its Kₔ value), and the test compound dilution.

  • For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add the non-specific control.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate at a specified temperature (e.g., 25 °C) for a set time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Conclusion

Bioisosteric replacement of the piperazine scaffold is a powerful and versatile strategy in modern drug discovery. By thoughtfully selecting a replacement core—whether a rigid diazaspiroalkane, a less basic aminopiperidine, or a conformationally locked bridged diamine—researchers can systematically address liabilities related to pharmacokinetics, selectivity, and safety. The case studies presented here demonstrate that these strategies can lead to compounds with significantly improved drug-like properties. The successful application of these principles, validated by robust experimental data, is crucial for the optimization of lead candidates and the ultimate development of new, effective, and safe therapeutics.

References

  • Enamine. Piperazine Bioisosteres for Drug Design. [1][2]

  • Jespers, W. et al. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry. [3][5]

  • Jespers, W. et al. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. ResearchGate. [14]

  • Trovato, F. et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences. [15][16]

  • Trovato, F. et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. PubMed. [18]

  • Reilly, S.W. et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PMC. [10]

  • Reilly, S.W. et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry. [11][12]

  • BenchChem. (2024). Synthesis of Novel Piperazine-Containing Compounds: A Technical Guide for Drug Discovery Professionals. [19]

  • Aggarwal, S. et al. (2020). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. PubMed. [13]

  • Smolecule. (2023). Buy 4-Aminopiperidine. [6]

  • Freire, F. et al. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. PMC. [7]

  • Xu, C. et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. [20]

  • BenchChem. (2025). A Comparative Analysis of 2-(4-Benzhydrylpiperazin-1-yl)ethanol and Other Piperazine-Based CNS Agents. [4]

  • Baran Lab. (2020). Bioisosteres v2 - Recent Trends and Tactics. [9]

  • Meanwell, N.A. (2024). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Blumberg Institute. [8]

  • Trovato, F. et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. PMC - NIH. [17]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 4-benzyl-N-cyanopiperazine-1-carbimidothioate

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is as crucial as the innovative research it supports. This guide provides essential, immediate safety and logi...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is as crucial as the innovative research it supports. This guide provides essential, immediate safety and logistical information for the proper disposal of methyl 4-benzyl-N-cyanopiperazine-1-carbimidothioate. By providing clear, step-by-step procedural guidance, this document aims to be the preferred source for information on laboratory safety and the handling of specialized chemical compounds.

Hazard Assessment and Characterization

Before initiating any disposal procedures, a comprehensive understanding of the potential hazards is paramount. The structure of methyl 4-benzyl-N-cyanopiperazine-1-carbimidothioate suggests several key areas of concern:

  • Piperazine Moiety: Piperazine and its derivatives are known to be skin and eye irritants, and some can be corrosive.[1][2]

  • N-Cyano Group: The presence of a cyano group is a significant safety concern. Acidification of cyanide-containing compounds can lead to the release of highly toxic hydrogen cyanide (HCN) gas.

  • Carbimidothioate Group: As a sulfur-containing organic compound, it may produce toxic oxides of sulfur (SOx) upon combustion.

  • General Organic Nature: As an organic molecule, it should be disposed of in a manner that prevents environmental contamination.

Due to these characteristics, this compound must be handled as hazardous waste, and under no circumstances should it be disposed of down the drain or in regular trash.

Personal Protective Equipment (PPE) and Handling

When handling methyl 4-benzyl-N-cyanopiperazine-1-carbimidothioate for disposal, the following personal protective equipment is mandatory to minimize exposure:

  • Eye Protection: Safety goggles or a face shield are essential to protect against splashes.

  • Hand Protection: Chemically resistant gloves (such as nitrile) must be worn. Always inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact.

  • Respiratory Protection: Handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

Segregation and Storage of Waste

Proper segregation of chemical waste is a cornerstone of laboratory safety.[3] It prevents accidental mixing of incompatible substances, which could lead to dangerous reactions.

  • Waste Container: Use a dedicated, leak-proof container that is clearly labeled for the disposal of methyl 4-benzyl-N-cyanopiperazine-1-carbimidothioate. The container must be in good condition and compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with the full chemical name: "methyl 4-benzyl-N-cyanopiperazine-1-carbimidothioate" and the appropriate hazard pictograms (e.g., skull and crossbones for toxicity, environmental hazard).

  • Incompatible Wastes: This waste stream must be kept separate from acidic waste to prevent the potential release of hydrogen cyanide gas. It should also be segregated from strong oxidizing agents.

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of methyl 4-benzyl-N-cyanopiperazine-1-carbimidothioate is to prepare it for collection by a licensed professional waste disposal service. On-site chemical treatment of the cyano-group is not recommended for a typical research laboratory due to the significant hazards involved.

  • Preparation: Ensure all required PPE is correctly worn and that you are working in a designated area for hazardous waste handling, such as a chemical fume hood.

  • Packaging:

    • For solid waste, carefully transfer the material into a designated, robust, and sealable container.

    • For solutions, use a leak-proof liquid waste container. Do not mix with other solvent waste streams unless you can confirm compatibility. It is best practice to keep this waste stream separate.[3]

  • Labeling: Securely affix a completed hazardous waste label to the container. The label must include:

    • The full chemical name.

    • The approximate quantity of waste.

    • The date of accumulation.

    • All relevant hazard warnings (Toxic, Irritant, Environmental Hazard).

  • Storage: Store the sealed and labeled waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until it can be collected by a certified hazardous waste disposal company.

  • Documentation: Maintain a log of all hazardous waste generated, including the name of the chemical, quantity, and date of disposal.

  • Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the collection and final disposal of the waste.[4]

The following diagram outlines the decision-making process for the safe disposal of methyl 4-benzyl-N-cyanopiperazine-1-carbimidothioate.

G start Start: Disposal of methyl 4-benzyl-N-cyanopiperazine-1-carbimidothioate ppe Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate Waste: Is the container dedicated and properly labeled? fume_hood->segregate yes_segregate Yes segregate->yes_segregate no_segregate No segregate->no_segregate package Package Waste: - Solids in a sealed container - Liquids in a leak-proof bottle yes_segregate->package get_container Obtain and label a dedicated, compatible waste container. no_segregate->get_container get_container->package label_waste Label Waste Container: - Full Chemical Name - Hazard Pictograms - Accumulation Date package->label_waste store Store in a designated, secure secondary containment area. label_waste->store contact_ehs Contact EHS or Licensed Waste Disposal Company for pickup. store->contact_ehs end End of Procedure contact_ehs->end

Caption: Decision workflow for the disposal of methyl 4-benzyl-N-cyanopiperazine-1-carbimidothioate.

Emergency Procedures

In the event of accidental exposure or a spill, immediate action is required:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Spill: Evacuate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for disposal as hazardous waste. Do not use combustible materials, such as paper towels, to clean up spills.

Conclusion

The responsible disposal of methyl 4-benzyl-N-cyanopiperazine-1-carbimidothioate is a critical aspect of laboratory safety and environmental stewardship. By following these guidelines, researchers can ensure that this compound is managed in a way that minimizes risk to themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal policies and procedures, and when in doubt, contact your Environmental Health and Safety department for guidance.

References

  • Capot Chemical. (2009, March 19). Material Safety Data Sheet. Retrieved from [Link]

  • University of Aveiro. (n.d.). Laboratory Waste Disposal. Retrieved from [Link]

  • CATO Research Chemical Inc. (2025, September 9). Safety Data Sheets. Retrieved from [Link]

  • PubMed. (2025, September 26). Electronic-Structure-Guided Screening of Piperazine Derivatives: Achieving Efficient CO2 Capture with High Cyclic Capacity and Low Energy Consumption. Retrieved from [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of Methyl 4-benzyl-N-cyanopiperazine-1-carbimidothioate

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the handling and disposal of methyl 4-benzyl-N-cyanopiperazine-1-carbimidothioate. As a...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of methyl 4-benzyl-N-cyanopiperazine-1-carbimidothioate. As a novel compound, direct safety data may be limited; therefore, this document synthesizes information from structurally related molecules, including benzylpiperazine, N-cyanopiperazine derivatives, and carbimidothioates, to establish a robust and precautionary safety protocol. The causality behind each recommendation is explained to ensure a deep understanding of the necessary safety measures.

Hazard Assessment: A Synthesis of Structural Analogs

The toxicological properties of methyl 4-benzyl-N-cyanopiperazine-1-carbimidothioate have not been fully investigated. Therefore, a conservative approach to handling is imperative. The potential hazards are extrapolated from its constituent functional groups:

  • Benzylpiperazine Core: Benzylpiperazine and its analogs are known to act as stimulants and can cause adverse health effects.[1][2] They are often classified as skin and eye irritants.[3][4]

  • N-cyano Group: The presence of a cyano group on the piperazine ring suggests potential toxicity. Cyanide-containing compounds can be hazardous if ingested, inhaled, or absorbed through the skin, potentially interfering with cellular respiration.

  • Carbimidothioate Group: This sulfur-containing functional group may contribute to skin irritation and sensitization. Similar compounds can release toxic fumes upon decomposition.[5]

Given these potential hazards, the compound should be treated as toxic and irritant. All handling should be performed with the assumption that the compound may be harmful if swallowed, inhaled, or in contact with skin.[6]

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the required PPE for handling methyl 4-benzyl-N-cyanopiperazine-1-carbimidothioate.

Protection Type Specific Equipment Rationale
Eye and Face Protection Chemical safety goggles and a face shieldTo protect against splashes and airborne particles that could cause serious eye irritation or damage.[7]
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene)To prevent skin contact, which may cause irritation or absorption of the compound.[1][7] It is important to inspect gloves for any signs of degradation or puncture before use.[5][7]
A lab coat or chemical-resistant apronTo protect personal clothing from contamination.[1]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridgeTo be used when handling the compound outside of a certified chemical fume hood or if there is a risk of aerosolization.[1]
Operational and Handling Procedures: A Step-by-Step Approach

Adherence to a strict operational workflow is essential for the safe handling of this compound. The following diagram illustrates the recommended procedure from preparation to disposal.

prep Preparation - Assemble all necessary equipment and PPE. - Ensure fume hood is operational. weigh Weighing - Weigh the compound in a fume hood. - Use a dedicated and clean spatula. prep->weigh Proceed to weighing dissolve Dissolution - Add solvent slowly to the compound. - Keep the container closed as much as possible. weigh->dissolve Transfer for dissolution reaction Reaction - Conduct the reaction in a closed system if possible. - Monitor the reaction for any unexpected changes. dissolve->reaction Use in reaction cleanup Work Area Cleanup - Decontaminate all surfaces with an appropriate solvent. - Dispose of all cleaning materials as hazardous waste. reaction->cleanup After reaction completion disposal Waste Disposal - Segregate waste into solid and liquid containers. - Label all waste containers clearly. cleanup->disposal Segregate waste

Caption: Workflow for the safe handling of methyl 4-benzyl-N-cyanopiperazine-1-carbimidothioate.

Detailed Steps:

  • Preparation: Before handling the compound, ensure that a certified chemical fume hood is available and functioning correctly.[8] Assemble all necessary PPE and have it readily accessible.

  • Weighing and Transfer:

    • Always handle the solid compound within a chemical fume hood to minimize inhalation risk.

    • Use dedicated, clean weighing tools to avoid cross-contamination.

    • When transferring the compound, do so carefully to avoid generating dust.[5]

  • Dissolution and Reaction:

    • When dissolving the compound, add the solvent slowly and stir gently to avoid splashing.

    • If possible, conduct all reactions in a closed system to contain any vapors.

    • Continuously monitor the reaction for any signs of an exothermic event or gas evolution.

  • Accidental Spills:

    • In the event of a spill, evacuate the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material.[8]

    • Collect the absorbed material into a sealed container for hazardous waste disposal.[5][8]

    • Thoroughly decontaminate the spill area.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of methyl 4-benzyl-N-cyanopiperazine-1-carbimidothioate and any contaminated materials is critical to prevent environmental contamination and future exposure.

  • Waste Segregation:

    • Solid Waste: All disposable lab supplies that have come into contact with the compound, including gloves, weighing paper, and absorbent materials, should be collected in a designated, sealed, and clearly labeled hazardous waste container.[5][9]

    • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour this waste down the drain.[1][5][10]

  • Decontamination: All non-disposable glassware and equipment must be thoroughly decontaminated. This can be achieved by rinsing with an appropriate solvent, which should then be collected as hazardous liquid waste.

  • Disposal Procedures: All waste must be disposed of through a licensed chemical waste disposal service, following all local, state, and federal regulations. The waste may be subject to incineration or other specialized treatments to neutralize its hazardous properties.[5][11]

By adhering to these comprehensive guidelines, researchers can safely handle methyl 4-benzyl-N-cyanopiperazine-1-carbimidothioate, minimizing personal risk and environmental impact.

References

  • Neogen. (2021, October 7). Benzylpiperazine Forensic, Kit, Safety Data Sheet, English - Canada. [Link]

  • Chemwatch. (n.d.). GHS Safety Data Sheet. [Link]

  • PharmaCompass.com. (n.d.). 4-methyl thio benzyl cyanide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. [Link]

  • NextSDS. (n.d.). benzyl 4-((acetylthio)Methyl)piperidine-1-carboxylate — Chemical Substance Information. [Link]

  • Wu, Z., et al. (2025, August 9). A novel co-production process for piperazine and its N-monoalkyl derivatives. [Link]

  • U.S. Environmental Protection Agency. (1973, June). Treatment of Complex Cyanide Compounds for Reuse or Disposal. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Cyanide. [Link]

  • NextSDS. (n.d.). 1-[4-(METHYLTHIO)BENZYL]PIPERAZINE — Chemical Substance Information. [Link]

  • MDPI. (2023, March 7). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. [Link]

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